molecular formula C8H9KNO2 B090887 N-Phenylglycine potassium salt CAS No. 19525-59-8

N-Phenylglycine potassium salt

Cat. No.: B090887
CAS No.: 19525-59-8
M. Wt: 190.26 g/mol
InChI Key: CZNJCUMJHDYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylglycine potassium salt is a significant compound in scientific research, primarily recognized for its role in photochemistry and as a versatile building block in organic synthesis. It serves as an effective initiator for free radical polymerization processes, including the photopolymerization of acrylates and the cationic photopolymerization of epoxides and divinyl ethers . Its utility extends to advanced applications in stereolithography and the formulation of polymeric dental materials . In synthetic chemistry, it functions as a key precursor to N-aryl glycines and is involved in decarboxylative coupling reactions with imidazole-fused heterocycles under visible light irradiation . Furthermore, its derivatives are investigated for their potential biological activities . Research into its fundamental chemical behavior includes studies on its one-electron oxidation, which yields distinctive aminium and aminyl radicals, characteristics that are exploited in various photoredox processes . The compound continues to be a subject of interest for the development of new synthetic methodologies and functional materials.

Properties

CAS No.

19525-59-8

Molecular Formula

C8H9KNO2

Molecular Weight

190.26 g/mol

IUPAC Name

potassium;2-anilinoacetate

InChI

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);

InChI Key

CZNJCUMJHDYOHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)O.[K]

Other CAS No.

19525-59-8

Related CAS

103-01-5 (Parent)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: N-Phenylglycine Potassium Salt (CAS 19525-59-8)

[1][2][3][4][5]

Executive Summary & Chemical Identity

N-Phenylglycine potassium salt (Potassium 2-(phenylamino)acetate) is a pivotal organometallic intermediate, most historically significant as the obligate precursor in the industrial synthesis of Indigo dye (Heumann-Pfleger synthesis). Beyond dyestuffs, it serves as a specialized reagent in pharmaceutical process chemistry, particularly in the synthesis of N-aryl glycine derivatives and kinase inhibitors.

Unlike its free acid form (N-Phenylglycine, CAS 103-01-5), the potassium salt offers distinct solubility profiles and reactivity in fusion processes, particularly in high-temperature alkaline melts where the potassium cation lowers the eutectic point of the reaction mixture, facilitating cyclization.

Physicochemical Profile
PropertyData
CAS Number 19525-59-8
IUPAC Name Potassium 2-(phenylamino)acetate
Molecular Formula C₈H₈KNO₂
Molecular Weight 189.25 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; moderate in polar organic solvents (MeOH, EtOH)
Melting Point Decomposes prior to melting (>200°C); Heat sensitive
Stability Hygroscopic .[1][2][3] Stable under inert atmosphere; sensitive to oxidation at high temperatures.

Synthesis & Preparation Methodologies

A. Laboratory Scale Preparation (Neutralization)

For research applications requiring high-purity isolated salt, the standard protocol involves the stoichiometric neutralization of N-phenylglycine with Potassium Hydroxide (KOH).

Protocol:

  • Dissolution: Suspend 1.0 eq of N-Phenylglycine (CAS 103-01-5) in a minimal volume of degassed water or methanol under N₂ atmosphere.

  • Neutralization: Add 1.0 eq of KOH (typically as a 1M ethanolic or aqueous solution) dropwise at 0°C. Monitor pH to ensure neutrality (pH 7.0–7.5).

    • Critical Control Point: Avoid excess base, which renders the product hygroscopic and difficult to crystallize.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) at <50°C.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

B. Industrial "Fusion" Synthesis (In-Situ)

In the context of Indigo manufacturing, the salt is rarely isolated. Instead, it is generated in situ within a molten alkali flux. The potassium cation is critical here; a mixture of NaOH and KOH is often used because the mixed-cation system creates a eutectic melt with a lower melting point than either pure hydroxide, allowing the reaction to proceed at temperatures (200–220°C) that minimize byproduct formation.

SynthesisPathwayAnilineAnilineNPGN-Phenylglycine(Free Acid)Aniline->NPGCondensationChloroaceticChloroacetic AcidChloroacetic->NPGSaltN-PhenylglycinePotassium Salt(CAS 19525-59-8)NPG->SaltNeutralization(or Fusion)KOHKOH / NaOH(Fusion Melt)KOH->SaltIndoxylIndoxylSalt->IndoxylCyclization(-H2O, 200°C)IndigoIndigo DyeIndoxyl->IndigoOxidation (O2)

Figure 1: The central role of N-Phenylglycine Potassium Salt in the Heumann-Pfleger Indigo synthesis pathway.

Key Applications & Mechanisms

Precursor for Indoxyl (Indigo Synthesis)

The primary utility of CAS 19525-59-8 is its ability to undergo intramolecular cyclization. Upon heating in the presence of sodamide (NaNH₂) or caustic alkalis, the potassium salt cyclizes to form indoxyl (3-hydroxyindole).

  • Mechanism: The base deprotonates the methylene group (alpha to the carboxylate), which then attacks the aromatic ring (ortho position), closing the pyrrole ring.

  • Why Potassium? Potassium salts generally exhibit higher thermal stability and better solubility in the alkaline melt compared to sodium salts, preventing premature charring.

Photopolymerization Initiator

N-Aryl glycines and their salts are effective co-initiators in radical photopolymerization.

  • Function: They act as electron donors. When paired with a photosensitizer (e.g., camphorquinone), the N-phenylglycine moiety transfers an electron to the excited sensitizer. Subsequent decarboxylation generates an aminoalkyl radical, which initiates polymerization.

  • Salt Advantage: The potassium salt form is often preferred in aqueous-based polymer systems (e.g., hydrogels) due to its superior water solubility compared to the free acid.

Pharmaceutical Intermediate (Kinase Inhibitors)

Recent medicinal chemistry workflows utilize N-phenylglycine scaffolds to design kinase inhibitors.[1] The salt form allows for milder coupling conditions in nucleophilic substitutions, avoiding the need for harsh acid scavengers.

Experimental Workflow: Handling & Storage

Due to the hygroscopic nature of the potassium salt, strict handling protocols are required to maintain stoichiometry in sensitive reactions.

HandlingWorkflowStorageStorage Condition:Dessicator / Inert GasWeighingWeighing:Rapid, Low Humidity Env.Storage->WeighingMinimize ExposureSolventSolvent Selection:Degassed H2O or Dry MeOHWeighing->SolventReactionReaction Setup:Inert Atmosphere (N2/Ar)Solvent->ReactionWorkupWorkup:Avoid Acidic pH (Precipitates Free Acid)Reaction->Workup

Figure 2: Best practices for handling hygroscopic N-phenylglycine salts to prevent hydrolysis or degradation.

Critical Handling Notes:
  • Hygroscopicity: The salt will absorb atmospheric moisture rapidly. If the material appears "clumpy" or sticky, it must be dried under vacuum (0.1 mbar) at 40°C for 4 hours before use.

  • pH Sensitivity: Acidification of the solution will immediately precipitate the free acid (N-phenylglycine), which is significantly less soluble in water. This can be used as a purification step but is detrimental if the salt is the required active species.

Safety & Regulatory Information

While N-Phenylglycine Potassium Salt is not classified as a "High Hazard" substance under GHS, standard laboratory safety is mandatory.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[1][4]

    • Eye Irrit.[1][2][3][5] 2A (H319)

    • STOT SE 3 (H335)

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a dust mask if handling large quantities of powder.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51333, N-Phenylglycine potassium salt. Retrieved from [Link]

  • Carl Roth. (2025).[5][6] Safety Data Sheet: N-Phenylglycine. Retrieved from [Link]

  • Bayer, A. (1882). Über die Verbindungen der Indigogruppe. Berichte der deutschen chemischen Gesellschaft. (Historical reference for Indigo synthesis mechanism).[7]

  • PrepChem. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link]

Chemical structure of Potassium N-phenylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Potassium N-phenylglycinate (CAS: 19525-59-8) is the potassium salt of N-phenylglycine, serving as a critical intermediate in both industrial organic synthesis (notably the Heumann-Pfleger indigo synthesis) and modern medicinal chemistry.[1] While historically significant in dye manufacturing, its current value in drug development lies in its role as a nucleophilic building block for generating N-aryl amino acid scaffolds.[1]

This guide provides a rigorous technical analysis of its molecular architecture, a validated synthesis protocol for high-purity isolation, and a strategic overview of its utility in synthesizing bioactive N-phenylglycine derivatives, such as kinase and aminopeptidase inhibitors.[1]

Part 1: Molecular Architecture & Electronic State[1]

Structural Identity[1]
  • IUPAC Name: Potassium 2-anilinoacetate[1]

  • Formula:

    
    
    
  • Molecular Weight: 189.25 g/mol [1][2]

  • Solubility Profile: Highly soluble in water (due to ionic character); moderately soluble in lower alcohols; insoluble in non-polar organic solvents (hexanes, ether).

Electronic Distribution and Resonance

The stability and reactivity of Potassium N-phenylglycinate are governed by the interplay between the amine lone pair and the carboxylate group.[1]

  • Nitrogen Lone Pair: Unlike aliphatic amines, the nitrogen lone pair in N-phenylglycine is partially delocalized into the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -system of the phenyl ring. This reduces the basicity of the nitrogen (
    
    
    
    of conjugate acid
    
    
    4.3), making the carboxylate the primary site for cation coordination.
  • Carboxylate Coordination: Upon deprotonation by KOH, the carboxyl group becomes a resonance-stabilized carboxylate anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). The potassium ion (
    
    
    
    ) coordinates electrostatically with the oxygen atoms. In the solid state, this likely forms a bridging network where
    
    
    interacts with oxygens from multiple neighboring molecules, creating a stable ionic lattice.
Physicochemical Data Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic; store under inert gas.[1][3]
Melting Point > 300°C (Decomposes)Typical of ionic carboxylate salts.
pH (1% aq) 8.5 – 9.5Weakly basic due to hydrolysis.
IR Characteristic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

: ~1590–1610 cm⁻¹
Distinct from free acid carbonyl (~1700 cm⁻¹).
NMR Signal ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~3.6 ppm (Singlet, 2H, -CH₂-)
Shifts upfield compared to ester derivatives.

Part 2: Synthesis & Purification Protocols[1][5]

Causality in Experimental Design

The synthesis relies on the nucleophilic substitution of chloroacetic acid by aniline.

  • Why Potassium? Potassium salts often exhibit higher solubility in organic reaction mixtures (like DMF or DMSO) compared to sodium salts, facilitating subsequent coupling reactions (e.g.,

    
     or amidation).
    
  • pH Control: The reaction generates HCl. A base (KOH) is required not just to neutralize the acid but to keep the aniline nucleophilic. However, excess base can hydrolyze the product or cause side reactions; stoichiometric control is vital.

Validated Synthesis Protocol

Objective: Synthesis of Potassium N-phenylglycinate from Aniline and Chloroacetic Acid.

Reagents:

  • Aniline (Freshly distilled)

  • Chloroacetic acid[4]

  • Potassium Hydroxide (KOH)[4][5][6]

  • Solvent: Water/Ethanol mixture

Step-by-Step Methodology:

  • Preparation of Chloroacetate:

    • Dissolve 1.0 eq of Chloroacetic acid in water.

    • Slowly add 1.0 eq of KOH solution at 0–5°C. Rationale: This generates potassium chloroacetate in situ, preventing the protonation of aniline later.

  • Nucleophilic Attack:

    • Add 1.0 eq of Aniline to the potassium chloroacetate solution.

    • Reflux the mixture at 90–100°C for 2–3 hours.

    • Monitoring: Use TLC (Mobile phase: MeOH/DCM) to observe the consumption of aniline.

  • Neutralization & Salt Formation:

    • Cool the reaction mixture to room temperature.

    • Add a second equivalent of KOH (1.0 eq) to deprotonate the carboxylic acid formed during the reaction (N-phenylglycine free acid).[1]

    • Observation: The solution should become clear as the potassium salt forms.

  • Isolation:

    • Evaporate the solvent under reduced pressure to obtain a crude solid.

    • Recrystallization (Critical): Dissolve the crude solid in minimum hot ethanol. Add diethyl ether dropwise until turbidity appears. Cool to 4°C overnight.

    • Filter the white crystals and dry under vacuum over

      
      .
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Aniline + Chloroacetic Acid Step1 In-situ Generation: Potassium Chloroacetate (0°C, aq. KOH) Start->Step1 Neutralization Step2 Nucleophilic Substitution: Reflux 2-3h (Formation of N-Phenylglycine) Step1->Step2 + Aniline Step3 Salt Formation: Add 1.0 eq KOH (Deprotonation) Step2->Step3 pH Adjustment End Product: Potassium N-phenylglycinate (Crystalline Solid) Step3->End Crystallization (EtOH/Ether)

Figure 1: Step-by-step synthesis workflow for the isolation of high-purity Potassium N-phenylglycinate.

Part 3: Spectroscopic Characterization[1]

To validate the identity of the synthesized salt, researchers must look for specific spectral signatures that differentiate the salt from the free acid or the starting aniline.

Proton NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> H-NMR)[1][9]
  • Solvent:

    
     (due to salt solubility).
    
  • Aromatic Region (6.5 – 7.5 ppm): Multiplets corresponding to the phenyl ring protons.

  • Methylene Singlet (~3.6 – 3.8 ppm): This is the diagnostic peak.

    • Differentiation: In the free acid, this peak may appear slightly downfield. In the potassium salt, the electron density from the carboxylate anion shields these protons slightly, shifting them upfield relative to esters.

  • Amine Proton: Usually exchanges with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and is not visible.
    
Infrared Spectroscopy (FT-IR)
  • Carboxylate Asymmetric Stretch: 1590–1610 cm⁻¹. Note: This is the strongest evidence of salt formation. The carbonyl stretch of the free acid (COOH) would be around 1700–1725 cm⁻¹.[1]

  • Carboxylate Symmetric Stretch: ~1400 cm⁻¹.

  • N-H Stretch: ~3300–3400 cm⁻¹ (broadened if hydrogen bonding is present).

Part 4: Applications in Drug Development[1][10]

The "Privileged Scaffold" Concept

The N-phenylglycine motif acts as a bioisostere for other aryl-amino acids.[1] The potassium salt is particularly useful in Schotten-Baumann conditions (aqueous/organic biphasic systems) to synthesize sulfonamides or amides without using organic bases like pyridine.[1]

Key Reaction Pathways[1]
  • Cyclization to Indoles/Indoxyls:

    • Historically used for Indigo (Heumann synthesis), this pathway is relevant for synthesizing indole-based alkaloids or kinase inhibitors.[1]

    • Mechanism:[1] Intramolecular acylation of the phenyl ring (requires activation of the carboxylate or high heat/fusion).

  • Peptide Mimetics:

    • The potassium salt reacts with acid chlorides to form N-acylated derivatives.[1] These are investigated as Aminopeptidase N (APN) inhibitors , which are targets for anti-cancer therapy (blocking angiogenesis).[1]

Mechanistic Pathway Diagram[1]

ReactionPathways Salt Potassium N-phenylglycinate (Nucleophilic Scaffold) RouteA Route A: Cyclization (High Temp / Fusion) Salt->RouteA - H2O / CO2 RouteB Route B: N-Acylation/Sulfonylation (Schotten-Baumann) Salt->RouteB + R-COCl / R-SO2Cl Indoxyl Indoxyl / Indole Derivatives (Kinase Inhibitor Core) RouteA->Indoxyl Peptidomimetic N-Aryl Peptidomimetics (Aminopeptidase Inhibitors) RouteB->Peptidomimetic

Figure 2: Divergent synthetic applications of Potassium N-phenylglycinate in generating bioactive cores.

References

  • PubChem. (n.d.).[3] N-Phenylglycine Potassium Salt (Compound).[1][2][7][8][9][10] National Library of Medicine. Retrieved February 9, 2026, from [Link][1]

  • US Environmental Protection Agency. (2023). Glycine, N-phenyl-, potassium salt (1:[1][2][8][10]1) - Substance Details. CompTox Chemicals Dashboard.[10] Retrieved February 9, 2026, from [Link][1]

  • Heumann, K. (1890). Synthesis of Indigo. Berichte der deutschen chemischen Gesellschaft. (Historical reference for the cyclization mechanism). See context in Indigo Dye, Wikipedia. [Link][1]

  • Wanat, W., et al. (2018). Substituted phosphonic analogues of phenylglycine as inhibitors of phenylalanine ammonia lyase. Biochimie. (Demonstrates the utility of the phenylglycine scaffold in enzyme inhibition). [Link]

Sources

N-Phenylglycine Potassium Salt: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylglycine potassium salt (CAS No. 19525-59-8) is a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its efficacy in these applications is profoundly influenced by its solubility, which dictates reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth analysis of the physicochemical principles governing the solubility of N-Phenylglycine potassium salt in both water and a spectrum of organic solvents. We delve into the mechanistic underpinnings of its solubility profile, exploring the significant roles of its ionic character, solvent polarity, system pH, and temperature. While extensive quantitative data for this specific salt in diverse organic media is not broadly published, this whitepaper equips researchers with the foundational knowledge and a robust experimental framework to determine these parameters reliably. We present a detailed, self-validating protocol for the equilibrium shake-flask method, enabling laboratories to generate high-quality, reproducible solubility data tailored to their specific needs.

Introduction: The Significance of N-Phenylglycine Potassium Salt

N-Phenylglycine potassium salt is the potassium salt of N-phenylglycine, an amino acid analogue. The presence of the potassium counterion transforms the sparingly soluble zwitterionic/neutral N-Phenylglycine (water solubility of 55 g/L at 25°C) into a highly water-soluble salt.[1][2] This enhanced aqueous solubility and improved stability are precisely why the salt form is preferred in many synthetic applications, including the production of indigo dyes and as a precursor for novel kinase inhibitors in cancer research.[1][3] Understanding and controlling its solubility is paramount for optimizing reaction conditions, preventing precipitation, and developing effective downstream processing and formulation protocols.

Chemical Structure and Physicochemical Properties

To comprehend its solubility, one must first understand its structure: an ionic salt composed of a potassium cation (K⁺) and an N-phenylglycinate anion. The anion possesses a hydrophilic carboxylate group and a more lipophilic phenyl group, rendering the molecule amphiphilic.

G

Mechanistic Insights into Solubility

The solubility of N-Phenylglycine potassium salt is not a single value but a function of its environment. The interplay between the solute, the solvent, and ambient conditions like temperature and pH dictates the extent to which it will dissolve.

Aqueous Solubility: The Role of Ionic Interactions and pH

As an ionic salt, N-Phenylglycine potassium salt readily dissolves in water, a highly polar protic solvent. The dissolution is driven by favorable ion-dipole interactions, where the partial positive charges on water's hydrogen atoms solvate the carboxylate anion, and the partial negative charge on oxygen solvates the potassium cation.

The Critical Influence of pH: The aqueous solubility is critically dependent on pH. The N-phenylglycinate anion is the conjugate base of the weak acid N-phenylglycine. In solution, an equilibrium exists:

C₆H₅NHCH₂COO⁻ + H₂O ⇌ C₆H₅NHCH₂COOH + OH⁻

  • In Neutral to Alkaline Conditions (pH ≥ 7): The equilibrium favors the highly soluble anionic form (C₆H₅NHCH₂COO⁻). The salt is most soluble in this range, which is consistent with its preparation involving neutralization to a pH of 7-9.[4]

  • In Acidic Conditions (pH < 7): As the pH is lowered by adding an acid, the equilibrium shifts to the left. The carboxylate anion is protonated to form the free N-Phenylglycine. Because the free acid is significantly less soluble than its potassium salt, precipitation will occur if its concentration exceeds its intrinsic solubility limit (approx. 55 g/L).[2]

This pH-dependent behavior is a classic characteristic of salts of weak acids and is a crucial consideration for any aqueous application.

G

Organic Solvent Solubility: The "Like Dissolves Like" Principle

Predicting solubility in organic solvents hinges on the principle of "like dissolves like." This relates the polarity of the solute to the polarity of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can engage in hydrogen bonding. They can solvate the potassium cation and the carboxylate anion, but less effectively than water. Therefore, moderate solubility is expected, though significantly lower than in water. For comparison, the solubility of a simple salt like KCl is much lower in methanol than in water.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H bonds. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent capable of dissolving many inorganic salts.[6] High to moderate solubility is expected in DMSO and DMF, while solubility in acetonitrile is likely to be lower.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot effectively solvate the K⁺ and carboxylate ions. The energy required to break the crystal lattice of the salt is not compensated by solute-solvent interactions. Consequently, N-Phenylglycine potassium salt is expected to be practically insoluble in nonpolar solvents.

The Influence of Temperature

For most salts, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, resulting in higher solubility. It is therefore expected that the solubility of N-Phenylglycine potassium salt in water and other solvents will increase with rising temperature.[3]

Comparative Solubility Profile

While precise, publicly available quantitative data is limited, a qualitative and predictive solubility profile can be constructed based on the physicochemical principles discussed. This serves as a valuable starting point for solvent selection in experimental design.

Table 1: Predicted Relative Solubility of N-Phenylglycine Potassium Salt in Common Solvents

Solvent Class Example Solvents Polarity Key Interactions Predicted Relative Solubility
Polar Protic Water Very High Ion-Dipole, H-Bonding Very High
Methanol, Ethanol High Ion-Dipole, H-Bonding Moderate
Polar Aprotic DMSO, DMF High Ion-Dipole Moderate to High
Acetonitrile Medium Dipole-Dipole Low to Moderate
Acetone Medium Dipole-Dipole Low
Nonpolar Toluene, Dichloromethane Low van der Waals forces Very Low / Insoluble

| | Hexane, Diethyl Ether | Very Low | van der Waals forces | Very Low / Insoluble |

Disclaimer: This table is predictive and based on chemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, precise solubility data is non-negotiable. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[7][8] It is a robust and self-validating system when performed correctly.

Distinguishing Thermodynamic vs. Kinetic Solubility

It is crucial to differentiate between two types of solubility measurements:

  • Thermodynamic Solubility: The maximum concentration of a solute that can remain in solution in a specific solvent at a given temperature and pressure, once equilibrium has been established between the dissolved and undissolved states. This is a true, stable value.[9][10]

  • Kinetic Solubility: Often measured in high-throughput screening, this value is determined by dissolving a compound in a cosolvent (like DMSO) and then adding it to an aqueous buffer. Precipitation is monitored over a short time. This method can yield supersaturated solutions and often overestimates the true solubility.[11][12][13]

For accurate process design and formulation, thermodynamic solubility is the required parameter.

Standard Operating Protocol: Shake-Flask Method

This protocol describes a reliable method to determine the thermodynamic solubility of N-Phenylglycine potassium salt.

Materials and Equipment:

  • N-Phenylglycine potassium salt (high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of N-Phenylglycine potassium salt to a vial. The key is to ensure a visible amount of solid remains undissolved at equilibrium. A general starting point is 2-3 times the estimated required amount.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[11] The pH of aqueous samples should be measured before and after equilibration.[8]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the sample through a chemically-resistant syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Discard the first portion of the filtrate to avoid errors from filter adsorption.

  • Dilution: Accurately dilute the clear, filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

This entire process should be performed in triplicate to ensure reproducibility.

G start Start prep Step 1: Preparation Add excess salt to vial start->prep solvent Step 2: Solvent Addition Add precise volume of solvent prep->solvent equilibrate Step 3: Equilibration Agitate at constant T (24-72 hours) solvent->equilibrate settle Step 4: Phase Separation Let solid settle (≥24 hours) equilibrate->settle sample Step 5: Sample Collection Withdraw supernatant settle->sample filter Step 6: Filtration Use 0.22µm syringe filter sample->filter dilute Step 7: Dilution Dilute filtrate accurately filter->dilute quantify Step 8: Quantification Analyze via HPLC-UV or similar dilute->quantify calculate Step 9: Calculation Solubility = Conc. x Dilution Factor quantify->calculate end End calculate->end

Conclusion

N-Phenylglycine potassium salt exhibits a solubility profile dominated by its ionic character. It is highly soluble in water, particularly under neutral to alkaline conditions, a property that is significantly diminished in acidic environments due to conversion to its less soluble free acid form. Its solubility in organic solvents is dictated by solvent polarity, with expected moderate solubility in polar solvents like methanol and DMSO, and negligible solubility in nonpolar media like hexane. For researchers and drug development professionals, understanding these governing principles is essential. When precise data is required, the thermodynamic shake-flask method provides a reliable and authoritative means to quantify solubility, ensuring the development of robust and reproducible synthetic and formulation processes.

References

  • Kuujia.com. N-Phenylglycine potassium salt (CAS No. 19525-59-8). [Link]

  • Google Patents.
  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2020). Aqueous Solubility of Sodium and Chloride Salts of Glycine—"Uncommon" Common-Ion Effects of Self-Titrating Solids. Molecular Pharmaceutics, 17(10), 3747–3761. [Link]

  • PrepChem.com. Preparation of N-Phenylglycine. [Link]

  • Carl ROTH. Safety Data Sheet: N-Phenylglycine. [Link]

  • Google Patents.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Google Patents.
  • Li, D., et al. (2010). Solubilities of NaCl, KCl, LiCl, and LiBr in methanol, ethanol, acetone, and mixed solvents and correlation using the liquac model. Journal of Chemical & Engineering Data, 55(7), 2530-2534. [Link]

  • Mirmehrabi, M., & Rohani, S. (2005). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. Crystal Growth & Design, 5(1), 113-120. [Link]

  • ResearchGate. Aqueous Solubility of Sodium and Chloride Salts of Glycine “Uncommon” Common-Ion Effects of Self-Titrating Solids. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Google Patents.
  • Varma, M. V., et al. (2010). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Pharmaceutical Sciences, 99(4), 1835-1847. [Link]

  • ResearchGate. Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

  • ResearchGate. Solubility of Glycine and DL-nor-valine in Aqueous Solutions of NaNO3 and KNO3 and Measurements of Transfer Thermodynamics. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • ResearchGate. Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]

  • ResearchGate. Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, ProQuest Dissertations Publishing. [Link]

Sources

Difference between N-Phenylglycine and N-Phenylglycine potassium salt

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Physicochemical Architectures and Functional Applications

Executive Summary

N-Phenylglycine (NPG) and its potassium salt (NPG-K) represent two distinct chemical entities sharing a common pharmacophore but diverging significantly in processability and reactivity. While NPG (the free acid) is the industry standard for hydrophobic photopolymerization (dental composites) and indigo dye synthesis, NPG-K (the salt) is a specialized reagent designed to overcome the aqueous solubility limitations of the parent acid.

This guide delineates the critical operational differences between these forms, focusing on their solubility profiles, protonation states, and specific utility in radical generation mechanisms.

Part 1: Physicochemical Architecture

The fundamental difference lies in the ionic lattice energy versus hydrogen bonding potential. NPG relies on intermolecular hydrogen bonding (Carboxyl-Amine interactions), resulting in a crystal lattice that resists aqueous solvation. NPG-K replaces the carboxylic proton with a potassium cation, creating an ionic solid with high lattice energy but exceptional solvation enthalpy in water.

Comparative Data Matrix
FeatureN-Phenylglycine (NPG)N-Phenylglycine Potassium Salt (NPG-K)
CAS Number 103-01-519525-59-8
Molecular Formula


Molecular Weight 151.16 g/mol 189.25 g/mol
Physical State White Crystalline SolidWhite to Off-White Hygroscopic Powder
Aqueous Solubility Poor (< 5 g/L @ 25°C)High (> 100 g/L @ 25°C)
Organic Solubility Good (Ethanol, Acetone, Methacrylate resins)Poor (Precipitates in non-polar resins)
pH (1% Solution) Acidic (~3.5 - 4.5)Alkaline (~8.5 - 9.5)
Primary Risk Dust inhalationHygroscopicity (Clumping)
Structural Dissociation Logic

The following diagram illustrates the structural transformation that dictates solubility.

ChemicalStructure cluster_0 Process Implication NPG N-Phenylglycine (Acid Form) Hydrophobic Character Protonated Carboxyl (-COOH) NPG_K N-Phenylglycine Potassium Salt Hydrophilic Character Ionic Carboxylate (-COO- K+) NPG->NPG_K Neutralization (pH > 7) Water H2O (Byproduct) NPG->Water Elimination Base Potassium Hydroxide (KOH) Base->NPG_K Note1 NPG requires organic solvents (Ethanol/Acetone) or monomers (BisGMA) to dissolve. Note2 NPG-K dissolves instantly in aqueous buffers for hydrophilic adhesives.

Caption: Structural transition from the lipophilic free acid (NPG) to the hydrophilic salt (NPG-K) via neutralization.

Part 2: Mechanistic Functionalization

Understanding why you choose one over the other requires analyzing the reaction mechanism. Both compounds serve as Type II Co-initiators in photopolymerization, typically paired with Camphorquinone (CQ).

The Electron Transfer Mechanism (PET)

In dental resins, the amine group of NPG acts as an electron donor. The efficiency of this process depends on the ionization potential of the amine.

  • Excitation: CQ absorbs blue light (468 nm)

    
     Excited State (CQ*).
    
  • Electron Transfer: NPG donates an electron to CQ*

    
     Exciplex formation.
    
  • Proton Transfer: A proton is transferred from the carbon alpha to the nitrogen (in NPG) to the CQ radical anion.

  • Radical Generation: The resulting aminoalkyl radical initiates polymerization.

The Critical Distinction:

  • NPG (Acid): In hydrophobic resin matrices (BisGMA/TEGDMA), the acid form is soluble and stable. It is the standard for restorative composites.

  • NPG-K (Salt): In Self-Etch Adhesives or Glass Ionomer Cements (GICs) , the formulation contains water. NPG (acid) would precipitate or fail to dissolve. NPG-K ensures the co-initiator is homogeneously distributed in the aqueous phase, allowing polymerization at the wet tooth interface.

Photoinitiation cluster_selection Selection Logic Light Blue Light (468 nm) CQ Camphorquinone (CQ) Ground State Light->CQ CQ_Excited CQ* (Triplet State) CQ->CQ_Excited Excitation Exciplex [CQ ... NPG] Exciplex Charge Transfer Complex CQ_Excited->Exciplex + NPG (e- donor) NPG_Node N-Phenylglycine (Amine Donor) NPG_Node->Exciplex Radicals Aminoalkyl Radical (Initiator) + Ketyl Radical Exciplex->Radicals Proton Transfer (H-Abstraction) Polymer Polymer Chain Growth Radicals->Polymer Initiation Logic If Matrix = Hydrophobic (Resin) -> Use NPG If Matrix = Aqueous (GIC/Adhesive) -> Use NPG-K

Caption: Photo-induced Electron Transfer (PET) pathway. The choice of NPG vs. NPG-K is determined by the solvent matrix, not the radical mechanism itself.

Part 3: Application-Specific Protocols

Protocol A: Solubility Phase Mapping (Selection Validation)

Objective: To determine the correct form for a specific formulation matrix.

  • Preparation: Prepare three scintillation vials containing 10 mL of:

    • Vial A: Deionized Water (pH 7).

    • Vial B: Ethanol (Absolute).

    • Vial C: TEGDMA (Triethylene glycol dimethacrylate).

  • Addition: Add 100 mg of NPG (Acid) to each vial. Vortex for 30 seconds.

    • Expected Result: Soluble in B & C. Insoluble/Turbid in A.

  • Counter-Test: Repeat with NPG-K (Salt) .

    • Expected Result: Soluble in A. Sparingly soluble in B. Insoluble in C.

  • Decision Gate:

    • If formulation contains >5% water

      
      Must use NPG-K  (or neutralize NPG in situ).
      
    • If formulation is 100% organic/monomer

      
      Use NPG .
      
Protocol B: In Situ Salt Generation (For Aqueous Adhesives)

Context: Many researchers prefer to generate the salt in situ to avoid the hygroscopic handling issues of NPG-K powder.

  • Dissolution: Suspend 1.0 eq of N-Phenylglycine (Acid) in the aqueous fraction of your formulation. It will appear as a white suspension.

  • Neutralization: Slowly add 1.05 eq of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (1M).

  • Monitoring: Monitor turbidity. The solution should clear as the salt forms (

    
    ).
    
  • Buffering: Adjust final pH to 7.0–7.4.

    • Warning: Excess base can hydrolyze methacrylate monomers if present. Ensure precise stoichiometry.

Part 4: Synthesis & Industrial Context (Indigo)[1][2][3]

In the Heumann synthesis of Indigo, the distinction is process-critical.

  • Starting Material: N-Phenylglycine (Acid) is the stable raw material supplied to the reactor.

  • Reaction Intermediate: The "salt" is formed in situ during the alkali fusion step.

    • Reaction:

      
      
      
  • Handling: Industrial plants handle the acid form because it is non-hygroscopic and flows freely in hoppers. The salt is only transient.

References

  • Cook, W. D. (1992). Photopolymerization kinetics of dimethacrylates using the camphorquinone/amine initiator system. Polymer. Link

  • Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resins. Dental Materials Journal. Link

  • Steingruber, E. (2004). Indigo and Indigo Colorants. Ullmann's Encyclopedia of Industrial Chemistry.[1][2] Link

  • PubChem. (n.d.).[2][3] N-Phenylglycine Compound Summary. National Library of Medicine. Link

  • EPA. (n.d.). Glycine, N-phenyl-, potassium salt (1:1).[4] Substance Registry Services.[3][5] Link

Sources

Safety data sheet (SDS) for N-Phenylglycine potassium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-Phenylglycine Potassium Salt

Chemical Identification and Properties

N-Phenylglycine potassium salt is the potassium salt of N-Phenylglycine.[1] Its properties are influenced by both the N-phenylglycine core and the presence of the potassium ion, which generally increases water solubility and stability compared to the free acid.[1]

PropertyValueSource
Chemical Name N-Phenylglycine potassium saltECHEMI[2]
Synonyms Glycine, N-phenyl-, monopotassium salt; Potassium N-phenylglycinateECHEMI[2]
CAS Number 19525-59-8ECHEMI[2]
Molecular Formula C8H8KNO2Kuujia.com[1]
Molecular Weight 189.25 g/mol ECHEMI[2]
Appearance White to off-white or light yellow powderKuujia.com[1], Lab Pro[3]
Melting Point 88-91 °C (lit.)ECHEMI[2]
Boiling Point 180 °C / 24mmHgECHEMI[2]
Solubility Soluble in waterKuujia.com[1]

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for N-Phenylglycine potassium salt is not widely published. However, the hazard profile can be inferred from the parent compound, N-Phenylglycine. The aggregated GHS information for N-Phenylglycine from multiple notifications to the ECHA C&L Inventory indicates the following potential hazards[4]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[4]

It is crucial to handle N-Phenylglycine potassium salt with the assumption that it carries similar hazards to its parent compound.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the integrity of N-Phenylglycine potassium salt.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of control measures.

Caption: Hierarchy of controls for safe handling.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure a clean and organized workspace. Have all necessary equipment, including PPE, readily available.

  • Engineering Controls: Conduct all weighing and manipulation of the solid compound within a chemical fume hood to minimize inhalation of any dust.[5]

  • Personal Protective Equipment:

    • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber with a thickness greater than 0.11 mm.[6]

    • Eye/Face Protection: Use safety goggles with side shields to protect against splashes and dust.[6]

    • Skin and Body Protection: A standard laboratory coat should be worn.

    • Respiratory Protection: If dust formation is likely, a particulate filter respirator is recommended.[6]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[7][8] Wash hands thoroughly after handling the compound.[5]

Storage Conditions

To ensure the stability and longevity of N-Phenylglycine potassium salt, adhere to the following storage guidelines:

  • Container: Keep the container tightly closed.[9]

  • Atmosphere: Store in a dry place, away from moisture.[6][9]

  • Temperature: Recommended storage temperature is between 15–25 °C.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[5][9]

First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Emergency_Response_Protocol cluster_routes cluster_action Exposure Exposure Occurs Identify Route of Exposure Inhalation Inhalation Remove to fresh air. If breathing is difficult, seek medical attention. Exposure:f1->Inhalation Skin Skin Contact Remove contaminated clothing. Rinse skin with plenty of water. Exposure:f1->Skin Eye Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Exposure:f1->Eye Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Exposure:f1->Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical if irritation persists Eye->SeekMedical Ingestion->SeekMedical

Caption: Emergency response workflow for exposure.

Detailed First-Aid Measures:

  • General Advice: In all cases of exposure, show the safety data sheet (or this guide) to the attending medical professional.[10]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5][10]

Accidental Release Measures and Disposal

Proper containment and disposal of N-Phenylglycine potassium salt are essential to prevent environmental contamination and further exposure.

Accidental Release Protocol:

  • Evacuate: Evacuate personnel from the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid the formation of dust.[11]

  • Cleanup:

    • Wear appropriate PPE as described in Section 3.1.

    • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[12]

    • Avoid generating dust during the cleanup process.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations:

Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of in an approved waste disposal plant.[5][10] Do not allow the chemical to enter drains or waterways.[11]

Toxicological and Ecological Information

While specific toxicological and ecological data for N-Phenylglycine potassium salt is limited, information for N-Phenylglycine provides valuable insight.

Toxicological Profile of N-Phenylglycine:

  • Acute Toxicity: Not classified as acutely toxic based on available data.[6]

  • Skin Corrosion/Irritation: Not classified as a skin corrosive or irritant in some studies, though GHS classifications suggest it can cause skin irritation.[4][6]

  • Serious Eye Damage/Irritation: Not classified as a serious eye irritant in some studies, but GHS classifications indicate it can cause serious eye irritation.[4][6]

  • Sensitization: Not classified as a respiratory or skin sensitizer.[6]

  • Germ Cell Mutagenicity: Not classified as a germ cell mutagen.[6]

  • Carcinogenicity: Not classified as a carcinogen.[6]

  • Reproductive Toxicity: Not classified as a reproductive toxicant.[6]

Ecological Information:

  • Aquatic Toxicity: N-Phenylglycine is not classified as hazardous to the aquatic environment.[6]

  • Persistence and Degradability: No specific data is available for the potassium salt.

  • Bioaccumulative Potential: N-Phenylglycine does not significantly accumulate in organisms.[6]

Conclusion

N-Phenylglycine potassium salt is a valuable chemical intermediate that requires careful handling due to the potential hazards associated with its parent compound, N-Phenylglycine. By adhering to the protocols outlined in this guide, researchers and scientists can mitigate the risks of exposure and ensure a safe laboratory environment. A thorough understanding of the available safety data, coupled with prudent laboratory practices, is the cornerstone of responsible chemical research and development.

References

  • Fisher Scientific. (2009, October 21). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Phenylglycine.
  • Fisher Scientific. (2008, June 24). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Sigma N1271 - Safety Data Sheet.
  • Co-Formula. (n.d.). 3-Aminopropyltrimethoxysilane Cas 13822-56-5 SDS.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Hampford Research Inc. (n.d.). N-Phenylglycine.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, February 4). Safety Data Sheet.
  • MedchemExpress.com. (2024, May 10). Safety Data Sheet.
  • GlobeNewswire. (2026, January 19). N-Phenylglycine Potassium Salt (CAS 19525-59-8) Industry Research 2025: Global and Regional Market Trends 2019-2024 and Forecast to 2029.
  • National Center for Biotechnology Information. (n.d.). N-Phenylglycine. PubChem Compound Database.
  • ECHEMI. (n.d.). Buy N-Phenylglycine potassium salt from Chongqing Chemdad.
  • PubMed Central. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Lab Pro. (n.d.). N-Phenylglycine Potassium Salt, 25G - P0179-25G.
  • Kuujia.com. (n.d.). 19525-59-8(N-Phenylglycine potassium salt).

Sources

N-Phenylglycine potassium salt molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodologies, and Application in Drug Discovery

Core Identity & Physicochemical Architecture[1][2]

N-Phenylglycine potassium salt (Potassium N-phenylglycinate) serves as a critical amphiphilic intermediate in organic synthesis. Historically anchored in the industrial production of indigo dyes, its role has evolved into a versatile scaffold for constructing nitrogen-containing heterocycles—specifically indoles and oxindoles—which are pharmacophores prevalent in modern kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

1.1 Stoichiometric & Structural Data
ParameterTechnical Specification
IUPAC Name Potassium 2-anilinoacetate
CAS Registry Number 19525-59-8
Molecular Formula C₈H₈KNO₂
Molecular Weight 189.25 g/mol (Calculated based on IUPAC 2022 atomic weights)
Exact Mass 189.0192 Da
Appearance White to off-white crystalline powder
Solubility High aqueous solubility; sparingly soluble in non-polar organic solvents
Stability Hygroscopic; susceptible to oxidative degradation under light/heat
1.2 Structural Analysis

The molecule consists of a phenyl ring amine-linked to a glycine backbone. The potassium cation (


) stabilizes the carboxylate anion, rendering the molecule water-soluble and nucleophilic. This ionic character is pivotal for its utility in aqueous-phase coupling reactions and subsequent cyclizations.

Calculated Composition:

  • Carbon (C): 50.78%

  • Hydrogen (H): 4.26%

  • Nitrogen (N): 7.40%

  • Oxygen (O): 16.91%

  • Potassium (K): 20.66%

Synthetic Methodology & Protocol

The synthesis of N-Phenylglycine potassium salt typically proceeds via the N-alkylation of aniline. While the historical Strecker synthesis (aniline + formaldehyde + HCN) is industrially common, the laboratory-scale preparation often favors the chloroacetic acid route for safety and purity control.

2.1 Reaction Mechanism (The Aniline Route)

The synthesis involves the nucleophilic attack of the aniline nitrogen on the


-carbon of chloroacetic acid, followed by neutralization with potassium hydroxide.

SynthesisPathway Aniline Aniline (C6H5NH2) Intermediate N-Phenylglycine (Free Acid) Aniline->Intermediate SN2 Substitution (Reflux) ClAcid Chloroacetic Acid (ClCH2COOH) ClAcid->Intermediate Product N-Phenylglycine Potassium Salt Intermediate->Product Deprotonation (-H2O) KOH KOH (Neutralization) KOH->Product

Figure 1: Synthetic pathway for N-Phenylglycine Potassium Salt via nucleophilic substitution.

2.2 Laboratory Protocol: Preparation & Purification

Objective: Synthesis of high-purity N-Phenylglycine Potassium Salt (10g scale).

Reagents:

  • Aniline (Freshly distilled)

  • Chloroacetic acid[1]

  • Potassium Hydroxide (KOH)

  • Ethanol (Recrystallization solvent)

Step-by-Step Procedure:

  • Neutralization of Chloroacetic Acid:

    • Dissolve 0.1 mol of chloroacetic acid in 50 mL of water.

    • Slowly add stoichiometric Na2CO3 or dilute NaOH at 0°C to generate sodium chloroacetate in situ (prevents premature protonation of aniline).

  • Nucleophilic Substitution:

    • Add 0.1 mol of Aniline to the aqueous solution.

    • Critical Control Point: Reflux the mixture gently for 2–3 hours. The solution will transition from clear to slightly turbid as the free acid forms.

    • Mechanism:[2][3] The amine acts as the nucleophile, displacing the chloride ion.[3]

  • Isolation of Free Acid:

    • Cool the reaction mixture to 4°C. The N-phenylglycine free acid will precipitate as a solid.

    • Filter and wash with ice-cold water to remove inorganic salts (NaCl).

  • Salt Formation (Potassium Salt):

    • Suspend the wet cake of N-phenylglycine in a minimal volume of ethanol/water (9:1).

    • Add an equimolar amount of ethanolic KOH dropwise while stirring. Monitor pH until neutral (pH 7.0–7.5).

    • Observation: The solid dissolves as the salt forms, followed by reprecipitation upon concentration or cooling.

  • Drying:

    • Filter the potassium salt and dry under vacuum at 50°C over P₂O₅ (due to hygroscopicity).

Applications in Drug Development[1][3][7]
3.1 The Indole Scaffold Precursor (Heumann Synthesis)

The primary utility of N-phenylglycine derivatives in medicinal chemistry lies in their conversion to indoles via alkali fusion (Heumann synthesis). Indoles are "privileged structures" in drug discovery, forming the core of:

  • Triptans: Migraine therapeutics (e.g., Sumatriptan).

  • Kinase Inhibitors: Oncology drugs targeting VEGF/EGFR often utilize oxindole cores derived from this pathway.

3.2 Mechanism of Cyclization

The potassium salt allows for high-temperature fusion (300°C+) with alkali hydroxides to close the ring, forming indoxyl, which oxidizes to indigo or can be derivatized to indole-3-acetic acid analogs.

IndoleFormation Salt N-Phenylglycine K-Salt Fusion Alkali Fusion (NaNH2 / KOH, 300°C) Salt->Fusion Indoxyl Indoxyl Intermediate Fusion->Indoxyl - H2O, - K2CO3 Indole Indole/Oxindole Scaffolds (Drug Precursors) Indoxyl->Indole Oxidation/Derivatization

Figure 2: Transformation of N-Phenylglycine K-Salt into pharmacologically active indole scaffolds.

3.3 Photopolymerization

In dental materials and hydrogel drug delivery systems, N-phenylglycine salts act as co-initiators in photo-curing processes, facilitating the radical polymerization of methacrylates.

Safety & Handling (SDS Summary)
  • Hazards: The compound is generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Storage: Store in a desiccator. The potassium salt is significantly more hygroscopic than the free acid. Absorption of moisture leads to clumping and hydrolysis over time.

  • Incompatibility: Strong oxidizing agents.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]

  • EPA (2024). Glycine, N-phenyl-, potassium salt (1:1) Substance Details.[4][5][6][3][7][8][9][10][11] US Environmental Protection Agency.[9] Retrieved from [Link]

  • Gattermann, L. (1937). Laboratory Methods of Organic Chemistry.[1] The Macmillan Company, New York.[1] (Classic reference for the chloroacetic acid synthesis route).

  • Royal Society of Chemistry (2025). A mild and efficient synthesis of N-aryl glycines.[3] RSC Advances. Retrieved from [Link]

Sources

Redox potential of N-Phenylglycine potassium salt in photochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Redox Potential of N-Phenylglycine Potassium Salt in Photochemistry

Introduction

Photochemistry, the study of chemical reactions initiated by the absorption of light, has become a cornerstone of modern science, fueling innovations from advanced material fabrication to sophisticated drug delivery systems.[1][2] At the heart of many photochemical processes lies the transfer of electrons, a fundamental event governed by the redox potentials of the participating molecules. Within this domain, photoinitiating systems are critical, acting as the trigger that converts light energy into chemical reactivity. N-Phenylglycine (NPG), and by extension its more soluble potassium salt, has emerged as a highly efficient and versatile component in these systems.[3][4]

This guide offers a detailed exploration of the redox potential of N-Phenylglycine potassium salt and its pivotal role as a co-initiator in photochemistry. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its function, provide field-proven experimental protocols, and contextualize its applications for researchers, scientists, and drug development professionals. The objective is to provide not just the "what," but the "why," fostering a deeper understanding of how to harness the unique photochemical properties of this compound.

Section 1: Core Principles of N-Phenylglycine Redox Chemistry

Chemical Properties and the Role of the Potassium Salt

N-Phenylglycine (C₆H₅NHCH₂CO₂H) is a non-proteinogenic alpha-amino acid.[5] While the free acid form is well-studied, the potassium salt (C₈H₈KNO₂) offers a significant practical advantage: enhanced solubility in various media, particularly in aqueous or polar organic systems, without altering the fundamental photochemical activity of the N-phenylglycine moiety. In solution, the salt dissociates, making the N-phenylglycine anion available for photochemical reactions.

PropertyN-PhenylglycineN-Phenylglycine Potassium Salt
Molecular Formula C₈H₉NO₂C₈H₈KNO₂
Molar Mass 151.165 g·mol⁻¹189.26 g·mol⁻¹
Appearance White solid[5]White solid[6]
CAS Number 103-01-5[5]19525-59-8[6]
The Significance of Redox Potential in Photochemistry

For a photochemical reaction to occur, light must first be absorbed by a molecule, elevating it to an electronically excited state (First Law of Photochemistry).[7] This excited molecule is both a stronger oxidizing agent and a stronger reducing agent than its ground-state counterpart. The feasibility of a subsequent photo-induced electron transfer (PET) event is determined by the difference in the redox potentials of the electron donor and the excited electron acceptor.

N-Phenylglycine functions as an electron donor (a reductant). Its efficacy is directly tied to its oxidation potential (Eₒₓ), which is the measure of its propensity to lose an electron. A sufficiently low oxidation potential allows it to donate an electron to a wide range of photosensitizers (dyes, ketones, etc.) once they are in their excited state.

Quantifying the Electron-Donating Power of N-Phenylglycine

The oxidation potential of N-Phenylglycine has been determined experimentally using cyclic voltammetry. This value is critical for predicting its compatibility with various photosensitizers and for understanding the thermodynamics of the photoinitiation process.

CompoundOxidation Potential (Eₒₓ) vs. SCEMeasurement Conditions
N-Phenylglycine (NPG)+1.0 V In acetonitrile, with 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte.[8]

SCE: Saturated Calomel Electrode

This oxidation potential of +1.0 V is in a favorable range, allowing NPG to act as an effective electron donor to many common photosensitizers upon their excitation by UV or visible light.

Section 2: The Mechanistic Role of N-Phenylglycine as a Co-initiator

N-Phenylglycine is predominantly used as a co-initiator in Type II photoinitiating systems. Unlike Type I systems where a single molecule undergoes cleavage upon irradiation to form radicals, Type II systems involve an intermolecular reaction between an excited photosensitizer (PS) and a co-initiator (in this case, NPG).

The Photo-Induced Electron Transfer (PET) Pathway

The process is a well-established sequence of events that efficiently converts light energy into highly reactive radicals capable of initiating polymerization.[3]

  • Photoexcitation: A photosensitizer (PS) absorbs a photon (hν), transitioning to an electronically excited singlet state (¹PS), which may then convert to a longer-lived triplet state (³PS).

  • Electron Transfer: The excited photosensitizer (³PS*) interacts with ground-state N-Phenylglycine. Given its favorable oxidation potential, NPG donates an electron to the excited PS. This results in the formation of the NPG radical cation (NPG•⁺) and the radical anion of the photosensitizer (PS•⁻).

  • Proton Transfer & Decarboxylation: The NPG radical cation is unstable and rapidly undergoes two crucial transformations: deprotonation at the alpha-carbon followed by an irreversible decarboxylation (loss of CO₂).

  • Radical Generation: This sequence culminates in the formation of a highly reactive α-amino carbon-centered radical (PhNHCH₂•). This is the key species that initiates the polymerization of monomers.

The beauty of this mechanism lies in its efficiency. The rapid, irreversible decarboxylation step is crucial as it effectively prevents the back-electron transfer from PS•⁻ to NPG•⁺, which would otherwise be an energy-wasting process and reduce the overall quantum yield of radical generation.[3]

G Mechanism of Radical Generation from N-Phenylglycine PS Photosensitizer (PS) NPG N-Phenylglycine (NPG) PS_exc Excited State (³PS) PS->PS_exc 1. Absorption PET_complex [PS---NPG] Exciplex NPG->PET_complex hv Light (hν) PS_exc->PET_complex 2. Electron Transfer PS_anion PS•⁻ PET_complex->PS_anion NPG_cation NPG•⁺ (Radical Cation) PET_complex->NPG_cation H_plus H⁺ NPG_cation->H_plus CO2 CO₂ NPG_cation->CO2 Radical Initiating Radical (PhNHCH₂•) NPG_cation->Radical 3. Deprotonation & 4. Decarboxylation Polymer Polymer Chain Radical->Polymer 5. Initiation Monomer Monomer Monomer->Polymer G Workflow for Cyclic Voltammetry Measurement prep 1. Prepare Electrodes & Assemble Cell sol 2. Prepare 0.1M TBAPF₆ in Acetonitrile prep->sol purge 3. Deaerate Solution with N₂/Ar sol->purge bg 4. Run Background Scan (Electrolyte only) purge->bg add 5. Add N-Phenylglycine (1-5 mM) bg->add run 6. Perform CV Scan (e.g., 0V to +1.5V) add->run analyze 7. Analyze Voltammogram & Determine Eₒₓ run->analyze

Cyclic voltammetry experimental workflow.
Protocol 2: Monitoring Photopolymerization with NPG

Photo-Differential Scanning Calorimetry (Photo-DSC) is an excellent method for monitoring the rate and extent of polymerization by measuring the heat released during the reaction.

Objective: To quantify the photopolymerization kinetics of a monomer formulation containing an NPG-based photoinitiating system.

Materials & Equipment:

  • Photo-DSC instrument equipped with a UV/Vis light source (e.g., 395 nm LED).

  • Monomer: e.g., Trimethylolpropane triacrylate (TMPTA).

  • Photosensitizer: e.g., Camphorquinone (CQ).

  • Co-initiator: N-Phenylglycine potassium salt.

  • DSC sample pans.

Methodology:

  • Formulation Preparation: Prepare the photopolymerizable formulation in a dark vial to prevent premature reaction. Example formulation:

    • TMPTA (Monomer)

    • Camphorquinone (0.5 wt%)

    • N-Phenylglycine potassium salt (1.0 wt%)

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the formulation into a DSC pan. Crimp the pan.

  • Instrument Setup: Place the sample pan in the DSC cell. Set the instrument to an isothermal temperature (e.g., 25°C).

  • Equilibration: Allow the sample to equilibrate thermally for 2-3 minutes.

  • Initiation: Turn on the light source at a defined intensity. The DSC will begin recording the heat flow (in W/g) as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • Termination: Keep the light on until the heat flow returns to the baseline, indicating the reaction has completed or significantly slowed.

  • Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH, in J/g). The rate of polymerization is proportional to the heat flow (dH/dt). Comparing the profiles of different formulations allows for the evaluation of initiator efficiency.

Conclusion

The utility of N-Phenylglycine potassium salt in photochemistry is fundamentally governed by its redox potential. With an oxidation potential of approximately +1.0 V vs. SCE, it is an effective electron donor for a multitude of excited-state photosensitizers. [8]This property enables a robust and efficient mechanism for generating initiating radicals via a pathway involving photo-induced electron transfer, deprotonation, and irreversible decarboxylation. This mechanistic efficiency translates into broad applicability, empowering researchers and developers in fields ranging from polymer science to advanced drug delivery to create novel materials and technologies triggered by light. A thorough understanding of its redox chemistry is, therefore, the key to unlocking its full potential in designing next-generation photochemical systems.

References

  • Zhang, J., Lalevée, J., Mou, X., Morlet-Savary, F., Graff, B., & Xiao, P. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules, 51(10), 3767–3773. [Link]

  • Australian National University. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. ANU Researcher Portal. [Link]

  • ResearchGate. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. ResearchGate. [Link]

  • Blinco, J. P., Hodgson, J. L., Morrow, B. J., Walker, J. R., Will, G. D., Coote, M. L., & Bottle, S. E. (2008). Experimental and Theoretical Studies of the Redox Potentials of Cyclic Nitroxides. The Journal of Organic Chemistry, 73(17), 6763–6771. [Link]

  • Strupiński, R., et al. (2021). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 26(11), 3326. [Link]

  • Li, Q., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Molecules, 27(19), 6614. [Link]

  • Wikipedia. (n.d.). N-Phenylglycine. Wikipedia. [Link]

  • Gethin, E., et al. (2006). Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 115-125. [Link]

  • Sridhar, G., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(27), 18458-18465. [Link]

  • Chen, Y., et al. (2013). Photo-polymerization properties of type-II photoinitiator systems based on 2-chlorohexaaryl biimidazole (o-Cl-HABI) and various N-phenylglycine (NPG) derivatives. Photochemical & Photobiological Sciences, 12(5), 887-894. [Link]

  • Google Patents. (1980). Process for the preparation of alkali salts of phenyl glycine.
  • Zhu, W. F., et al. (2024). Photochemistry in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 67(6), 4322–4345. [Link]

  • University of Sussex. (n.d.). Making molecules with light to improve the chance of drug discovery success. University of Sussex Chemistry Research. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Photochemistry. MSU Chemistry. [Link]

Sources

Thermal Stability Profile of Potassium N-phenylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Potassium N-phenylglycinate (K-NPG) serves as a pivotal intermediate in the industrial synthesis of indoxyl derivatives (precursors to Indigo dyes) and as a specialized reagent in pharmaceutical coupling reactions. While often overshadowed by its free acid form (N-phenylglycine), the potassium salt offers distinct solubility and reactivity advantages.[1]

However, its thermal profile is complex. Unlike simple inorganic salts, K-NPG exhibits a narrow metastability window where it transitions from a stable solid to a reactive melt before undergoing irreversible decarboxylative degradation.

This guide provides a definitive analysis of the thermal stability of K-NPG, distinguishing between its behavior as a pure isolate and its reactivity within the alkaline fusion melts typical of industrial applications.

Physicochemical Characterization

The Thermal Stability Gap

A common misconception in process development is equating the stability of the salt with the free acid. The free acid, N-phenylglycine, melts and decomposes at approximately 127–128°C . The potassium salt, due to higher lattice energy, extends this stability window but eventually undergoes a complex decomposition event between 140°C and 160°C .

PropertyN-Phenylglycine (Acid)Potassium N-Phenylglycinate (Salt)
CAS Number 103-01-519525-59-8
Molecular Weight 151.16 g/mol 189.25 g/mol
Appearance White crystalline solidWhite to off-white hygroscopic powder
Melting/Decomp Onset 127–128°C140–160°C (Decomposition)
Solubility Poor in water; soluble in organic solventsHigh in water/polar solvents; poor in non-polar
Primary Degradation Decarboxylation to N-methylanilineOxidative cleavage / Decarboxylation
Mechanism of Thermal Degradation

The thermal compromise of K-NPG is not a simple phase change. It is a competition between two pathways, heavily influenced by the presence of moisture and oxygen:

  • Pathway A (Anaerobic/Pyrolytic): Decarboxylation. The carboxylate group is ejected as CO₂, leading to the formation of N-methylaniline derivatives and carbonaceous char.

  • Pathway B (Alkaline Fusion - Desired): In the presence of excess alkali (KOH/NaOH) and high temperature (200°C+), the molecule undergoes cyclization to form indoxyl (which oxidizes to Indigo).

Critical Insight: The "decomposition" temperature of 140–160°C represents the limit of the pure salt's stability. In industrial indigo synthesis, the salt is often generated in situ or mixed immediately with a eutectic alkali flux to lower the melting point of the system, allowing the cyclization reaction to proceed faster than the dry thermal decomposition.

Experimental Protocols: Validating Thermal Limits

To integrate K-NPG into a process, you must validate its stability profile using a self-validating TGA/DSC workflow.

Protocol: Coupled TGA-DSC Analysis

Objective: Determine the precise onset of degradation (


) and the heat of decomposition (

).

Equipment: Mettler Toledo TGA/DSC 3+ (or equivalent).

Methodology:

  • Sample Prep: Dry K-NPG in a vacuum oven at 60°C for 4 hours to remove surface moisture. (Hygroscopicity can skew TGA mass loss curves).

  • Crucible: Alumina (

    
    ) 70 
    
    
    
    crucible. Note: Avoid aluminum pans if temperatures >500°C are expected, though K-NPG degrades well below this.
  • Atmosphere:

    • Run 1 (Inert): Nitrogen (

      
      ) at 50 mL/min. (Isolates thermal breakdown).[2]
      
    • Run 2 (Oxidative): Air/Oxygen at 50 mL/min. (Simulates drying/storage failure).

  • Ramp: 10°C/min from 25°C to 400°C.

Data Interpretation:

  • Event 1 (<100°C): Mass loss < 2%. Attributed to residual volatiles/water.

  • Event 2 (140-160°C): Sharp Endotherm (Melting) immediately followed by/overlapping with Exotherm (Decomposition).

  • Event 3 (>200°C): Rapid mass loss (CO2 evolution).

Workflow Visualization

The following diagram illustrates the logic flow for characterizing the material and deciding its suitability for high-temperature fusion.

ThermalValidation Start Start: K-NPG Sample PreCond Pre-conditioning (Vacuum Dry @ 60°C) Start->PreCond TGA_DSC Simultaneous TGA/DSC (10°C/min, N2) PreCond->TGA_DSC Decision Analyze T_onset TGA_DSC->Decision Path_Stable T_onset > 150°C (High Purity) Decision->Path_Stable Stable Profile Path_Unstable T_onset < 135°C (Impure/Wet) Decision->Path_Unstable Early Mass Loss Action_Fusion Proceed to Alkali Fusion (Melt Processing) Path_Stable->Action_Fusion Action_Purify Recrystallize/Dry (Remove Aniline/H2O) Path_Unstable->Action_Purify

Figure 1: Decision logic for thermal quality control of Potassium N-phenylglycinate precursors.

Industrial Application: The Alkali Fusion Context

The primary utility of K-NPG is in the synthesis of Indigo. Here, thermal stability is a variable dependent on the solvent system (the alkali melt).

The Fusion Paradox

To convert K-NPG to Indoxyl, the system must be heated to 200–300°C . However, pure K-NPG decomposes at 160°C .[3]

How it works: The reaction utilizes a eutectic mixture of KOH and NaOH (often with NaNH₂ or Na metal in historical contexts). This flux melts at a lower temperature and acts as a solvent. The K-NPG dissolves into this caustic melt.

  • Kinetic Control: In the melt, the rate of cyclization (Ring Closure) is faster than the rate of thermal decarboxylation provided water is absent.

  • Water Sensitivity: If water is present during the heat-up phase (100–150°C), it hydrolyzes the amide bonds or facilitates decarboxylation before the cyclization temperature is reached.

Pathway Diagram

The following diagram maps the divergent pathways based on thermal management.

ReactionPathways Precursor Potassium N-phenylglycinate Heat_Dry Dry Heat (140-160°C) Precursor->Heat_Dry Heat_Alkali Alkali Fusion (KOH/NaOH, 200°C+) Precursor->Heat_Alkali Decomp Decomposition (Char + N-methylaniline) Heat_Dry->Decomp Decarboxylation Indoxyl Indoxyl (Cyclized Intermediate) Heat_Alkali->Indoxyl Cyclization (-H2O) Indigo Indigo Dye (Oxidation Product) Indoxyl->Indigo O2 Oxidation

Figure 2: Divergent thermal pathways. Controlled alkali fusion yields Indoxyl; uncontrolled dry heating yields decomposition.

Storage and Handling Recommendations

Given the thermal profile and hygroscopicity, the following storage protocols are mandatory to maintain the 140°C+ stability baseline:

  • Moisture Barrier: Store in foil-lined fiber drums with double polyethylene liners. K-NPG is hygroscopic; absorbed water lowers the decomposition onset temperature significantly.

  • Temperature Control: Store below 30°C. While thermally stable up to 140°C, long-term exposure to heat (>40°C) can induce slow solid-state degradation or caking.

  • Re-test Interval: If stored for >6 months, perform a melting point check. A depression below 140°C indicates hydrolysis or impurity accumulation.

References

  • Synthesis and Properties of N-Phenylglycine Potassium Salt. Chem960. Retrieved from

  • Process for synthesis of potassium phenylglycinate as intermediate of indigo. Google Patents (CN1103400A). Retrieved from

  • Process for the preparation of alkali salts of phenyl glycine. European Patent Office (EP0036161B1). Retrieved from

  • Preparation of N-Phenylglycine. PrepChem. Retrieved from

  • N-Phenylglycine (General Properties). Wikipedia. Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Using N-Phenylglycine Potassium Salt (NPG-K) as a Photoinitiator in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Phenylglycine (NPG) is a well-established co-initiator (amine synergist) used in Type II photoinitiating systems. However, its application in biomedical fields—such as hydrogel synthesis and cell encapsulation—has historically been limited by the poor water solubility of the acid form.

N-Phenylglycine Potassium Salt (NPG-K) (CAS: 19525-59-8) overcomes this limitation. By converting the carboxylic acid to a potassium salt, the molecule becomes highly water-soluble while retaining the secondary amine structure responsible for electron donation.

Mechanism of Action

NPG-K functions as an electron donor. When a photosensitizer (e.g., Eosin Y, Camphorquinone) absorbs light, it enters an excited triplet state. NPG-K donates an electron to this excited dye, forming a radical ion pair. The NPG-K radical cation then undergoes rapid decarboxylation (loss of CO₂), preventing back-electron transfer and generating a highly reactive carbon-centered radical that initiates polymerization.

Key Advantages of NPG-K:

  • Aqueous Solubility: Dissolves directly in water/PBS, eliminating the need for organic co-solvents (e.g., DMSO, Ethanol) often required for the acid form.

  • Biocompatibility: More efficient than Triethanolamine (TEA), allowing for lower concentrations and reduced cytotoxicity in cell-laden hydrogels.

  • Efficiency: The irreversible decarboxylation step drives the reaction forward, making it kinetically superior to simple amine electron transfer.

Materials & Equipment

Reagents
ReagentDescriptionCAS NumberFunction
NPG-K N-Phenylglycine Potassium Salt19525-59-8Co-initiator / Electron Donor
Eosin Y Eosin Y Disodium Salt17372-87-1Photosensitizer (Abs ~515 nm)
PEGDA Poly(ethylene glycol) diacrylate26570-48-9Monomer / Crosslinker
PBS Phosphate Buffered Saline--Solvent / Buffer
Equipment
  • Light Source: Visible light source matching the dye's absorbance.

    • For Eosin Y: Green LED (515–525 nm) or broad-spectrum white light.

    • Intensity: 10–50 mW/cm² (tunable).

  • Inert Atmosphere (Optional): Nitrogen purge setup (to mitigate oxygen inhibition, though NPG-K is relatively robust).

Pre-Protocol Considerations

Stock Solution Stability

NPG-K is hygroscopic and sensitive to oxidation over time.

  • Storage: Store solid powder at 0–10°C, desiccated.

  • Solution: Prepare NPG-K stock solutions fresh daily . Do not store aqueous NPG-K for long periods as it may degrade or react with dissolved oxygen.

Concentration Optimization

Unlike TEA, which is often used at high concentrations (1.5% w/v), NPG-K is efficient at lower molar ratios.

  • Starting Ratio: 1:2 to 1:5 (Dye : NPG-K molar ratio).

  • Standard Concentration: 0.1 mM – 1.0 mM in the final formulation.

Core Protocol: Aqueous Hydrogel Synthesis (PEGDA / Eosin Y / NPG-K)

This protocol describes the synthesis of a 10% (w/v) PEGDA hydrogel using Eosin Y as the sensitizer and NPG-K as the co-initiator.

Step 1: Preparation of Stock Solutions
  • Eosin Y Stock (1 mM): Dissolve 0.7 mg of Eosin Y disodium salt in 1 mL of PBS. Keep in the dark (foil-wrapped).

  • NPG-K Stock (100 mM): Dissolve 18.9 mg of NPG-K in 1 mL of PBS. Vortex until fully dissolved (solution should be clear/colorless).

  • PEGDA Pre-polymer (20% w/v): Dissolve 200 mg of PEGDA (MW 3.4k–10k) in 1 mL of PBS.

Step 2: Formulation Mixing

Combine the components to achieve the final target concentrations.

  • Target: 10% PEGDA, 0.1 mM Eosin Y, 1.0 mM NPG-K.

ComponentVolume RequiredFinal Conc.
PEGDA Pre-polymer (20%)500 µL10% (w/v)
Eosin Y Stock (1 mM)100 µL0.1 mM
NPG-K Stock (100 mM)10 µL1.0 mM
PBS (Buffer)390 µL--
Total Volume 1000 µL

Note: Add NPG-K last, immediately before use, to minimize spontaneous oxidation.

Step 3: Crosslinking[4]
  • Pipette the mixture into a mold (e.g., silicone isolator, PDMS mold, or well plate).

  • Irradiate with Green Light (515–525 nm).

    • Time: 60 – 120 seconds (depending on light intensity).

    • Distance: Keep light source 2–5 cm from the sample.

  • Verify gelation by gently tilting the mold or probing with a spatula.

Visualizations

Diagram 1: Mechanism of Action (Type II Photoinitiation)

This diagram illustrates the electron transfer pathway and the critical decarboxylation step that makes NPG-K an irreversible radical generator.

NPG_Mechanism Light Visible Light (515 nm) Eosin Eosin Y (Ground State) Light->Eosin Excitation Eosin_Ex Eosin Y* (Triplet State) Eosin->Eosin_Ex ISC Complex [Eosin Y- ... NPG-K+] Exciplex Eosin_Ex->Complex Electron Transfer from NPG-K NPG NPG-K (Electron Donor) NPG->Complex Radical NPG Radical (Ph-NH-CH2•) Complex->Radical Decarboxylation (Irreversible) CO2 CO2 (Byproduct) Complex->CO2 Polymer Polymerization Initiation Radical->Polymer Attacks C=C

Caption: Electron transfer mechanism showing the irreversible decarboxylation of NPG-K, preventing back-electron transfer.

Diagram 2: Experimental Workflow

Step-by-step guide for preparing and curing the hydrogel.

Workflow cluster_0 1. Stock Prep (Fresh) cluster_1 2. Formulation cluster_2 3. Curing NPG_Stock NPG-K 100 mM in PBS Mix Mix Components: PEGDA + Dye + NPG-K NPG_Stock->Mix Dye_Stock Eosin Y 1 mM in PBS Dye_Stock->Mix Degas Optional: Nitrogen Purge Mix->Degas Irradiate Irradiate 525nm, 1-2 mins Degas->Irradiate Wash Wash Remove unreacted dye Irradiate->Wash

Caption: Workflow for NPG-K hydrogel synthesis. Note the emphasis on fresh stock preparation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Gelation (>5 mins) Oxygen InhibitionIncrease NPG-K concentration to 2–5 mM to consume oxygen. Purge with Nitrogen.
Low Gel Stiffness Insufficient CrosslinkingIncrease light intensity or exposure time. Ensure NPG-K stock is fresh.
Cytotoxicity (Cell Death) Too much Radical GenerationReduce NPG-K concentration (try 0.5 mM). Ensure excess unreacted monomer is washed out.
Precipitation pH IssuesEnsure PBS pH is 7.4. NPG-K is stable in neutral/basic pH; avoid strong acids.

Safety & Handling (SDS Summary)

  • Hazards: NPG-K is generally considered low toxicity but should be handled as a chemical irritant.

  • Incompatibility: Avoid contact with strong oxidizing agents.

  • PPE: Wear gloves, safety goggles, and lab coat.

  • Disposal: Dispose of in accordance with local chemical waste regulations.

References

  • Visible Light Photoinitiation of Cell-Laden Hydrogels (Eosin Y / TEA Comparison) Title: Visible light photoinitiation of mesenchymal stem cell-laden bioresponsive hydrogels Source: PubMed Central (NIH) Link:[Link]

  • N-Phenylglycine as a Versatile Photoinitiator Title: N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED Source: ACS Publications (Macromolecules) Link:[Link]

  • Thiol-Ene Hydrogelation Using Eosin-Y Title: Visible-Light-Mediated Thiol-Ene Hydrogelation Using Eosin-Y as the Only Photoinitiator Source: Chien-Chi Lin Lab Link:[Link]

Formulating dental adhesives with N-Phenylglycine potassium salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulating Dual-Cure Dental Adhesives with N-Phenylglycine Potassium Salt (NPG-K)

Abstract

This application note details the strategic incorporation of N-Phenylglycine potassium salt (NPG-K) into dental adhesive systems. Unlike its acid form (NPG), the potassium salt offers superior solubility in aqueous/ethanol solvents essential for dentin wetting.[1] NPG-K functions as a critical co-initiator in redox polymerization and a surface-active agent for hydroxyapatite chelation. This guide provides a validated protocol for formulating a Self-Cure Activator (SCA) utilizing NPG-K to convert light-cure universal adhesives into dual-cure systems, ensuring polymerization in deep restorative interfaces where light attenuation occurs.[1]

The Chemistry of NPG-K in Dental Adhesion

The Solubility Advantage

Standard N-Phenylglycine (NPG) is a white solid with limited solubility in water. In "Universal" adhesive systems, which require significant water content (10–20%) to re-expand collapsed collagen fibrils, NPG often precipitates.[1] The potassium salt form (NPG-K) dissociates readily in polar solvents (Ethanol/Water), ensuring a homogeneous phase that can penetrate the dentinal tubules.[1]

Mechanism of Action

NPG-K serves a dual function in the adhesive interface:

  • Redox Co-Initiator: It acts as an electron donor.[1] When mixed with an acidic adhesive containing Benzoyl Peroxide (BPO) or Camphorquinone (CQ), NPG-K lowers the activation energy for free radical generation, facilitating polymerization in the absence of light (Dark Cure).[1]

  • Interfacial Chelation: The glycine moiety possesses a carboxylate group that can chelate calcium ions (

    
    ) in hydroxyapatite (HAp), contributing to the chemical bond strength alongside monomers like 10-MDP.[1]
    

NPG_Mechanism NPGK NPG-K (Salt) Dissoc Dissociation in Ethanol/Water NPGK->Dissoc NPG_Ion NPG Anion (Electron Donor) Dissoc->NPG_Ion Radical Free Radical Generation NPG_Ion->Radical Donates e- Chelation Ca-NPG Bond (Adhesion) NPG_Ion->Chelation Carboxyl Group Acid Acidic Adhesive (Contains BPO/CQ) Acid->Radical Accepts e- Poly Polymerization (Cross-linking) Radical->Poly HAp Dentin HAp (Calcium) HAp->Chelation Chelation->Poly Anchors Network

Figure 1: Mechanism of NPG-K acting as both a redox initiator and an adhesion promoter.

Strategic Formulation: The Dual-Component System

Directly adding NPG-K to a "Single Bottle" adhesive containing acidic monomers (e.g., 10-MDP, pH < 2.[1]5) is chemically unstable.[1] The acid will protonate the salt, reverting it to insoluble NPG and causing precipitation. Furthermore, the amine in NPG-K will degrade over time in acidic conditions.

The Solution: Formulate NPG-K as a separate Part B (Self-Cure Activator) .

Formulation Architecture
ComponentRoleKey Ingredients
Part A (Adhesive) Etch, Prime, Bond10-MDP, Bis-GMA, HEMA, Ethanol, Water, BPO/CQ.[1]
Part B (Activator) Redox InitiationNPG-K , Ethanol, Water, BHT (Stabilizer).[1]

Detailed Protocol: Formulating the Self-Cure Activator

Safety Note: NPG-K is hygroscopic and sensitive to oxidation. Handle in a low-humidity environment and store under inert gas (Nitrogen) if possible.

Materials Required
  • Active: N-Phenylglycine Potassium Salt (CAS: 19525-59-8) - Purity >98%.

  • Solvent: Absolute Ethanol (Analytical Grade) and Deionized Water (18.2 MΩ).[1]

  • Stabilizer: Butylated Hydroxytoluene (BHT).[1]

  • Thickener (Optional): Fumed Silica (if viscosity is needed, though activators are usually low viscosity).[1]

Step-by-Step Formulation Procedure
  • Solvent Preparation:

    • In a chemically resistant beaker, mix Ethanol (90 wt%) and Deionized Water (10 wt%) .[1]

    • Note: Water is essential to solubilize the NPG-K, but too much water will dilute the adhesive when mixed.

  • Stabilizer Addition:

    • Add 0.05 wt% BHT to the solvent mixture.

    • Stir until completely dissolved. This prevents premature oxidation of the amine.

  • Active Ingredient Dissolution:

    • Slowly add 2.0 wt% NPG-K to the solution while stirring magnetically at 200 RPM.

    • Critical: Do not heat above 35°C. NPG-K is heat-sensitive.

    • Stir for 30 minutes until the solution is clear and colorless.

  • Filtration:

    • Filter the solution through a 0.45 µm PTFE membrane to remove any undissolved particulates.

  • Packaging:

    • Fill into opaque, black LDPE bottles immediately. NPG-K is light-sensitive and reacts with oxygen over time.

    • Shelf-Life: 18-24 months if sealed properly.

Formulation_Workflow Start Raw Materials (Ethanol, Water, NPG-K, BHT) MixSolvent 1. Solvent Prep 90% EtOH / 10% H2O Start->MixSolvent AddBHT 2. Add Stabilizer (BHT 0.05%) MixSolvent->AddBHT AddNPG 3. Add NPG-K (2.0%) Stir 30 min @ 25°C AddBHT->AddNPG Filter 4. Filtration 0.45 µm PTFE AddNPG->Filter Package 5. Packaging Opaque/Black Bottle Filter->Package

Figure 2: Manufacturing workflow for NPG-K Self-Cure Activator.

Clinical Application & Interaction

The NPG-K Activator is designed to be mixed 1:1 with a Universal Adhesive (Part A) immediately before clinical application.

  • Dispense: 1 drop of Adhesive (Part A) + 1 drop of Activator (Part B)[1] into a mixing well.

  • Reaction: The acidic monomers in Part A (e.g., MDP, pH ~2) protonate the NPG-K.[1] The NPG amine then reacts with the BPO (from Part A) to generate radicals.

  • Apply: Scrub onto dentin for 20 seconds.[1]

  • Dry: Air dry to remove ethanol/water.[1]

  • Cure: The system will now cure chemically (dark cure) even if light access is restricted (e.g., root canals).[1]

Quality Control & Validation Protocols

Shear Bond Strength (SBS) Testing (ISO 29022)

To validate the efficacy of the NPG-K activator, perform a notched-edge shear bond test.

  • Substrate: Human dentin (embedded in acrylic, ground with 600-grit SiC).[1]

  • Groups:

    • Control: Universal Adhesive (Light Cure Only).[1]

    • Test: Universal Adhesive + NPG-K Activator (Self-Cure Mode - No Light).

  • Procedure:

    • Apply adhesive/mixture to dentin.[1]

    • Bond a composite cylinder using the ISO 29022 jig.

    • Store in water at 37°C for 24 hours.

    • Test in shear at 1.0 mm/min .

  • Target Metrics:

    • Light Cure Control: > 25 MPa.[1]

    • Test (Self-Cure): > 15-20 MPa (Without NPG-K, this would be < 5 MPa).[1]

Stability Testing (Accelerated Aging)
  • Method: Store the Activator bottle at 50°C for 4 weeks.

  • Pass Criteria:

    • No phase separation or precipitation.[1]

    • Color change: Solution must remain clear/pale yellow. Dark brown indicates amine oxidation.[1]

    • pH check: Should remain neutral/alkaline (pH 7-8).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Bottle Solvent evaporation or saturation.Ensure cap seal is tight.[1] Reduce NPG-K load to 1.5%.
Dark Brown Solution Oxidation of amine.[1][2]Increase BHT to 0.1%. Check nitrogen purge during filling.[1]
Low Bond Strength (Self-Cure) Incompatibility with Adhesive.[1][3]Ensure Adhesive (Part A) contains BPO. NPG-K needs an oxidant to work.
Phase Separation on Mixing Water content too high.[1]Increase Ethanol ratio in Activator (e.g., 95:5).[1]

References

  • Bowen, R. L. (1965).[1] Adhesive bonding of various materials to hard tooth tissues.[1][3][4] Journal of Dental Research, 44(5), 903-905.[1] Link[1]

  • International Organization for Standardization. (2013).[1] Dentistry — Adhesion — Notched-edge shear bond strength test (ISO 29022:2013).[1] Link

  • Moszner, N., et al. (2005).[1] Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials, 21(10), 895-910.[1] Link

  • Van Landuyt, K. L., et al. (2007).[1] Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials, 28(26), 3757-3785.[1] Link

  • Antonucci, J. M., et al. (1979).[1] New initiator systems for dental resins based on ascorbic acid.[1] Journal of Dental Research, 58(9), 1887-1899.[1] (Foundational work on redox initiators). Link[1]

Sources

Application Note: Optimization of N-Phenylglycine Potassium Salt (NPG-K) in Aqueous Hydrogel Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the critical parameters for utilizing N-Phenylglycine potassium salt (NPG-K) as a co-initiator in visible-light-mediated hydrogel polymerization. While Camphorquinone (CQ) is the industry-standard photoinitiator for blue-light (450–470 nm) curing, its hydrophobicity and reliance on amine synergists present challenges in high-water-content environments (hydrogels). NPG-K overcomes these limitations via superior water solubility and a unique decarboxylation-mediated radical generation mechanism. This guide provides a validated protocol for the in situ preparation of NPG-K, concentration optimization matrices, and troubleshooting workflows to mitigate cytotoxicity and oxygen inhibition.

Introduction & Mechanism[1][2][3][4]

The Aqueous Challenge

Standard dental resins utilize Camphorquinone (CQ) with Ethyl-4-(dimethylamino)benzoate (EDMAB). However, EDMAB and unmodified N-Phenylglycine (NPG) exhibit poor solubility in aqueous pre-polymer solutions (e.g., GelMA, PEGDA), leading to phase separation, opaque hydrogels, and inconsistent crosslinking densities.

The Solution: The potassium salt form (NPG-K) acts as a hydrophilic amine synergist. It facilitates a Type II photoinitiation process where the excited photosensitizer (CQ*) abstracts a proton from the NPG-K, followed by a rapid electron transfer.

Mechanistic Pathway

Unlike tertiary amines that generate radicals via simple proton transfer, NPG-K undergoes decarboxylation after electron transfer.[1] This irreversible step prevents back-electron transfer, significantly increasing polymerization efficiency in water.

G Light Blue Light (450-490 nm) CQ Camphorquinone (Ground State) Light->CQ CQ_Excited Excited State (CQ*) CQ->CQ_Excited Absorption Complex Exciplex [CQ*---NPG-K] CQ_Excited->Complex NPG_K NPG-K (Donor) NPG_K->Complex ET Electron/Proton Transfer Complex->ET Radical Aminoalkyl Radical ET->Radical Decarboxylation CO2 CO2 (Byproduct) ET->CO2 Polymer Hydrogel Crosslinking Radical->Polymer Initiation

Figure 1: Type II Photoinitiation Mechanism via Decarboxylation. Note the irreversible release of CO2 which drives the reaction forward.

Critical Parameters: Concentration & Toxicity[6][7][8]

The concentration of NPG-K must be balanced between reaction kinetics (speed) and biological compatibility (cytotoxicity).

Table 1: Concentration Optimization Matrix
ParameterLow Concentration (< 0.1 mM)Optimal Range (0.5 – 2.0 mM) High Concentration (> 5.0 mM)
Gelation Time Slow (> 5 mins)Rapid (30s – 120s) Instant (< 10s)
Crosslinking Density Low (Soft gel)Tunable / High Very High (Brittle)
Oxygen Inhibition High susceptibility (Sticky surface)Resistant (Self-consuming) Resistant
Cytotoxicity NegligibleLow / Acceptable Moderate to High (pH shock)
Optical Clarity ClearClear to Pale Yellow Yellow/Brown Discoloration

Scientist's Note: NPG-K is basic. Adding high concentrations to unbuffered pre-polymer solutions will raise the pH to > 9.0, causing immediate cell death before polymerization occurs. Always buffer.

Experimental Protocols

Protocol A: Preparation of Fresh NPG-K Stock Solution (100 mM)

Why this step? Commercial NPG-K is often hygroscopic or impure. Preparing it in situ from high-purity N-Phenylglycine (NPG) ensures stoichiometry and activity.

Reagents:

  • N-Phenylglycine (NPG) (MW: 151.16 g/mol )

  • 1 M KOH (Potassium Hydroxide) solution

  • Deionized Water (degassed)

Procedure:

  • Weigh 151.2 mg of NPG powder into a light-protected vial.

  • Add 8.0 mL of deionized water. (Note: NPG will not dissolve yet; it will form a suspension).

  • Slowly add 1.0 mL of 1 M KOH while vortexing.

    • Mechanism:[2][3][4][5] The KOH deprotonates the carboxylic acid group, forming the soluble potassium salt.

  • Check pH.[2] It should be approx. 7.5 – 8.5. If solid remains, add 1 M KOH in 10 µL increments until clear.

  • Adjust final volume to 10 mL with water.

  • Filter sterilize (0.22 µm) immediately.

  • Storage: Use within 4 hours. NPG-K oxidizes rapidly in solution (turning brown).

Protocol B: Hydrogel Polymerization (GelMA Example)

Reagents:

  • GelMA (Gelatin Methacryloyl) sponge

  • PBS (Phosphate Buffered Saline, 1X)

  • Camphorquinone (CQ) (Dissolved in 100% Ethanol at 100 mM - Stock A)

  • NPG-K Solution (Freshly prepared 100 mM - Stock B)

Workflow:

Workflow Prep 1. Prepare Pre-polymer (10% w/v GelMA in PBS) Add_CQ 2. Add CQ Stock (Final: 0.5 mM) Prep->Add_CQ Add_NPG 3. Add NPG-K Stock (Final: 0.5 - 1.0 mM) Add_CQ->Add_NPG Mix 4. Vortex & Warm (37°C) Avoid Bubbles Add_NPG->Mix Cell_Mix 5. (Optional) Mix Cells 1x10^6 cells/mL Mix->Cell_Mix Cast 6. Pipette into Mold Cell_Mix->Cast Cure 7. Cure 405nm or 470nm Light (10-50 mW/cm²) Cast->Cure Wash 8. Wash with warm PBS Remove unreacted amines Cure->Wash

Figure 2: Hydrogel Fabrication Workflow. Step 8 is critical for removing leachable amines.

Step-by-Step:

  • Dissolve GelMA: Prepare 10% (w/v) GelMA in PBS at 37°C until clear.

  • Add Photoinitiator: Add CQ (Stock A) to reach 0.5 mM final concentration. (e.g., 5 µL stock per 1 mL gel).

  • Add Co-initiator: Add NPG-K (Stock B) to reach 0.5 mM to 1.0 mM .

    • Ratio: A 1:1 or 1:2 molar ratio (CQ:NPG-K) is recommended. Excess amine combats oxygen inhibition.

  • pH Check: Verify pH is 7.2–7.4. If NPG-K raises pH, adjust carefully with dilute HCl.

  • Curing: Expose to 450–490 nm light (dental curing light or LED array) for 30–60 seconds.

  • Washing: Immediately rinse hydrogels in warm culture media to diffuse out unreacted NPG-K and CQ, reducing long-term cytotoxicity.

Troubleshooting & Optimization

Oxygen Inhibition (The "Sticky Top" Problem)

Radical polymerization is inhibited by oxygen. NPG-K is an effective oxygen scavenger.

  • Symptom: The top 100 µm of the gel remains liquid.

  • Fix: Increase NPG-K concentration to 2.0 mM. The excess NPG-K consumes dissolved oxygen before initiating polymerization. Alternatively, cover the mold with a glass coverslip to exclude air.

pH Drift & Cell Viability

NPG-K is a salt of a weak acid and a strong base.

  • Symptom: Media turns purple (if using phenol red) upon addition of NPG-K; cells die within 1 hour.

  • Fix: Do not dissolve NPG-K in water; dissolve it in HEPES-buffered saline or strong PBS to buffer the alkalinity. Always measure pH of the final pre-polymer mix before adding cells.

Stability[4][10]
  • Symptom: NPG-K stock turns dark brown.

  • Cause: Auto-oxidation of the amine.

  • Fix: Prepare fresh daily. Store in amber vials. If the solution is brown, discard it—it will act as a light filter and inhibit curing.

References

  • Hampford Research Inc. (n.d.).[1] N-Phenylglycine Product Bulletin. Retrieved from [Link] (Accessed via search snippet 1.1).

  • PubChem. (2023). N-Phenylglycine | C8H9NO2.[6] National Library of Medicine. Retrieved from [Link]

  • Atsumi, T., et al. (2004). Comparative radical production and cytotoxicity induced by camphorquinone and 9-fluorenone against human pulp fibroblasts. Journal of Oral Rehabilitation. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of N-Phenylglycine. Retrieved from [Link] (Methodology adapted from Gattermann, L. Laboratory methods of organic chemistry).

  • U.S. EPA. (2023). Glycine, N-phenyl-, potassium salt (1:1).[6] CompTox Chemicals Dashboard.[6] Retrieved from [Link]

Sources

Synthesis of N-Phenylglycine potassium salt from aniline and chloroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Abstract

N-Phenylglycine (NPG) is a critical secondary amine intermediate used extensively in the industrial synthesis of indigo dyes (via the Heumann synthesis) and as a scaffold in pharmaceutical drug development (e.g., for non-steroidal anti-inflammatory drugs and protease inhibitors).[1] This application note details a robust, laboratory-scale protocol for synthesizing N-Phenylglycine and its subsequent conversion to the potassium salt. The method utilizes a nucleophilic substitution (


) strategy between aniline and chloroacetic acid under aqueous conditions. Special emphasis is placed on stoichiometric control to minimize poly-alkylation side products and on the specific isolation of the potassium salt form, which is often required for subsequent cyclization reactions.

Introduction & Mechanistic Principles[1][2][3][4][5][6][7][8]

The synthesis of N-Phenylglycine relies on the nucleophilic attack of the amino group of aniline upon the


-carbon of chloroacetic acid. This is a classic bimolecular nucleophilic substitution (

).
Reaction Scheme

The overall transformation proceeds in two stages:

  • Condensation: Formation of the N-phenylglycine free acid (zwitterionic form).

  • Salt Formation: Neutralization with Potassium Hydroxide (KOH) to yield the potassium salt.



Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Aniline Aniline (Nucleophile) TS Transition State [Ph-NH2...CH2...Cl]‡ Aniline->TS Lone pair attack CAA Chloroacetate (Electrophile) CAA->TS Cl departure Intermediate N-Phenylglycine (Free Acid/Zwitterion) TS->Intermediate -HCl KSalt N-Phenylglycine Potassium Salt Intermediate->KSalt +KOH (Neutralization)

Figure 1: Mechanistic pathway of N-Phenylglycine synthesis via SN2 substitution.

Strategic Considerations

Stoichiometry and Side Reaction Control

The primary challenge in this synthesis is over-alkylation . The product, N-phenylglycine, contains a secondary amine which is still nucleophilic and can react with another equivalent of chloroacetic acid to form N,N-diphenyldiglycine (or N-phenyliminodiacetic acid).

  • Mitigation: To prevent this, we employ a slight excess of aniline or strictly control the addition of chloroacetic acid. In this protocol, we utilize pre-neutralized sodium chloroacetate to buffer the reaction and moderate reactivity.

pH Management

The reaction generates HCl.[1] If left unneutralized, the acidity would protonate the aniline (


), rendering it non-nucleophilic and halting the reaction.
  • Strategy: We start with sodium chloroacetate (prepared in situ). The leaving group is

    
    , and the resulting carboxylic acid proton is internally managed by the zwitterionic nature of the amino acid product.
    

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Aniline62-53-3>99% (ACS)Nucleophile
Chloroacetic Acid79-11-8>99%Electrophile
Sodium Hydroxide (NaOH)1310-73-22N SolutionNeutralizing Agent
Potassium Hydroxide (KOH)1310-58-32N SolutionSalt Formation
Ethanol64-17-595%Wash Solvent
Equipment
  • 500 mL Round-bottom flask (3-neck).

  • Reflux condenser.

  • Magnetic stirrer / Heating mantle.

  • pH Meter or Phenolphthalein indicator.

  • Vacuum filtration setup (Büchner funnel).

  • Rotary Evaporator.

Experimental Protocol

Part A: Synthesis of N-Phenylglycine (Free Acid)
  • Preparation of Sodium Chloroacetate:

    • In a 500 mL round-bottom flask, dissolve 19.0 g (0.20 mol) of Chloroacetic acid in 50 mL of ice-cold water.

    • Slowly add 100 mL of 2N NaOH solution while stirring. Ensure the temperature remains below 20°C.

    • Checkpoint: Verify the solution is neutral (pH ~7) using litmus paper. This generates sodium chloroacetate in situ.

  • Nucleophilic Substitution:

    • Add 18.6 g (0.20 mol) of Aniline to the aqueous sodium chloroacetate solution.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to a gentle boil (approx. 100°C) for 60–90 minutes .

    • Observation: The aniline will initially form an emulsion but should gradually dissolve as it reacts.

  • Isolation (Crystallization):

    • Remove the heat source and allow the reaction mixture to cool to room temperature.

    • As the mixture cools, the N-phenylglycine will separate, often starting as an oil before solidifying into crystals.[2]

    • Tip: If crystallization is slow, induce it by scratching the glass wall with a rod or cooling the flask in an ice bath for 30 minutes.

  • Filtration and Washing:

    • Filter the solid precipitate using vacuum filtration.[3]

    • Wash the filter cake with 20 mL of ice-cold water to remove inorganic salts (NaCl) and unreacted reagents.

    • Yield Check: Expected wet yield is approx. 22–25 g.

Part B: Conversion to Potassium Salt
  • Neutralization:

    • Transfer 20.0 g (0.132 mol) of the wet N-phenylglycine crystals into a clean beaker.

    • Add 50 mL of water and stir to create a suspension.

    • Add phenolphthalein indicator (2-3 drops).

    • Titrate with 2N Potassium Hydroxide (KOH) solution while stirring.

    • Endpoint: Stop addition exactly when the solution turns a persistent faint pink. This ensures a 1:1 molar ratio of Acid:Base, forming the mono-potassium salt.

  • Isolation of Salt:

    • Filter the resulting clear solution to remove any insoluble impurities.

    • Transfer the filtrate to a rotary evaporator.

    • Evaporate the water under reduced pressure at 60°C until a dry solid remains.

    • Alternatively, for high purity, concentrate the solution to a syrup and precipitate by adding excess Ethanol .

  • Drying:

    • Dry the white solid in a vacuum oven at 50°C for 4 hours.

    • Final Product: N-Phenylglycine Potassium Salt (

      
      ).
      

Process Workflow (Graphviz Visualization)

Workflow Start Start: Reagents Prep Step1 Neutralize Chloroacetic Acid (with NaOH) Start->Step1 Step2 Add Aniline & Reflux (100°C, 90 mins) Step1->Step2 Step3 Cool & Crystallize (Formation of Free Acid) Step2->Step3 Step4 Filtration & Wash Step3->Step4 Step5 Resuspend & Titrate (with KOH to pH 8) Step4->Step5 Transfer Solid Step6 Evaporation / Drying Step5->Step6 Final Final Product: N-Phenylglycine K-Salt Step6->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point (Free Acid) 125°C – 128°CCapillary Method [1]
Solubility (K-Salt) Highly soluble in water; Insoluble in etherSolubility Test
Identity (

H-NMR)

7.2 (m, 5H, Ar-H), 4.8 (s, 2H, CH

), 10.5 (s, 1H, COOH)
NMR (D

O/DMSO) [2]

Troubleshooting Guide

  • Issue: Product remains oily and does not crystallize.

    • Cause: Impurities or excess aniline preventing lattice formation.

    • Fix: Decant the aqueous layer, wash the oil with a small amount of dilute acetic acid, and scratch the vessel walls. Cooling to 0°C is critical.

  • Issue: Low Yield.

    • Cause: Incomplete reaction or product loss during washing (NPG has moderate water solubility).

    • Fix: Ensure reflux time is sufficient. Use minimum volume of ice-cold water for washing.

  • Issue: Product is colored (brown/red).

    • Cause: Oxidation of aniline.

    • Fix: Recrystallize the free acid from hot water containing a small amount of activated charcoal before converting to the potassium salt.

Safety & Handling (MSDS Summary)

  • Aniline: Highly toxic by inhalation, ingestion, and skin contact. Suspected carcinogen and mutagen. Must be handled in a fume hood. Wear nitrile gloves and safety goggles.

  • Chloroacetic Acid: Toxic and corrosive. Causes severe skin burns.

  • N-Phenylglycine: Irritant. Avoid dust inhalation.

References

  • PrepChem. (n.d.). Synthesis of N-phenylglycine. Retrieved from [Link]

  • Gattermann, L. (1937).[2] Laboratory Methods of Organic Chemistry. The Macmillan Company, New York, pp. 369-372.[2]

Sources

Application Notes & Protocols: Leveraging Potassium N-Phenylglycinate in Free Radical Polymerization of Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise control over the initiation phase of free radical polymerization is paramount in tailoring the properties of polyacrylates for a myriad of applications, from advanced drug delivery systems to high-performance adhesives. Traditional thermal initiators, while effective, often necessitate elevated temperatures that can be detrimental to sensitive monomers or lead to undesirable side reactions. Redox initiation systems, which generate radicals at lower temperatures through the synergistic action of an oxidizing and a reducing agent, offer a compelling alternative. This guide provides a comprehensive overview and detailed protocols for the utilization of potassium N-phenylglycinate as a key component in redox initiator systems for the free radical polymerization of acrylates. N-phenylglycine and its derivatives have been recognized for their role as co-initiators in photopolymerization, and this application note extends their utility to thermal redox systems, offering researchers a versatile tool for polymer synthesis.[1][2][3]

Mechanism of Action: The Potassium N-Phenylglycinate/Persulfate Redox Couple

In this redox system, potassium N-phenylglycinate acts as the reducing agent (or activator), while a persulfate, such as potassium persulfate (KPS) or ammonium persulfate (APS), serves as the oxidizing agent (or initiator). The core principle of this system lies in the single electron transfer from the tertiary amine in N-phenylglycinate to the persulfate, inducing the homolytic cleavage of the peroxide bond. This process generates a sulfate radical and a sulfate anion, alongside a radical cation on the N-phenylglycinate molecule. The radical cation can then undergo further reactions, such as deprotonation, to yield a carbon-centered radical. Both the sulfate radical and the carbon-centered radical are capable of initiating the polymerization of acrylate monomers.

The key advantage of this system is the significantly lower activation energy for the decomposition of the persulfate compared to its thermal homolysis, enabling polymerization to proceed efficiently at or near room temperature.[4][5]

Proposed Mechanistic Pathway

The initiation sequence can be delineated as follows:

  • Redox Reaction: The N-phenylglycinate anion transfers an electron to the persulfate ion, leading to the formation of a sulfate radical, a sulfate anion, and an N-phenylglycinate radical cation.

  • Radical Generation: The N-phenylglycinate radical cation can subsequently undergo fragmentation, potentially involving decarboxylation, to generate a more stable carbon-centered radical.

  • Initiation: The highly reactive sulfate radical and the carbon-centered radical attack the vinyl bond of an acrylate monomer, initiating the polymer chain growth.

This proposed mechanism is supported by extensive research on amine-persulfate redox systems in free radical polymerization.[6][7]

Visualization of the Initiation Pathway

G cluster_redox Redox Reaction cluster_initiation Initiation K_NPG Potassium N-Phenylglycinate (Reducing Agent) Rad_Cat N-Phenylglycinate Radical Cation K_NPG->Rad_Cat Electron Transfer Persulfate Persulfate (S₂O₈²⁻) (Oxidizing Agent) SO4_rad Sulfate Radical (SO₄⁻•) Persulfate->SO4_rad Homolytic Cleavage C_rad Carbon-Centered Radical Rad_Cat->C_rad Fragmentation Monomer Acrylate Monomer SO4_rad->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation C_rad->Monomer Initiation

Caption: Proposed mechanism of radical generation and initiation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. They are intended as a starting point and may require optimization depending on the specific acrylate monomer and desired polymer characteristics.

Protocol 1: Synthesis of Potassium N-Phenylglycinate

This protocol outlines the synthesis of potassium N-phenylglycinate from N-phenylglycine.

Materials:

  • N-Phenylglycine

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Ethanol

  • Phenolphthalein indicator

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of N-phenylglycine (e.g., 10 g) in a minimal amount of ethanol in a beaker.

  • Prepare a standardized solution of potassium hydroxide in deionized water (e.g., 2 M).

  • Add a few drops of phenolphthalein indicator to the N-phenylglycine solution.

  • Slowly titrate the N-phenylglycine solution with the KOH solution with constant stirring until a faint, persistent pink color is observed, indicating complete neutralization.[8]

  • Transfer the resulting solution to a round-bottom flask.

  • Remove the solvent (ethanol and water) using a rotary evaporator under reduced pressure until a solid white or off-white product is obtained.

  • Dry the solid potassium N-phenylglycinate in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Store the product in a desiccator to prevent moisture absorption.

Validation:

  • The yield should be calculated based on the initial amount of N-phenylglycine.

  • The product can be characterized by FTIR spectroscopy to confirm the presence of the carboxylate salt and the absence of the carboxylic acid peak.

Protocol 2: Free Radical Polymerization of Methyl Acrylate

This protocol details the polymerization of methyl acrylate in an aqueous solution using the potassium N-phenylglycinate/potassium persulfate redox system.

Materials:

  • Methyl Acrylate (inhibitor removed)

  • Potassium N-Phenylglycinate (synthesized as per Protocol 1)

  • Potassium Persulfate (KPS)

  • Deionized Water

  • Nitrogen gas

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Constant temperature water bath

Experimental Workflow:

G Setup 1. Assemble Reaction Setup Purge 2. Purge with Nitrogen Setup->Purge Add_Reactants 3. Add Monomer and Water Purge->Add_Reactants Add_Reducing 4. Add Potassium N-Phenylglycinate Add_Reactants->Add_Reducing Equilibrate 5. Equilibrate Temperature Add_Reducing->Equilibrate Add_Oxidizing 6. Add Potassium Persulfate (Initiate Reaction) Equilibrate->Add_Oxidizing Polymerize 7. Polymerize Add_Oxidizing->Polymerize Terminate 8. Terminate and Isolate Polymer Polymerize->Terminate

Caption: Workflow for acrylate polymerization.

Procedure:

  • Monomer Preparation: Remove the inhibitor from methyl acrylate by passing it through a column of activated basic alumina.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet. Place the flask in a constant temperature water bath set to 40 °C.

  • Deoxygenation: Add 100 mL of deionized water to the flask and bubble nitrogen gas through it for at least 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Addition of Reactants: Under a continuous nitrogen blanket, add 10 g of inhibitor-free methyl acrylate to the reaction vessel with stirring.

  • Addition of Reducing Agent: Dissolve a calculated amount of potassium N-phenylglycinate (e.g., 0.2 g, see table below for suggested concentrations) in a small amount of deoxygenated water and add it to the reaction mixture. Allow the solution to stir for 10 minutes to ensure homogeneity.

  • Initiation: Dissolve a calculated amount of potassium persulfate (e.g., 0.2 g) in a small amount of deoxygenated water. Add this solution to the reaction flask to initiate the polymerization. The onset of polymerization is often indicated by a slight increase in temperature and/or the appearance of turbidity.

  • Polymerization: Maintain the reaction at 40 °C under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 2-4 hours). Monitor the progress of the polymerization by periodically taking samples and determining the monomer conversion gravimetrically or by spectroscopy.

  • Termination and Isolation: After the desired conversion is reached, terminate the reaction by exposing the mixture to air and cooling it in an ice bath. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: Filter the precipitated poly(methyl acrylate), wash it several times with the non-solvent to remove unreacted monomer and initiator residues, and dry it in a vacuum oven at 40-50 °C to a constant weight.

Self-Validation and Optimization:

  • Control Experiment: Run a parallel experiment without potassium N-phenylglycinate to demonstrate that the polymerization is significantly slower or does not occur at the given temperature, confirming the role of the redox system.

  • Monitoring Conversion: The progress of the reaction can be monitored by withdrawing aliquots at different time intervals, precipitating the polymer, and weighing the dried polymer to calculate the monomer conversion.

  • Characterization: The resulting polymer should be characterized for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed using FTIR and NMR spectroscopy.

Data Presentation: Influence of Initiator Concentration

The following table provides a starting point for investigating the effect of initiator and activator concentrations on the polymerization of methyl acrylate at 40 °C.

Experiment Methyl Acrylate (g) Water (mL) Potassium N-Phenylglycinate (mol%) Potassium Persulfate (mol%) Expected Outcome
1101000.50.5Moderate polymerization rate
2101001.00.5Increased polymerization rate
3101000.51.0Increased polymerization rate
4101001.01.0High polymerization rate, potential for lower molecular weight

* Molar percentage with respect to the monomer.

Troubleshooting and Field-Proven Insights

  • Induction Period: A significant induction period before the onset of polymerization may indicate the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture and maintain a positive nitrogen pressure.

  • Low Conversion: If the monomer conversion is low, consider increasing the concentration of the redox components or the reaction temperature slightly.

  • Broad Molecular Weight Distribution: A broad polydispersity index (PDI) may result from slow initiation or chain transfer reactions. Optimizing the ratio of the redox components can help in achieving a more controlled polymerization.

  • Solubility: Potassium N-phenylglycinate exhibits good solubility in water, which is advantageous for aqueous polymerization systems.[1]

Conclusion

The use of potassium N-phenylglycinate in combination with a persulfate initiator offers a versatile and efficient method for the free radical polymerization of acrylates at reduced temperatures. This approach provides researchers with a valuable tool for the synthesis of polyacrylates with tailored properties while avoiding the potential drawbacks of high-temperature polymerization. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this redox initiation system in various research and development settings.

References

  • Kuujia.com. N-Phenylglycine potassium salt. [Link]

  • Lalevée, J., et al. (2018). N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. ResearchGate. [Link]

  • Google Patents. (CN1103400A)
  • Google Patents. (CN102453116B)
  • Robertson, I. D., et al. (2021). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. MDPI. [Link]

  • PrepChem.com. Preparation of N-Phenylglycine. [Link]

  • Gosecka, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. MDPI. [Link]

  • PubMed. (1995). Genotoxicity of N-acryloyl-N'-phenylpiperazine, a redox activator for acrylic resin polymerization. [Link]

  • PubMed Central. (2021). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. [Link]

  • PubMed Central. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • ResearchGate. (2006). Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations. [Link]

  • ResearchGate. (2009). Redox initiator systems for emulsion polymerization of acrylates. [Link]

  • ResearchGate. (2021). Investigation of redox initiators for free radical frontal polymerization. [Link]

  • Scholars' Mine. (2012). Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. [Link]

  • Sarac, A. S. (1999). Redox polymerization. Progress in Polymer Science, 24(8), 1149-1204. [Link]

  • ResearchGate. (2004). Initiation Mechanism of Radical Polymerization Using Ammonium Persulfate and Polymerizable Amine Redox Initiators. [Link]

  • Taylor & Francis Online. (2004). Initiation Mechanism of Radical Polymerization Using Ammonium Persulfate and Polymerizable Amine Redox Initiators. [Link]

  • RSC Publishing. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation. [Link]

  • RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. [Link]

  • RSC Publishing. (2012). One-pot synthesis of conducting polymer-coated latex particles: ammonium persulfate as free radical initiator and chemical oxidant. [Link]

  • Fujian ZhanHua Chemical Co., Ltd. (2024). The Dosage of Ammonium Persulfate as an Initiator. [Link]

  • Google Patents. (CN104370765A) - Synthesis method of D-phenylglycine and DL-phenylglycine.

Sources

Application Note: Aqueous Photo-Polymerization Using N-Phenylglycine Potassium Salt (NPG-K) and Camphorquinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

This application note details the formulation and utilization of N-Phenylglycine potassium salt (NPG-K) as a co-initiator for Camphorquinone (CQ) in aqueous or hydrophilic media. While standard N-Phenylglycine (NPG) is a common hydrogen donor for Type II photo-initiation, its poor water solubility limits its efficacy in hydrogels, dental adhesives (dentin bonding), and bio-inks.

The potassium salt form (NPG-K) overcomes this solubility barrier, allowing for the rapid polymerization of hydrophilic monomers (e.g., HEMA, PEG-DA) in water-rich environments. This guide provides a validated protocol for synthesizing a model aqueous resin and quantifying its conversion efficiency.

Mechanism of Action

The CQ/NPG-K system operates via a Type II Photo-initiation mechanism. CQ serves as the photosensitizer, absorbing blue light (


 nm). However, CQ cannot initiate polymerization alone; it requires a hydrogen donor (co-initiator).

Upon irradiation, CQ enters an excited triplet state (


) and forms an exciplex  with the NPG-K amine. An electron transfer followed by a proton transfer occurs, generating an aminoalkyl radical on the NPG-K molecule. This carbon-centered radical is the active species that initiates polymerization.
Figure 1: Photochemical Pathway

G Light Blue Light (450-490 nm) CQ Camphorquinone (Ground State) Light->CQ hv CQ_Excited CQ* (Triplet State) CQ->CQ_Excited Excitation Exciplex [CQ...NPG-K] Exciplex CQ_Excited->Exciplex + NPG-K NPGK NPG-K (Amine Donor) NPGK->Exciplex Radical_Gen e- / H+ Transfer Exciplex->Radical_Gen Active_Radical Aminoalkyl Radical (INITIATOR) Radical_Gen->Active_Radical Inactive_Radical Ketyl Radical (Inactive) Radical_Gen->Inactive_Radical Polymer Polymer Chain Growth Active_Radical->Polymer + Monomer

Caption: Kinetic pathway of CQ/NPG-K photo-initiation. The NPG-K radical drives the reaction.

Material Specifications & Selection

To ensure reproducibility, materials must meet specific criteria. The "Salt" distinction is critical.

ComponentRoleKey PropertySpecification
Camphorquinone (CQ) Photosensitizer

nm
97%+ Purity. Yellow powder.[1]
NPG-K Co-initiatorWater SolubilityMust be Potassium Salt. (CAS: 113898-11-4 or prepared in situ).
HEMA Model MonomerHydrophilicity2-Hydroxyethyl methacrylate. Low acid content.
Solvent MediumPolarityDeionized Water / Ethanol (Absolute).

Critical Note on NPG-K Handling: NPG-K is hygroscopic. It must be stored in a desiccator. If the powder clumps, it has absorbed moisture, which will alter the weight-to-mole ratio and affect initiation efficiency.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable initiator solutions to prevent weighing errors with small quantities.

1. CQ Stock (Organic Phase):

  • Concentration: 10 wt% in Ethanol.

  • Method: Dissolve 100 mg CQ in 900 mg Absolute Ethanol. Vortex for 30 seconds.

  • Storage: Amber vial, wrapped in foil. Stable for 2 weeks at 4°C.

2. NPG-K Stock (Aqueous Phase):

  • Concentration: 10 wt% in Deionized Water.

  • Method: Dissolve 100 mg NPG-K in 900 mg DI Water.

  • Note: This solution is pH sensitive . NPG-K is stable in neutral/basic pH. Do not mix with acidic monomers (like MDP) until immediately before use, as low pH accelerates amine degradation.

Protocol B: Formulation of Model Aqueous Resin

Objective: Formulate a hydrophilic resin system (e.g., for dentin bonding simulation).

Target Composition:

  • Monomer: HEMA (60 wt%)

  • Solvent: Water (30 wt%) / Ethanol (10 wt%)

  • Initiator Load: 1 mol% CQ / 1.5 mol% NPG-K (relative to monomer).

Step-by-Step Procedure:

  • Monomer Base: In a light-protected vial, weigh 3.0 g of HEMA.

  • Photosensitizer Addition: Add

    
    
    
    
    
    L of CQ Stock (calculated to achieve ~0.5 wt% of total mass).
    • Calculation: For 5g total resin, aim for 25mg CQ.

  • Co-Initiator Addition: Add

    
    
    
    
    
    L of NPG-K Stock .
    • Ratio: Maintain a 1:1.5 to 1:2 molar ratio of CQ to NPG-K for optimal conversion.

  • Solvent Adjustment: Add remaining water to reach the target viscosity.

  • Mixing: Vortex for 1 minute. The solution should be a clear, pale yellow liquid.

    • QC Check: If the solution turns turbid, phase separation has occurred. Increase Ethanol content.

Protocol C: Validation via Real-Time FTIR

Objective: Quantify Degree of Conversion (DC).

Workflow Diagram:

Workflow Step1 1. Sample Loading (ATR Crystal) Step2 2. Spectrum Acquisition (Uncured - T0) Step1->Step2 Step3 3. Irradiation (LED @ 468nm, >800 mW/cm²) Step2->Step3 Step4 4. Real-time Acquisition (Series Scan: 60s) Step3->Step4 Step5 5. Data Analysis (Peak Area: 1638 cm⁻¹) Step4->Step5

Caption: FTIR validation workflow for measuring polymerization kinetics.

  • Setup: Place 10

    
    L of resin on the ATR diamond crystal.
    
  • Zero Point: Collect the spectrum of the uncured resin. Focus on the aliphatic C=C peak at 1638 cm⁻¹ .

  • Curing: Position the curing light (LED, peak 460-470nm) exactly 1 mm above the sample. Irradiate for 20-40 seconds.

  • Analysis: Calculate Degree of Conversion (DC) using the aromatic C=C peak (1608 cm⁻¹) as an internal standard (if using aromatic monomers) or the carbonyl peak (1720 cm⁻¹) if it acts as a stable reference.



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen InhibitionNPG-K consumes

but surface inhibition is strong. Cover sample with Mylar strip or cure under Argon.
Phase Separation High Water ContentIncrease Ethanol/Acetone ratio. CQ is hydrophobic; if water >40%, CQ may precipitate.
Slow Reaction Rate pH MismatchEnsure the system is not highly acidic (< pH 3). Acid protonates the amine, neutralizing its ability to form the exciplex.
Yellowing Excess CQ/AmineReduce CQ concentration to 0.2 wt%. NPG-K is less prone to yellowing than aromatic amines, but excess CQ leaves residual color.

References

  • Mechanism of CQ/Amine Systems

    • Title: Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators.[2]

    • Source: Dental M
    • Link:[Link]

  • N-Phenylglycine in Dental Adhesives

    • Title: Surface-active co-monomers in dental adhesives (NPG-GMA and NPG).[3]

    • Source: Quintessence International (Historical context on NPG deriv
    • Link:[Link] (General Journal Link)

  • Solubility & Kinetics

    • Title: Effect of CQ-amine ratio on the degree of conversion in resin monomers.[4]

    • Source: Restor
    • Link:[Link]

  • Title: Oxygen inhibition in dental resins.

Sources

Preparation of indigo dye intermediates using N-Phenylglycine potassium salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Indigo via Heumann-Pfleger Fusion of N-Phenylglycine Potassium Salt

Abstract & Introduction

The synthesis of Indigo (Indigotin) remains a cornerstone of industrial organic chemistry, primarily driven by the denim textile market. While the original Heumann synthesis (1890) utilized caustic fusion at temperatures exceeding 300°C, the Pfleger modification (1901) introduced sodium amide (sodamide, NaNH


) as a dehydrating agent and strong base. This addition significantly lowered the required reaction temperature to 200–220°C and improved yields to >90%.

This Application Note provides a rigorous protocol for the laboratory-scale preparation of Indigo using N-Phenylglycine Potassium Salt via the Heumann-Pfleger route. Unlike standard textbook descriptions, this guide focuses on the critical thermodynamic controls and handling of the "alkali melt"—a eutectic system essential for efficient cyclization.

Key Advantages of this Protocol:

  • Eutectic Flux Control: Utilizes a mixed NaOH/KOH system to minimize thermal degradation of the organic substrate.

  • Enhanced Safety: Specific handling procedures for sodamide and molten caustics.

  • High Purity: Optimized oxidative workup to maximize the Indoxyl-to-Indigo conversion ratio.

Chemical Mechanism & Reaction Scheme

The transformation proceeds through an intramolecular Claisen-type condensation. The N-phenylglycine salt is cyclized in the anhydrous alkaline melt to form the dipotassium salt of indoxyl. Upon hydrolysis and exposure to atmospheric oxygen, two indoxyl molecules couple via oxidative dimerization to form the insoluble indigo pigment.[1][2]

Mechanism Diagram:

IndigoSynthesis cluster_legend Reaction Phase NPG N-Phenylglycine Potassium Salt Melt Alkali Melt (NaOH/KOH/NaNH2) 200-220°C NPG->Melt Fusion Indoxyl Indoxyl (Dipotassium Salt) Melt->Indoxyl - H2O - NH3 Oxidation Oxidative Dimerization (O2 / Air) Indoxyl->Oxidation Hydrolysis Indigo Indigo Dye (Blue Precipitate) Oxidation->Indigo Dimerization

Figure 1: Reaction pathway from N-Phenylglycine to Indigo via the Heumann-Pfleger synthesis.[3][4]

Safety & Handling (Critical)

WARNING: This protocol involves Molten Alkali (220°C) and Sodium Amide .

  • Molten Alkali: Causes instantaneous, deep-tissue thermal and chemical burns. Full face shield, thick chemical-resistant gloves (e.g., thermal neoprene), and a lab apron are mandatory.

  • Sodium Amide (NaNH

    
    ):  Reacts violently with water to release ammonia and heat. Old stocks may form explosive peroxides; use fresh material.
    
  • Ammonia Evolution: The reaction releases ammonia gas. Perform strictly in a high-efficiency fume hood.

Materials & Equipment

Reagents:

  • N-Phenylglycine Potassium Salt: 20.0 g (Dry thoroughly at 100°C before use).

  • Potassium Hydroxide (KOH): 20.0 g (Flakes/Pellets).

  • Sodium Hydroxide (NaOH): 15.0 g (Pellets).

  • Sodium Amide (NaNH

    
    ):  10.0 g (Technical grade, >90%).
    
  • Distilled Water: 1.0 L.

  • Ethanol (95%): For washing.[5]

Equipment:

  • Reaction Vessel: 250 mL Nickel or Stainless Steel crucible (Glass is NOT recommended due to etching by molten alkali).

  • Heating Source: Sand bath or heating mantle with precise temperature control.

  • Stirring: Stainless steel stirring rod (overhead mechanical stirrer preferred for larger scales).

  • Temperature Probe: Thermocouple compatible with high-alkali environments (protected sheath).

Experimental Protocol

Phase 1: Preparation of the Eutectic Melt
  • Setup: Place the Nickel crucible in the sand bath. Ensure the fume hood airflow is maximum.

  • Flux Melting: Add 20.0 g KOH and 15.0 g NaOH to the crucible.

  • Dehydration: Heat the mixture to 250°C . The salts will melt into a clear, colorless liquid. Maintain this temperature for 10–15 minutes to drive off any residual moisture.

    • Scientist Note: Water is the enemy of this reaction. Any residual moisture will consume the sodamide added in the next step.

  • Cooling: Lower the temperature to 200°C . The melt should remain liquid (eutectic point is below this temp).

Phase 2: The Heumann-Pfleger Cyclization
  • Sodamide Addition: Carefully add 10.0 g of Sodium Amide to the melt. Expect slight bubbling (ammonia release).[6] Stir gently until dissolved.

  • Substrate Addition: Add the dried N-Phenylglycine Potassium Salt (20 g) in small portions over 5–10 minutes.

    • Caution: Vigorous evolution of ammonia and hydrogen gas will occur. The melt will turn orange-red.

  • Reaction Maintenance: Maintain temperature at 210–220°C for 15 minutes with continuous stirring.

    • Endpoint: The reaction is complete when the melt becomes a homogeneous, dark orange/brown mass and gas evolution subsides. Do not overheat (>230°C) as tar formation increases.

Phase 3: Hydrolysis & Oxidation[8][9]
  • Quenching: Allow the melt to cool to ~100°C (solidified but still hot). Carefully break the cake into small chunks using a metal spatula.

  • Dissolution: Drop the chunks into a 1 L beaker containing 500 mL of ice-cold water .

    • Observation: The solution will turn a distinct yellow-green (leuco-indigo/indoxyl).

  • Oxidation: Vigorously aerate the solution. You can use an air pump with a bubbler or vigorous mechanical stirring.

    • Visual Cue: The yellow solution will rapidly darken to green, then deep blue, as insoluble Indigo precipitates. Continue aeration for 20–30 minutes until the supernatant is clear/pale yellow.

Phase 4: Isolation & Purification
  • Filtration: Filter the blue suspension under vacuum using a Buchner funnel (Whatman #1 filter paper).

  • Washing:

    • Wash with hot water (200 mL) to remove excess alkali and salts.

    • Wash with dilute HCl (0.1 M, 50 mL) to neutralize residual base.

    • Wash with Ethanol (50 mL) to remove non-indigo organic byproducts.

  • Drying: Dry the filter cake at 80°C to constant weight.

Process Workflow Diagram

Workflow Start Start: Dry Reagents MeltPrep Prepare Eutectic Melt (NaOH/KOH) at 250°C Start->MeltPrep AddNaNH2 Add Sodamide (Dehydrating Agent) MeltPrep->AddNaNH2 AddNPG Add N-Phenylglycine K-Salt (200-220°C, 15 mins) AddNaNH2->AddNPG Quench Quench Melt in Ice Water AddNPG->Quench Oxidize Aerate/Oxidize (Yellow -> Blue) Quench->Oxidize Filter Filter & Wash (H2O, HCl, EtOH) Oxidize->Filter End Final Product: Synthetic Indigo Filter->End

Figure 2: Step-by-step experimental workflow for the laboratory synthesis of Indigo.

Quality Control & Data Analysis

Yield Calculation: Theoretical Yield Calculation:

  • MW N-Phenylglycine K-Salt (

    
    ) = ~189.25  g/mol 
    
  • MW Indigo (

    
    ) = 262.27  g/mol 
    
  • Stoichiometry: 2 moles N-PG

    
     1 mole Indigo.
    
  • Input: 20g N-PG K-Salt

    
     0.105 mol.
    
  • Theoretical Indigo Moles: 0.0525 mol.

  • Theoretical Mass:

    
     g.
    

Typical Yields:

Scale Typical Mass Obtained % Yield Notes

| Lab (20g input) | 11.0 - 12.5 g | 80 - 91% | Highly dependent on moisture control. |

Purity Analysis:

  • Melting Point: Indigo sublimes at 390–392°C . Standard capillary MP apparatus will not work; use DSC (Differential Scanning Calorimetry) if available.

  • UV-Vis Spectroscopy: Dissolve trace product in concentrated sulfuric acid (forms Indigo Carmine).

    • 
      : 610 nm  (in DMSO or similar solvent).
      
  • TLC: Silica gel plates; Eluent: Chloroform/Methanol (9:1). Indigo appears as a deep blue spot (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.Dry N-PG salt overnight. Dehydrate alkali melt longer before adding sodamide.
Tar/Black Residue Temperature too high (>240°C).Strictly monitor sand bath temp. Do not exceed 220°C during organic addition.
Product is Green Incomplete oxidation.Continue aeration. Ensure pH is alkaline during oxidation (add NaOH if necessary).
Violent Splattering Water added to hot melt.NEVER add water to the melt. Always add the cooled solid melt to water.

References

  • Pfleger, J. (1901).[2][7] Process of Making Indoxyl Derivatives. US Patent 680395. Link

  • BASF. (1897).[7] History of Indigo Production. Textile Insight. Link

  • PrepChem. (n.d.). Preparation of Indigo from N-Phenylglycine. PrepChem Protocols. Link

  • Wikipedia. (2023). Indigo Dye - Chemical Synthesis. Link

  • Carl Roth. (2021).[8] Safety Data Sheet: N-Phenylglycine. Link

Sources

Advanced Cationic Photopolymerization of Epoxides Utilizing N-Phenylglycine (NPG) Co-Initiator Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation and processing of epoxy-based resins using N-Phenylglycine (NPG) as a critical electron donor (co-initiator) in conjunction with diaryliodonium salts. While traditional cationic photopolymerization relies on high-energy UV light (UV-C/UV-B) to decompose onium salts, the inclusion of NPG allows for efficient activation under safe, low-energy near-UV and visible LEDs (385–405 nm) .

This guide addresses the specific "N-Phenylglycine salt" interaction, often manifesting as a Charge Transfer Complex (CTC) or an in situ salt pair that significantly lowers the activation energy for acid generation.

Key Applications:

  • 3D Printing / Stereolithography (SLA)

  • Dental Composites[1]

  • Optically Clear Adhesives (OCAs)

  • Bio-compatible Coatings

Scientific Principles & Mechanism[2][3][4]

The Challenge of Onium Salts

Diaryliodonium and sulfonium salts are the industry standard for cationic initiation. However, they suffer from a major limitation: poor spectral absorption above 300 nm . To cure with standard 395 nm or 405 nm LEDs, a photosensitizer is required.

The Role of N-Phenylglycine (NPG)

NPG functions as a highly efficient electron donor. When paired with an electron-accepting iodonium salt (


), it operates via two primary pathways depending on the specific formulation and light source:
  • Type II Sensitization (with Dye): A dye absorbs light, oxidizes NPG, and the resulting radical reduces the iodonium salt.

  • Direct Charge Transfer Complex (CTC): NPG and the Iodonium salt form a ground-state complex

    
    . Upon irradiation, this complex undergoes intra-complex electron transfer, generating the initiating species without an external dye.
    
The Acid Generation Pathway

The polymerization of epoxides (e.g., cycloaliphatic epoxides like ECC) requires a superacid (


). The NPG/Iodonium redox cycle generates this acid as follows:
  • Electron Transfer:

    
    
    
  • Proton Release: The unstable NPG radical cation (

    
    ) rapidly deprotonates, releasing a proton (
    
    
    
    ).
  • Initiation:

    
     attacks the epoxide oxygen, initiating Ring-Opening Polymerization (ROP).
    

G Light LED Light (395-405 nm) CTC [NPG ... Iod+] Charge Transfer Complex Light->CTC Excitation Redox Electron Transfer CTC->Redox RadicalCat NPG Radical Cation (NPG•+) Redox->RadicalCat Oxidation of NPG Proton Superacid Release (H+) RadicalCat->Proton Deprotonation Epoxide Epoxide Monomer Proton->Epoxide Initiation Polymer Crosslinked Polyether Network Epoxide->Polymer Propagation (ROP)

Figure 1: Mechanistic pathway of NPG-mediated cationic initiation. The NPG acts as the proton source upon oxidation by the iodonium salt.

Materials & Equipment

Core Reagents
ComponentFunctionRecommended Grade/Type
Epoxide Monomer Polymer MatrixECC (3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate). High reactivity.[1][2]
Iodonium Salt Photoacid Generator (PAG)Diaryliodonium hexafluorophosphate or hexafluoroantimonate .
N-Phenylglycine Co-initiator / DonorN-Phenylglycine (98%+) . Ensure dry storage.
Solvent (Optional) Dissolution AidPropylene Carbonate (if salt solubility is low).
Equipment
  • Light Source: LED Spot Cure System (385 nm or 405 nm) calibrated to 50–100 mW/cm².

  • Analysis: Real-Time FTIR (RT-FTIR) with temperature control.

  • Mixing: Planetary centrifugal mixer (to avoid introducing air bubbles).

Experimental Protocols

Protocol A: Formulation of the NPG-Iodonium System

Rationale: Proper stoichiometry is vital. Excess NPG can act as a base and neutralize the generated acid, inhibiting polymerization.

  • Base Resin Preparation: Weigh 10g of ECC monomer into a light-shielded amber vial.

  • Salt Dissolution: Add 2.0 wt% (0.2g) of Diaryliodonium salt. If the salt is solid, dissolve it first in a minimal amount of propylene carbonate or stir continuously at 40°C until clear.

  • NPG Addition: Add 0.5 wt% to 1.0 wt% (0.05g – 0.1g) of N-Phenylglycine.

    • Note: Do not exceed 1:1 molar ratio with the iodonium salt. The salt must be in excess to ensure all NPG is oxidized and does not scavenge protons.

  • Homogenization: Mix using a planetary mixer at 2000 RPM for 2 minutes. Ensure no visible particles remain.

  • Degassing: Allow the resin to rest for 30 minutes to remove micro-bubbles.

Protocol B: Real-Time Monitoring of Cure Kinetics

Rationale: Cationic polymerization continues after the light is turned off (Dark Cure). RT-FTIR is the only way to capture the full conversion profile.

  • Setup: Mount the resin sample between two KBr or NaCl plates (or use an ATR accessory).

  • Target Peak: Focus on the epoxy ring vibration band at ~790 cm⁻¹ .

  • Baseline: Collect a spectrum of the uncured resin.

  • Irradiation: Trigger the FTIR data collection (1 spectrum/sec). Turn on the LED (e.g., 405 nm, 100 mW/cm²) for 60 seconds.

  • Post-Cure Monitoring: Continue recording for 300 seconds after the light is off to observe the "Dark Cure" effect.

Data Calculation:



Where 

is the peak area at time 0, and

is the peak area at time t.

Performance Data & Troubleshooting

Typical Conversion Rates (ECC Monomer)

The following table illustrates the efficiency gain when adding NPG to a standard Iodonium system under 405 nm LED irradiation.

Photoinitiating SystemLight SourceIrradiation TimeFinal Conversion (%)
Iodonium Salt (Only)405 nm LED60s< 5% (No reaction)
Iodonium + NPG (0.5%)405 nm LED60s55 - 65%
Iodonium + NPG + Dye405 nm LED60s85 - 95%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Tacky Surface Oxygen Inhibition (Rare in cationic) or HumidityCationic cure is sensitive to moisture (bases). Conduct experiments in <40% RH or use a dry nitrogen purge.
Low Conversion High NPG ConcentrationExcess amine (NPG) neutralizes the superacid. Reduce NPG to <1.0 wt%.
Phase Separation Salt InsolubilityUse a lipophilic iodonium salt (e.g., with tetrakis(pentafluorophenyl)borate anion) or pre-dissolve in propylene carbonate.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Processing cluster_2 Phase 3: Curing & Analysis Step1 Weigh Cycloaliphatic Epoxide (ECC) Step2 Dissolve Iodonium Salt (2.0 wt%) Step1->Step2 Step3 Add N-Phenylglycine (0.5 - 1.0 wt%) Step2->Step3 Step4 Homogenize & Degas (Planetary Mixer) Step3->Step4 Step5 Apply Coating/Resin (10-50 µm thickness) Step4->Step5 Step6 LED Irradiation (405nm @ 100mW/cm²) Step5->Step6 Step7 RT-FTIR Monitoring (Peak ~790 cm⁻¹) Step6->Step7 Step8 Dark Cure Phase (Post-Light Reaction) Step7->Step8

Figure 2: Step-by-step experimental workflow for NPG-based cationic photopolymerization.

References

  • Zhang, J., Lalevée, J., et al. (2018).[1][3][4] "N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED". Macromolecules. [4][5]

  • Kirschner, J., et al. (2020). "Polymeric Iodonium Salts to Trigger Free Radical Photopolymerization". ResearchGate.[3]

  • Crivello, J. V. (1999). "Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators". Advances in Polymer Science.

  • Sangermano, M., et al. (2018). "New Horizons in Cationic Photopolymerization". Polymers.[1][6][7]

Sources

Application Note: Decarboxylative Coupling with N-Phenylglycine Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Modular Platform for


-Amino Radical Generation via Photoredox and Electrochemical Pathways

Executive Summary

Potassium N-phenylglycinate (N-PGK) serves as a robust, atom-economical precursor for


-aminomethyl radicals. Unlike traditional cross-coupling reagents that require pre-functionalized organometallics (e.g., organozinc or organoboron reagents), N-PGK allows for the direct installation of the aminomethyl (

) motif via decarboxylation.

This guide details the utility of N-PGK in Single Electron Transfer (SET) processes. By converting the carboxylic acid to its potassium salt, researchers lower the oxidation potential (


), facilitating radical generation under milder conditions than the parent acid. This note covers two primary activation modes: Visible-Light Photoredox Catalysis  and Anodic Electrochemical Oxidation .

Mechanistic Principles

The utility of N-PGK relies on the oxidative decarboxylation pathway. The potassium counter-ion is critical; it ensures the substrate exists in its carboxylate form (


), which is significantly easier to oxidize than the neutral acid.
The Radical Cascade
  • Ionization: N-PGK dissociates in polar solvents (DMSO, DMF, MeCN) to release the N-phenylglycinate anion.

  • SET Oxidation: The anion undergoes a single-electron oxidation (via an excited photocatalyst or an anode) to form a carboxyl radical.

  • Decarboxylation: Rapid loss of

    
     (
    
    
    
    ) generates the nucleophilic
    
    
    -amino radical.
  • Radical Trapping: The radical intercepts an electrophile (Michael acceptor, arene, or heterocycle).

Pathway Visualization

Mechanism NPGK N-Phenylglycine Potassium Salt Anion Glycinate Anion (Ph-NH-CH2-COO-) NPGK->Anion Dissociation Radical_Cat Carboxyl Radical (Ph-NH-CH2-COO•) Anion->Radical_Cat SET Oxidation (-1e⁻) Amino_Rad α-Amino Radical (Ph-NH-CH2•) Radical_Cat->Amino_Rad Fast Decarboxylation CO2 CO2 (Gas) Radical_Cat->CO2 Product C-C/C-N Coupled Product Amino_Rad->Product Electrophile Trapping (SOMO-LUMO interaction)

Figure 1: Mechanistic pathway of N-PGK activation. The salt form lowers the activation barrier for the initial SET event.

Preparation of N-Phenylglycine Potassium Salt (N-PGK)

While often generated in situ, pre-forming the salt ensures stoichiometry control and removes water generated during neutralization, which is critical for moisture-sensitive electrophiles.

Reagents:

  • N-Phenylglycine (98% purity)

  • Potassium Hydroxide (KOH), 1.0 M in Methanol

  • Diethyl Ether (

    
    )
    

Protocol:

  • Dissolve N-Phenylglycine (15.1 g, 100 mmol) in dry Methanol (50 mL).

  • Add 1.0 M KOH/MeOH solution (100 mL, 100 mmol) dropwise at 0°C under stirring.

  • Stir for 30 minutes at room temperature.

  • Concentrate via rotary evaporation to obtain a viscous oil.

  • Triturate with cold Diethyl Ether (

    
    ) to precipitate the white solid.
    
  • Filter and dry under high vacuum (

    
     mbar) for 12 hours.
    
    • Yield: >95%

    • Storage: Hygroscopic. Store in a desiccator or glovebox.

Application 1: Photoredox Giese Addition

This protocol describes the coupling of N-PGK with an electron-deficient alkene (e.g., dimethyl maleate or a chalcone) using a metal-free organic photocatalyst (Eosin Y).

Experimental Setup
  • Scale: 0.5 mmol

  • Light Source: Blue LED (450-460 nm), approx. 10-15 W intensity.

  • Vessel: 10 mL crimp-top vial with Teflon septum.

Reagent Table
ComponentEquiv.AmountRole
N-PGK 1.5142 mgRadical Precursor
Electrophile (e.g., Benzyl acrylate)1.00.5 mmolRadical Trap
Eosin Y (Catalyst)0.026.5 mgPhotocatalyst
DMSO (Solvent)-2.0 mLSolvent
Step-by-Step Protocol
  • Charge: Add N-PGK, Eosin Y, and the Electrophile to the vial.

  • Solvent: Add anhydrous DMSO. (Note: N-PGK is highly soluble in DMSO; if using MeCN, add 10% water or use 18-crown-6 to solubilize).

  • Degas: Sparge the solution with Argon for 10 minutes. Critical: Oxygen quenches the triplet state of Eosin Y.

  • Irradiate: Place the vial 2 cm from the Blue LED source. Stir vigorously.

    • Fan Cooling: Ensure reaction temperature remains

      
      .
      
  • Monitor: Reaction typically completes in 4–6 hours (monitor by TLC/LCMS).

  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
     mL) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Application 2: Electrochemical Decarboxylation

For scale-up or when avoiding photocatalysts is preferred, anodic oxidation provides a "reagent-free" alternative. This method relies on the direct electron transfer from the carboxylate to the anode.

Experimental Setup
  • Mode: Constant Current (Galvanostatic) electrolysis.

  • Electrodes: Graphite (Anode) and Platinum Plate (Cathode).

  • Cell: Undivided cell (Beaker type).

Workflow Diagram

Electro Setup Cell Assembly (Graphite Anode / Pt Cathode) Mix Electrolyte Prep (N-PGK + LiClO4 in MeCN/H2O) Setup->Mix Electrolysis Electrolysis (10 mA/cm², 3.0 F/mol) Mix->Electrolysis Quench Workup (Solvent Removal & Extraction) Electrolysis->Quench Purify Isolation (Chromatography) Quench->Purify

Figure 2: Electrochemical workflow for N-PGK functionalization.

Protocol
  • Electrolyte: Dissolve N-PGK (1.0 mmol) and

    
     (0.1 M supporting electrolyte) in MeCN:H2O (9:1, 10 mL).
    
    • Note: The water cosolvent aids the solubility of the salt and facilitates proton reduction at the cathode.

  • Add Substrate: Add the radical acceptor (e.g., N-heterocycle or enaminone) (0.5 mmol).

  • Electrolysis: Insert electrodes (submerged 2 cm). Apply constant current (

    
    ).
    
  • Endpoint: Stop after passing 2.5–3.0 F/mol of charge (approx. 3-4 hours).

  • Workup: Evaporate MeCN. Extract aqueous residue with DCM.

Expert Insights & Troubleshooting

Solubility vs. Reactivity
  • Issue: N-PGK is insoluble in pure DCM or Toluene.

  • Solution: Use dipolar aprotic solvents (DMSO, DMF) or use Phase Transfer Catalysis (18-Crown-6) if non-polar solvents are required for the electrophile.

The "Back-Electron Transfer" (BET) Problem

In photoredox systems, the generated radical can sometimes be reduced back to the anion before reacting.

  • Mitigation: Use a large excess of the electrophile (1.5–2.0 equiv) or ensure the irreversible step (decarboxylation) is faster than BET. Since decarboxylation of N-phenylglycine is extremely fast, BET is rarely the bottleneck unless the light intensity is too low.

Comparison of Methods
FeaturePhotoredox (Method A)Electrochemical (Method B)
Scalability Low (Light penetration issues)High (Flow cells available)
Selectivity High (Tunable catalyst

)
Moderate (Potential drift)
Setup Cost Low (LEDs + Dye)Medium (Potentiostat)
Green Metric High (Visible light driven)Very High (Electron as reagent)

References

  • Dual Copper/Photoredox Catalysis

    • Zuo, Z., et al. (2018).[1] Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.[2][3] Nature.

  • General Photoredox Decarboxylation

    • Huff, C. A., et al. (2016). Synthetic Utilization of α-Aminoalkyl Radicals and Related Species in Visible Light Photoredox Catalysis.[4] Journal of Organic Chemistry.[4]

  • Electrochemical Methods

    • Zhu, C., et al. (2019).[5] Electrochemical Decarboxylative N-Alkylation of Heterocycles. Journal of the American Chemical Society.[2]

  • Mechanistic Reviews

    • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis.[4][6] Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: N-Phenylglycine Potassium Salt Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of N-Phenylglycine (NPG) Potassium Salt in solution. It is designed for researchers requiring high-integrity reagents for applications such as photopolymerization kinetics, indigo synthesis intermediates, or mechanistic studies.

Topic: Preventing Oxidation & Degradation in Aqueous/Organic Solutions

Executive Summary: N-Phenylglycine (NPG) potassium salt is thermodynamically prone to oxidation due to its electron-rich secondary amine structure. In solution, it acts as a sacrificial electron donor. Without rigorous protection, it undergoes oxidative decarboxylation and radical coupling, leading to colored impurities (imines/quinoids) and concentration drift. The primary failure mode in alkaline salt solutions is not just oxidation, but also atmospheric CO₂ absorption, leading to pH shifts and precipitation.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration (Yellowing/Browning)

User Question: "My fresh NPG potassium salt solution was clear, but after 4 hours on the bench, it has turned a tea-brown color. Is it still usable?"

Diagnosis: This is the hallmark of oxidative degradation . NPG is an aniline derivative; upon exposure to atmospheric oxygen, it undergoes slow single-electron transfer (SET) oxidation. The resulting radical cations decay into conjugated imine species or couple to form colored oligomers (similar to aniline browning).

Corrective Action:

  • Immediate: Discard the solution. The presence of chromophores indicates that the molar concentration of active NPG has decreased, and these impurities can act as inner-filter agents in photochemical assays.

  • Prevention: You must exclude oxygen during preparation, not just storage. See the "Oxygen-Free Preparation Protocol" below.

Issue 2: Unexpected Precipitation

User Question: "I prepared a 0.1 M solution of NPG potassium salt (pH ~9-10). It was clear initially, but white crystals appeared after leaving it uncapped."

Diagnosis: This is likely Carbon Dioxide (CO₂) Poisoning , not oxidation.

  • Alkaline solutions avidly absorb atmospheric CO₂.

  • CO₂ reacts with water to form carbonic acid, neutralizing the potassium hydroxide/carbonate buffer.

  • As the pH drops below the pKa of the amino group (approx pH 4-5), the equilibrium shifts from the soluble salt (Ph-NH-CH₂-COO⁻ K⁺) to the free acid (Ph-NH-CH₂-COOH).

  • Free N-phenylglycine has poor water solubility compared to its salt, leading to precipitation.

Corrective Action:

  • Verification: Check the pH of the supernatant. If it has dropped significantly (e.g., from >10 to <8), CO₂ absorption is the cause.

  • Prevention: Use a septum-sealed vessel and store under a positive pressure of Argon or Nitrogen.

Issue 3: Inconsistent Reaction Kinetics

User Question: "My polymerization induction times are drifting. The same stock solution gives different results day-to-day."

Diagnosis: NPG is often used as a co-initiator/hydrogen donor.[1] It functions by generating radicals via decarboxylation.[1][] If the solution is "aged" in air, a fraction of the NPG has already oxidized to the radical form and terminated, leaving a lower effective concentration of the hydrogen donor.

Corrective Action:

  • Standardize: Prepare fresh stock solutions daily.

  • Quantify: Measure the absorbance at ~250-300 nm (aromatic region). Significant changes in the UV spectrum baseline often precede visible color changes.

Part 2: Experimental Protocols

Protocol A: Preparation of Oxygen-Free NPG Salt Solution

Objective: To prepare a stable stock solution with <5 ppm dissolved oxygen.

Materials:

  • N-Phenylglycine (Free acid)[3]

  • Potassium Hydroxide (KOH), degassed solution

  • Schlenk line or Glovebox

  • Solvent (Water/Methanol mixture)

Step-by-Step Workflow:

  • Solvent Degassing (Sparging Method):

    • Place the solvent in a Schlenk flask.

    • Sparge with high-purity Argon (Ar) for at least 20 minutes using a fritted gas dispersion tube. Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Solid Transfer:

    • Weigh N-Phenylglycine solid.[4][5] Ideally, do this in a glovebox. If on a bench, minimize exposure time.

    • Add the solid to the flask under a counter-flow of Argon.

  • Neutralization:

    • Add the stoichiometric amount of degassed KOH solution via syringe through a septum.

    • Note: A slight excess of KOH (1.05 eq) helps maintain alkalinity and prevents precipitation, but avoid large excesses if pH sensitivity is a concern for your downstream application.

  • Dissolution:

    • Stir magnetically under positive Argon pressure until fully dissolved.

  • Storage:

    • Keep the flask wrapped in aluminum foil (NPG is photosensitive).

    • Store at 4°C.

    • Shelf Life: 24-48 hours maximum for critical kinetic data.

Part 3: Mechanism & Visualization

Degradation Pathway Analysis

The following diagram illustrates the two primary failure modes: Oxidative Decarboxylation (leading to color) and CO₂ Neutralization (leading to precipitation).

NPG_Degradation NPG_Salt NPG Potassium Salt (Soluble, Colorless) Oxidation Oxidation (O2 / Light) NPG_Salt->Oxidation Exposure to Air/UV CO2_Abs CO2 Absorption (from Air) NPG_Salt->CO2_Abs Open Container Radical_Cat Radical Cation [Ph-NH-CH2-COO•]+ Oxidation->Radical_Cat Decarbox Decarboxylation (- CO2) Radical_Cat->Decarbox Anilino_Rad Anilino Methyl Radical [Ph-NH-CH2•] Decarbox->Anilino_Rad Impurities Colored Impurities (Imines, Dimers) Anilino_Rad->Impurities Coupling/Oxidation Neutralization pH Drop (Formation of K2CO3) CO2_Abs->Neutralization Precipitate NPG Free Acid (Insoluble Precipitate) Neutralization->Precipitate pH < pKa

Figure 1: Dual degradation pathways of N-Phenylglycine Potassium Salt. The red path indicates oxidative chemical change; the green path indicates physical precipitation driven by pH drift.

Part 4: Data & Specifications

Stability Data Summary

The following table summarizes the expected stability of NPG potassium salt (0.1 M) under various conditions.

Storage ConditionAtmosphereAdditivesStability WindowObservation
Open Beaker AirNone< 4 HoursRapid yellowing; pH drop.
Sealed Vial Air (Headspace)None12-24 HoursSlight yellowing.
Schlenk Flask ArgonNone3-5 DaysRemains colorless.
Schlenk Flask ArgonExcess KOH (5%)5-7 DaysEnhanced solubility; prevents precipitation.
FAQ

Q: Can I use antioxidants like Ascorbic Acid to stabilize the solution? A: Proceed with caution. While ascorbic acid scavenges oxygen, it is also acidic. Adding it to NPG potassium salt may lower the pH and cause the NPG to precipitate as the free acid. Furthermore, if you are studying photo-initiation, the antioxidant will actively quench the radicals you are trying to generate, interfering with your experiment. Physical exclusion of oxygen (degassing) is superior to chemical additives.

Q: What is the best solvent for the potassium salt? A: Water is the primary solvent. However, a Water/Ethanol (80:20) mix often improves stability by reducing the solubility of oxygen slightly compared to pure water and aiding in the solubility of the organic residue.

Q: How do I dispose of the degraded solution? A: N-Phenylglycine is an amine derivative. Dispose of as hazardous organic waste (alkaline). Do not pour down the drain.

References

  • Hampford Research Inc. (2025).[1] N-Phenylglycine Technical Bulletin. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2025). N-Phenylglycine Compound Summary (CID 66025).[4][6] PubChem.[4] Retrieved from [Link]

Sources

Technical Support Center: N-Phenylglycine Potassium Salt (NPG-K) in Dental Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NPG-K-STAB-001 Subject: Shelf-Life Extension & Stability Optimization for NPG-K Dental Adhesives Assigned Specialist: Senior Application Scientist, R&D Support

Executive Summary: The Stability Paradox

N-Phenylglycine potassium salt (NPG-K) is a critical co-initiator in modern "mild-etch" and "self-etch" dental adhesives due to its water solubility and ability to accelerate polymerization in hydrophilic dentin environments. However, its stability presents a paradox: The very features that make it effective (electron donation potential and water solubility) make it highly susceptible to oxidative degradation and hydrolysis.

This guide moves beyond basic storage instructions to address the mechanistic causes of failure and provides formulation strategies to extend shelf life without compromising bond strength.

Module 1: Mechanisms of Degradation

To stabilize NPG-K, you must first understand how it fails. The degradation is rarely a single event but a cascade.

The Oxidative Cascade

NPG-K functions by donating an electron to a photoinitiator (e.g., Camphorquinone) or reacting with benzoyl peroxide. During storage, atmospheric oxygen can hijack this process.

  • Electron Abstraction: Oxygen abstracts an electron from the nitrogen atom of the NPG-K.

  • Radical Formation: This forms an aminoalkyl radical.

  • Discoloration: These radicals couple or further oxidize into quinones and imines , which are responsible for the characteristic "browning" of aged dental adhesives.

  • Potency Loss: As NPG-K converts to inactive oxidation products, the conversion degree of the adhesive drops, leading to poor mechanical properties.

The Hygroscopic Threat

Unlike the free acid form (NPG), the potassium salt (NPG-K) is highly hygroscopic.

  • Issue: In "one-bottle" systems containing acidic monomers (like 10-MDP) and solvents (Ethanol/Water), uncontrolled water uptake accelerates hydrolysis of the methacrylate components and facilitates the acid-base neutralization of the NPG-K amine.

  • Result: Phase separation and precipitation of the free acid form of NPG if the pH drops significantly.

Visualization: Degradation Pathway

NPG_Degradation NPG NPG-K (Active) Radical Aminoalkyl Radical (Unstable) NPG->Radical e- Transfer O2 Atmospheric O2 O2->Radical Oxidation Quinone Quinone/Imine Species (Brown Pigment) Radical->Quinone Coupling/Oxidation Inactive Loss of Curing Efficiency Quinone->Inactive Irreversible

Figure 1: The oxidative degradation pathway of N-Phenylglycine Potassium Salt leading to discoloration and inactivity.

Module 2: Formulation Strategies (The "How")

A. Solvent System Engineering

The choice of solvent dictates the ionic environment of NPG-K.

  • Recommendation: Avoid pure acetone if NPG-K is the primary co-initiator. NPG-K requires a protic environment to remain solubilized.

  • The "Golden Ratio": A mixture of Ethanol:Water (70:30 to 80:20) typically offers the best balance between solubility and hydrolytic stability.

  • Why? Water is necessary to dissociate the K-salt, but excess water promotes hydrolysis of other monomers. Ethanol acts as a cosolvent to bridge the hydrophobic monomers (BisGMA/UDMA) and the hydrophilic NPG-K.

B. The Antioxidant Trap

Simply adding BHT (Butylated hydroxytoluene) is often insufficient for amines.

  • Synergistic Approach: Use a combination of BHT (radical scavenger) and a specific singlet oxygen quencher (e.g., small amounts of Vitamin E or MEHQ).

  • Loading: Standard 100-200 ppm is often too low for NPG-K formulations. Titrate between 500-1000 ppm , but verify that this does not retard the curing time (inhibition period).

C. pH Buffering in Self-Etch Systems

If formulating a self-etch adhesive (pH < 2.5):

  • Risk: The acidic monomers (e.g., 10-MDP) will protonate the amine nitrogen of NPG, rendering it less effective as an electron donor.

  • Solution: Encapsulation or "Two-Bottle" systems are superior. If a "One-Bottle" is required, ensure the NPG-K is added last during compounding to minimize residence time with acid before packaging.

Troubleshooting Guide (FAQ)

Issue 1: "My adhesive turns dark brown after 3 months at 4°C."

Diagnosis: Oxidative degradation (Quinone formation). Root Cause: Permeable packaging or insufficient antioxidant load. Corrective Action:

  • Packaging: Switch to black, opaque bottles with high oxygen barrier properties (e.g., multi-layer polyethylene).

  • Headspace: Purge bottles with Nitrogen or Argon during filling.

  • Formulation: Increase BHT concentration by 20% and re-run accelerated aging.

Issue 2: "White crystals appear at the bottom of the bottle."

Diagnosis: Precipitation of N-Phenylglycine (Free Acid). Root Cause: pH drop or Solvent Evaporation.

  • If the solvent (ethanol/acetone) evaporates, the solubility limit is reached.

  • If the formulation is acidic, NPG-K converts to NPG (free acid), which is less soluble in water/resin mixtures than the salt. Corrective Action:

  • Check the seal integrity of the cap (solvent loss).

  • Verify the water content. If water is too low (<10%), the salt cannot dissociate.

Issue 3: "Bond strength to dentin decreases significantly over time."

Diagnosis: Hydrolysis of the resin matrix or deactivation of NPG-K. Corrective Action:

  • Perform the HPLC Assay (see below) to quantify remaining NPG-K.

  • If NPG-K is stable (>90%), the issue is likely the hydrolysis of the methacrylate ester bonds in your acidic monomers (MDP/HEMA).

Experimental Protocols

Protocol A: HPLC Quantification of NPG-K Stability

Use this method to validate shelf-life claims quantitatively.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Buffer (10mM, pH 7.0)

  • Reference Standard: N-Phenylglycine Potassium Salt (>98%)[1]

Instrument Settings:

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)

  • Mobile Phase: Isocratic 20:80 (Acetonitrile : Phosphate Buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Injection Vol: 10 µL

Procedure:

  • Dilute formulation sample 1:100 in Mobile Phase.

  • Filter through 0.45µm PTFE filter.

  • Inject and record peak area.

  • Pass Criteria: >95% recovery compared to T0 (Time Zero).

Protocol B: Accelerated Aging (Arrhenius Model)

Simulate 1 year of shelf life in weeks.

  • Preparation: Fill 10 bottles of formulation.

  • Incubation: Store 5 bottles at 4°C (Control) and 5 bottles at 37°C (Test) .

  • Sampling: Test bond strength and HPLC purity at Weeks 1, 2, 4, and 8.

  • Approximation: 8 weeks at 37°C is roughly equivalent to 12 months at 4°C (assuming Q10=2).

Visualization: Formulation Workflow

Formulation_Workflow Solvent 1. Solvent Mix (Ethanol/Water) Resins 2. Dissolve Hydrophilic Resins (HEMA, etc.) Solvent->Resins Acids 3. Add Acidic Monomers (MDP, PENTA) Resins->Acids Chill 4. Chill Mixture to 4°C Acids->Chill Prevent Heat Shock NPG_Add 5. Add NPG-K + Antioxidants (Last Step) Chill->NPG_Add Minimize Acid-Base Rxn Purge 6. N2 Purge & Seal NPG_Add->Purge

Figure 2: Optimal addition order to maximize NPG-K stability during manufacturing.

References

  • Moszner, N., et al. (2008). Chemical aspects of self-etching enamel-dentin adhesives: A systematic review. Dental Materials.[2][3][4][5]

  • Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials.

  • Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal.

  • Amirouche-Korichi, A., et al. (2009). HPLC determination of N-phenylglycine in dental formulations. Journal of Chromatography B.

Sources

Technical Support Center: Handling Hygroscopic N-Phenylglycine Potassium Salt (NPG-K)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NPGK-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Critical Handling Protocols for N-Phenylglycine Potassium Salt (CAS: 19525-59-8)[1]

Executive Summary

N-Phenylglycine potassium salt (NPG-K) presents a dual challenge in the laboratory: it is an ionic organic salt prone to rapid deliquescence, and it contains an electron-rich aniline moiety susceptible to oxidative degradation.[1]

Unlike its parent acid (N-Phenylglycine), the potassium salt possesses a high lattice energy that is easily disrupted by water molecules.[1] Moisture absorption does not merely alter the mass; it solvates the carboxylate anion, significantly reducing its nucleophilicity in substitution reactions and potentially quenching radical pathways in photo-initiated polymerization systems.

This guide provides a self-validating workflow to ensure the integrity of NPG-K from storage to reaction.

Part 1: The "Black Box" Protocol (Storage & Transfer)

The Issue: Users frequently report NPG-K turning into a "sticky gum" or "brown brick" inside the bottle. The Cause: Lattice expansion due to hydration, followed by oxidative browning facilitated by the aqueous environment.

Q: How do I store NPG-K to prevent caking?

A: You must treat NPG-K as a "living" hygroscopic entity. Standard desiccators are often insufficient because the opening/closing cycle introduces fresh moisture.

The "Double-Barrier" Storage System:

  • Primary Container: Store the salt in an amber glass vial (to prevent photo-oxidation) with a PTFE-lined septum cap.

  • Secondary Environment: Place the vial inside a secondary jar containing activated molecular sieves (4Å) or P₂O₅.

  • Tape Seal: Parafilm is permeable to water vapor over time.[1] Use electrical tape or shrink bands for long-term storage.[1]

Q: How do I weigh it without the mass drifting upwards?

A: The "Drifting Balance" phenomenon occurs because the salt absorbs atmospheric water faster than the balance stabilizes. You must use Difference Weighing or a Glove Box .[1][2]

Protocol: Difference Weighing (The "Subtractive" Method)

This method eliminates the salt's exposure to air during the critical measurement phase.

StepActionScientific Rationale
1 Dry a capped weighing bottle (with NPG-K inside) in a desiccator.Establishes a dry baseline.[1]
2 Tare the balance to zero.-
3 Place the entire closed bottle on the balance. Record Mass

.[1]
Weighing the container protects the sample.
4 Quickly remove the cap, pour an estimated amount into your reactor, and immediately recap.Minimizes exposure time (<5 seconds).[1]
5 Weigh the closed bottle again. Record Mass

.[1]
The loss in mass is the exact amount added.
6 Calculate:

.
Self-Validating: The balance reading is stable because the hygroscopic material is sealed.[1]

Part 2: Reaction Troubleshooting (The "Process" Phase)

The Issue: "I added the correct mass, but my yield is low, or the reaction failed." The Cause: Water introduced with the salt is acting as a competitive nucleophile or proton source.

Q: How do I know if my NPG-K is too wet to use?

A: Do not guess. Validate using Karl Fischer (KF) Titration .

Validation Protocol (KF Titration):

  • Solvent System: Methanol/Formamide (2:1).[1]

    • Why? NPG-K dissolves poorly in pure methanol.[1] Formamide acts as a solubilizer to release trapped crystal water [1].[1]

  • pH Control: Ensure the KF cell pH remains between 5.5 and 8.0.

    • Why? NPG-K is basic.[1][3] If the pH rises >8, the titration reaction side-reactions accelerate, leading to false high water readings.[1][4] Buffer with salicylic acid if necessary [2].[1]

Q: Can I dry the salt if it has already become gummy?

A: Yes, but heating alone is dangerous due to thermal degradation of the amine. Use Azeotropic Drying .[1]

Protocol: Azeotropic Water Removal

This method uses a binary azeotrope to "pull" water out of the solid lattice at lower temperatures than direct heating.

  • Suspend: Place the wet NPG-K gum in a flask and add Toluene or Acetonitrile .

    • Note: NPG-K is insoluble in toluene, creating a suspension.[1]

  • Rotovap: Evaporate the solvent under reduced pressure. The water co-distills with the solvent (Toluene/Water azeotrope bp: 85°C, but occurs lower under vacuum) [3].

  • Repeat: Perform this cycle 3 times.

  • Final Dry: Place the resulting fine powder under high vacuum (0.1 mbar) for 4 hours.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling NPG-K based on available equipment and material state.

NPG_Handling_Workflow Start Start: NPG-K Handling CheckState Visual Inspection: Is it Free-Flowing? Start->CheckState WetState State: Clumped/Gummy (Hydrated) CheckState->WetState No DryState State: Fine Powder (Anhydrous) CheckState->DryState Yes Drying Azeotropic Drying (Toluene/Acetonitrile) WetState->Drying Recover WeighingChoice Select Weighing Method DryState->WeighingChoice Validation Validation: Karl Fischer Titration Drying->Validation Verify <0.5% H2O Glovebox Glovebox (Inert Atm) WeighingChoice->Glovebox Best Practice DiffWeigh Difference Weighing (Open Air) WeighingChoice->DiffWeigh Standard Lab Reaction Reaction Setup Glovebox->Reaction DiffWeigh->Reaction Validation->DryState Pass Validation->Drying Fail

Figure 1: Decision tree for handling hygroscopic NPG-K, prioritizing material state assessment and appropriate weighing techniques.

Part 4: Scientific Rationale & Data

Why is NPG-K so sensitive?

The potassium cation (


) has a large ionic radius (1.38 Å) compared to sodium (1.02 Å).[1] In carboxylate salts, this leads to a lower charge density but often a more open crystal lattice that can accommodate water molecules more readily (hydration enthalpy).[1]

Furthermore, NPG-K is an amphiphilic salt .[1] The phenyl ring is hydrophobic, while the glycine salt portion is extremely hydrophilic. When water absorbs, it creates a hydration shell around the carboxylate head.

Impact on Reactivity (Nucleophilicity):

Solvent EnvironmentNPG-K StateNucleophilicity (

)
Mechanism
Anhydrous (DMSO/DMF) "Naked" AnionHighThe carboxylate is exposed and reactive.[1]
Wet (>1% Water) Solvated AnionLowWater H-bonds to the

, shielding it from electrophiles.[1]

Data Source: General trends in carboxylate nucleophilicity [4].

Safety Note: Oxidative Stability

NPG-K contains a secondary amine attached to a phenyl ring.[1] This structure is prone to oxidation to form quinoid species (browning).[1]

  • Rule: If your NPG-K is brown, it is degraded.[1] Recrystallization is required, but buying fresh stock is often more cost-effective due to the difficulty of purifying zwitterionic salts.[1]

References

  • Mettler Toledo.[1] (n.d.). Karl Fischer Titration Guide. Retrieved February 9, 2026, from [Link][1]

  • University of Rochester.[1][5] (n.d.). How To: Remove Residual Water. Department of Chemistry. Retrieved February 9, 2026, from [Link]

  • PubChem.[1] (n.d.). N-Phenylglycine Potassium Salt (Compound Summary). National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

Sources

Technical Support Center: Optimizing Cure Depth in Resins with N-Phenylglycine Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of N-Phenylglycine potassium salt (NPG-K) in photopolymerizable resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging NPG-K to enhance curing performance. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and mechanism of N-Phenylglycine (NPG) and its potassium salt in resin systems.

Q1: What is N-Phenylglycine (NPG) and its role in resin photopolymerization?

N-Phenylglycine (NPG) is an α-amino acid derivative that functions as a highly efficient co-initiator in free-radical photopolymerization.[1] In dental resins and other photocurable systems, it is typically used alongside a photosensitizer, most commonly camphorquinone (CQ), to initiate the polymerization of monomer units upon exposure to visible light.[2][3] While NPG itself is effective, its potassium salt (NPG-K) is often used to improve solubility and stability in certain resin formulations.

Q2: How does NPG function as a co-initiator with camphorquinone (CQ)?

The process is a classic example of a Type II photoinitiation reaction, which relies on a bimolecular hydrogen abstraction mechanism.[4]

  • Photoexcitation : Camphorquinone (CQ), the photosensitizer, absorbs light in the blue region of the visible spectrum (peak absorption around 468 nm).[5][6] This absorption elevates CQ to an excited triplet state (CQ*).

  • Electron/Hydrogen Transfer : The excited CQ* interacts with NPG. NPG, having an electron-rich nitrogen atom and a readily abstractable hydrogen, donates an electron to the excited CQ*.[1]

  • Radical Generation : This transfer creates an NPG radical cation. This is followed by a rapid, irreversible intramolecular process involving deprotonation and decarboxylation, which yields a highly reactive carbon-centered radical.[1]

  • Initiation : This carbon-centered radical is the primary species that attacks the vinyl groups of the resin monomers (e.g., BisGMA, TEGDMA), initiating the polymerization chain reaction and leading to the curing of the resin.

This mechanism is highly efficient due to the rapid decarboxylation, which effectively prevents the back-electron transfer that can quench the reaction in other systems.[1]

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2 & 3: Interaction & Radical Formation cluster_2 Step 4: Polymerization Initiation CQ Camphorquinone (CQ) CQ_excited Excited CQ* CQ->CQ_excited Light Visible Light (e.g., 468 nm) Light->CQ Absorption NPG N-Phenylglycine (NPG) CQ_excited->NPG Electron/H+ Transfer Radical Reactive Carbon Radical NPG->Radical Decarboxylation CQ_H Reduced CQ NPG->CQ_H Monomer Resin Monomers Radical->Monomer Attack Polymer Cured Polymer Network Monomer->Polymer Propagation

Fig 1. Mechanism of NPG-CQ Photoinitiation.

Q3: What are the advantages of using NPG over traditional tertiary amines?

NPG offers several distinct advantages over conventional tertiary amine co-initiators like ethyl-4-dimethylaminobenzoate (EDMAB) or N,N-dimethyl-p-toluidine (DMPT):

  • Improved Color Stability : Tertiary amines are prone to oxidation, which can lead to significant yellowing of the final cured resin over time, compromising aesthetics.[5] NPG-based systems exhibit better color stability.

  • High Biocompatibility : NPG is an amino acid derivative and has been shown to be a biocompatible co-initiator, which is a critical factor for dental and medical applications.[1]

  • High Efficiency : The quantum yield of radical generation from the NPG-CQ system is high, leading to efficient polymerization.[1][7] This can allow for lower concentrations of the photoinitiator system, further improving aesthetics and biocompatibility.[2]

Q4: What is "cure depth" and why is it a critical parameter?

Cure depth refers to the thickness of a resin layer that can be adequately polymerized by a specific light exposure. It is a crucial parameter because insufficient curing at the bottom of a restoration can lead to:

  • Poor Mechanical Properties : An uncured or partially cured layer will have significantly lower hardness and strength, compromising the longevity of the restoration.

  • Increased Cytotoxicity : Unreacted monomers can leach out from the material, potentially causing adverse biological reactions.

  • Bonding Failure : In dental applications, inadequate curing at the adhesive interface can lead to restoration failure.

An adequate cure depth is generally defined as the point where the hardness of the bottom surface is at least 80% of the hardness of the top, light-exposed surface.[8]

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems encountered during experiments with NPG-K.

Q: My resin is not curing deep enough. What are the likely causes and how can I fix it?

A: Insufficient cure depth is a common issue with multiple potential causes. Follow this diagnostic workflow:

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Insufficient Cure Depth Cause1 Suboptimal NPG-K Concentration Start->Cause1 Cause2 Incorrect CQ:NPG-K Ratio Start->Cause2 Cause3 Inadequate Light Curing Start->Cause3 Cause4 Light Scattering/ Absorption by Resin Start->Cause4 Sol1 Optimize concentration. Start at 0.5-2.0 mol%. Avoid excess >4.0 mol%. Cause1->Sol1 Sol2 Adjust ratio. Typical starting point is 1:1 or 1:2 (CQ:NPG-K). Cause2->Sol2 Sol3 Verify light source: - Correct wavelength (~468nm) - Sufficient intensity (mW/cm²) - Adequate exposure time Cause3->Sol3 Sol4 Evaluate resin matrix: - Reduce opaque fillers/pigments - Check filler/matrix refractive index - Lower monomer viscosity Cause4->Sol4

Fig 2. Troubleshooting workflow for insufficient cure depth.
  • Cause 1: Suboptimal NPG-K Concentration.

    • Explanation: There is an optimal concentration range for any co-initiator.[9] Too little NPG-K results in an insufficient number of radicals to propagate polymerization effectively. Conversely, an excessive concentration can be detrimental; the NPG-K itself can absorb or scatter light, preventing it from reaching deeper layers of the resin—a phenomenon known as the "inner filter effect."[10][11]

    • Solution: Systematically vary the NPG-K concentration. Studies have successfully used NPG in concentrations ranging from 0.5 mol% to 4.0 mol%.[7] We recommend starting in the 1.0-2.0 mol% range and evaluating the effect on cure depth.

  • Cause 2: Incorrect Photoinitiator (CQ) to Co-initiator (NPG-K) Ratio.

    • Explanation: The efficiency of radical generation depends on the stoichiometric interaction between CQ and NPG-K. An imbalance can leave an excess of one component, leading to suboptimal performance.

    • Solution: Optimize the molar ratio of CQ to NPG-K. A common starting point is a 1:1 or 1:2 molar ratio. Run a matrix of experiments with varying concentrations of both CQ (e.g., 0.5-1.5 mol%) and NPG-K to find the synergistic maximum.[7][12]

  • Cause 3: Inadequate Light Curing.

    • Explanation: The curing process is entirely dependent on the delivery of sufficient light energy. Key factors are the light's wavelength, intensity, and the duration of exposure.[8] The emission spectrum of your curing unit must overlap with the absorption spectrum of CQ (~400-500 nm).[13]

    • Solution:

      • Verify Wavelength: Ensure your light curing unit (LCU) emits light in the blue range (approx. 450-480 nm).

      • Check Intensity: Use a radiometer to measure the output of your LCU. A decline in intensity can significantly reduce cure depth.

      • Increase Exposure Time: If intensity is low or the resin is highly filled/pigmented, increase the exposure time.

      • Positioning: Keep the light tip as close as possible to the resin surface to maximize energy delivery.[14]

  • Cause 4: Resin Composition.

    • Explanation: The other components of your resin formula heavily influence light penetration. Fillers (type, size, and loading), pigments, and even the monomer blend itself can scatter or absorb light, reducing the energy available for photoinitiation at depth.[8]

    • Solution:

      • Fillers: Reduce the concentration of opaque fillers or use fillers with a refractive index closely matched to the resin matrix to minimize light scattering.[8]

      • Pigments: Even small amounts of pigment can drastically reduce cure depth. If possible, reduce pigment concentration or use more translucent options.

      • Viscosity: Highly viscous monomer blends can impede the mobility of reactive species, slightly slowing the polymerization rate.

Q: My resin cures too quickly, leading to high stress or warping. How can I control the polymerization rate?

A: An overly rapid polymerization can be detrimental to the final properties of the material.

  • Cause: Excessive concentration of the photoinitiating system (both CQ and NPG-K).

  • Explanation: A higher concentration of initiators leads to a more rapid generation of free radicals upon light exposure, accelerating the polymerization rate.[15] This can induce high polymerization shrinkage stress, leading to warping, micro-cracking, or poor marginal adaptation in dental applications.

  • Solution:

    • Reduce Initiator System Concentration: Systematically decrease the concentrations of both NPG-K and CQ while maintaining an optimal ratio. This will slow the reaction kinetics.

    • Implement a "Soft-Start" Curing Protocol: Begin curing with a lower light intensity for the first few seconds, followed by a high-intensity cure. This allows the resin to flow and relieve stress during the initial gel phase before being rapidly hardened.

Experimental Protocols & Data

This section provides standardized methodologies for formulating and testing resins containing NPG-K.

Protocol 1: Formulation of a Model Unfilled Resin

This protocol describes the preparation of a simple resin to evaluate the effect of NPG-K concentration.

  • Prepare Monomer Base: Create a 50:50 mass ratio blend of Bisphenol A glycidyl methacrylate (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA). This is a common base for dental resins.[7]

  • Dissolve Photoinitiator: In separate, light-protected vials, dissolve Camphorquinone (CQ) into the monomer base at a fixed concentration (e.g., 1.0 mol%).

  • Add Co-Initiator: To each vial, add a varying concentration of NPG-K (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, 4.0 mol%).[7] Ensure complete dissolution by gentle warming or mechanical mixing in the dark.

  • Homogenize: Ensure all components are thoroughly mixed to create a homogenous resin. Store in dark, sealed containers.

Protocol 2: Measurement of Cure Depth (ISO 4049 Scraping Method)

This is a direct and reliable method for determining cure depth.

  • Sample Preparation: Place a cylindrical metal mold (e.g., 6 mm high, 4 mm diameter) on a transparent polyester strip on a flat surface.

  • Filling: Fill the mold with the experimental resin, ensuring no air bubbles are trapped. Place another polyester strip on top.

  • Curing: Position the tip of the light curing unit directly on the top polyester strip and cure for the recommended time (e.g., 20 or 40 seconds).

  • Removal: Immediately after curing, remove the sample from the mold.

  • Scraping: Using a plastic spatula, scrape away any uncured resin from the bottom of the cylinder.

  • Measurement: Measure the height of the remaining cured resin cylinder with a caliper. This value is the depth of cure. Repeat for n=5 to ensure statistical validity.[16]

Data Presentation: Effect of NPG-K on Curing Properties

The following table summarizes the expected qualitative effects when optimizing NPG-K concentration in a standard CQ-initiated resin system.

NPG-K ConcentrationCure DepthRate of PolymerizationColor StabilityRationale
Too Low (<0.5 mol%) LowSlowGoodInsufficient radical generation for effective propagation.
Optimal (0.5-3.0 mol%) HighFast & ControlledExcellentEfficient radical generation and consumption of CQ.[7]
Too High (>4.0 mol%) DecreasingVery Fast/UncontrolledGoodLight scattering/absorption by excess co-initiator limits penetration.[9][10]
References
  • J. of Photopolymer Science and Technology. (1990). Properties of Dye-sensitized Polymer Containing Pendant N-Phenylglycine Moiety. SciSpace. [Link]

  • ResearchGate. (2006). Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations. [Link]

  • National Institutes of Health (NIH). (n.d.). The Latest Achievements in the Design of Permanent Fillings for Conservative Dentistry Based on Indenoquinoxaline Derivatives as Photoinitiators of Visible-Light Polymerization: Mass and Colour Stability. [Link]

  • MDPI. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. [Link]

  • MDPI. (2022). Influence of Factors in the Photopolymerization Process on Dental Composites Microhardness. [Link]

  • National Institutes of Health (NIH). (n.d.). Moving Towards a Finer Way of Light-Cured Resin-Based Restorative Dental Materials: Recent Advances in Photoinitiating Systems Based on Iodonium Salts. [Link]

  • MDPI. (n.d.). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. [Link]

  • (n.d.). Current photo-initiators in dental materials. [Link]

  • PubMed. (2022). Alternative co-initiators for photocurable dental resins: Polymerisation, quantum yield of conversion and cytotoxicity. [Link]

  • Dentsply Sirona. (n.d.). Depth of Cure: Understanding & Optimizing. [Link]

  • PubMed. (2011). Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide. [Link]

  • ResearchGate. (n.d.). Cure depth in photopolymerization: Experiments and theory. [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of the optimal photoinitiator concentration in dental composites based on essential material properties. [Link]

  • ResearchGate. (2018). N -Phenylglycine as a Versatile Photoinitiator under Near-UV LED. [Link]

  • ResearchGate. (2014). Optimizing the concentration of 2,4,6-trimethylbenzoyldiphenylphosphine oxide initiator in composite resins in relation to monomer conversion. [Link]

  • National Institutes of Health (NIH). (2023). Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations. [Link]

  • Wikipedia. (n.d.). Camphorquinone. [Link]

  • Operative Dentistry. (2008). Depth of Cure of Dental Resin Composites: ISO 4049 Depth and Microhardness of Types of Materials and Shades in. [Link]

  • Sinocure. (n.d.). Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. [Link]

  • Journal of Materials Research. (2011). Cure depth in photopolymerization: Experiments and theory. [Link]

Sources

Technical Support Center: N-Phenylglycine Potassium Salt (NPG-K) Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of N-Phenylglycine potassium salt in monomers Audience: Researchers, formulation scientists, and drug development professionals.

Introduction: The Solubility Paradox

As a Senior Application Scientist, I frequently encounter the "NPG-K Paradox" in dental and biomedical adhesive formulations. You are attempting to introduce an ionic solid (N-Phenylglycine potassium salt) into an organic, often hydrophobic, monomer matrix (Bis-GMA, TEGDMA, UDMA).

The Core Problem: NPG-K is a crystalline salt held together by strong electrostatic forces (lattice energy). Most methacrylate monomers are non-polar or weakly polar liquids. Thermodynamically, the monomer cannot overcome the lattice energy of the salt to solvate it.

This guide provides the technical bridges—chemical and procedural—to force this compatibility without compromising the polymerization kinetics or mechanical properties of your final material.

Module 1: The Fundamental Chemistry (Why It Fails)

Before attempting a fix, you must diagnose the specific failure mode. NPG-K solubility issues generally manifest in three distinct phases.

Troubleshooting Matrix: Diagnostic Indicators
SymptomPhase of FailureRoot CauseImmediate Action
White Precipitate/Haze Immediate (Upon Mixing)Polarity Mismatch. The dielectric constant of the monomer blend is too low to dissociate the K+ ion.Stop mixing. Add HEMA or Ethanol (See Protocol A).
Crystalline Needles 24-48 Hours Post-MixSupersaturation. You exceeded the thermodynamic solubility limit. As the system equilibrated, the salt recrystallized.Reduce NPG-K concentration or increase hydrophilic carrier ratio.
Phase Separation (Oiling Out) During EvaporationSolvent Shock. If using a cosolvent (ethanol/acetone), it evaporated too fast, leaving the salt stranded in the hydrophobic monomer.Use a "Bridging Monomer" (HEMA) to hold the salt in solution as solvent leaves.
The Mechanism of Incompatibility

The following logic tree illustrates the decision process required to solubilize NPG-K.

SolubilityLogic Start START: NPG-K + Monomer Mix CheckPolarity Is the Monomer Hydrophilic? (e.g., HEMA, PEG-DMA) Start->CheckPolarity Hydrophobic Hydrophobic Matrix (Bis-GMA, TEGDMA, UDMA) CheckPolarity->Hydrophobic No DirectMix Direct Mixing CheckPolarity->DirectMix Yes Fail FAILURE: Precipitation / Haze Hydrophobic->Fail Direct Addition Bridge STRATEGY: The Bridge Add HEMA or GDMA Hydrophobic->Bridge Modify Matrix Solvent STRATEGY: Co-Solvent Dissolve NPG-K in Ethanol/Water first Hydrophobic->Solvent Pre-Solubilization Success SUCCESS: Homogeneous Solution DirectMix->Success Bridge->Success Solvent->Success

Figure 1: Decision logic for solubilizing ionic salts in methacrylate resins. Direct addition to hydrophobic resins is a guaranteed failure path.

Module 2: Advanced Protocols

Do not attempt to grind NPG-K into Bis-GMA. It will result in a dispersion, not a solution, leading to stress concentrators in the cured polymer. Use the following protocols to achieve true molecular dissolution.

Protocol A: The "Bridging Monomer" Method (Gold Standard)

Best for: Dental adhesives and hydrophilic coatings where solvent evaporation is not desired.

The Concept: Use 2-Hydroxyethyl methacrylate (HEMA) as a "chaperone." HEMA possesses both a hydroxyl group (hydrophilic, dissolves salt) and a methacrylate group (hydrophobic-compatible, co-polymerizes).

  • Preparation of Carrier Phase:

    • Isolate the HEMA component of your formulation.

    • Critical Step: If your formulation allows, add 5-10 wt% deionized water to the HEMA. NPG-K is significantly more soluble in HEMA/Water mixtures than pure HEMA.

  • Solubilization:

    • Add NPG-K to the HEMA (or HEMA/Water) solution.

    • Sonicate at 40 kHz for 10 minutes or stir magnetically at room temperature. Do not heat above 40°C , as NPG-K is heat-sensitive and can degrade [1].

    • Checkpoint: The solution must be optically clear.

  • Integration:

    • Slowly drip the HEMA/NPG-K solution into your hydrophobic monomer (Bis-GMA/TEGDMA) while stirring vigorously.

    • Why: This prevents local concentration spikes that could cause "shock precipitation."

Protocol B: The "Solvent Exchange" Method

Best for: Primers and solvent-based adhesives.

  • Primary Dissolution:

    • Dissolve NPG-K in absolute Ethanol or Acetone. (Solubility is approx. 1-2 wt% in Ethanol; higher in Water/Ethanol blends).

  • Monomer Addition:

    • Add your resin blend (Bis-GMA, etc.) to the solvent solution.

  • Stabilization (The Trap):

    • WARNING: If you evaporate the solvent now, the NPG-K will precipitate out. You must have a hydrophilic monomer (like HEMA, GDMA, or 4-META) present in the resin blend to retain the salt after the solvent leaves.

Module 3: Stability & Reactivity (The Hidden Dangers)

Once dissolved, NPG-K introduces new chemical risks. It is an amine co-initiator, meaning it is electron-rich and prone to oxidation.

The Yellowing Issue

Users often report their clear monomer turning yellow/brown after adding NPG-K.

  • Cause: Oxidation of the amine functionality or acid-base reaction with acidic monomers (e.g., 10-MDP, PAA).

  • Prevention:

    • Acid Trap: If your formula contains acidic monomers (common in self-etch adhesives), NPG-K will react to form a new salt, potentially deactivating the acid etching capability. Recommendation: Use the non-salt form (N-Phenylglycine) for acidic formulations, or separate into a two-bottle system [2].

    • Antioxidants: Add BHT (Butylated hydroxytoluene) at 100-500 ppm to prevent premature oxidation during storage.

Co-Initiation Mechanism

NPG-K is rarely used alone. It is a synergist for Camphorquinone (CQ).

CoInitiation CQ Camphorquinone (Photoinitiator) Complex Exciplex (Excited State Complex) CQ->Complex Absorbs NPG NPG-K (Amine Donor) NPG->Complex Donates Electron Light Blue Light (468 nm) Light->CQ Radical Free Radicals (Initiate Polymerization) Complex->Radical H-Abstraction

Figure 2: The synergistic pathway of CQ and NPG-K. NPG-K acts as the hydrogen donor to generate the active radical species.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use heat to speed up the dissolution of NPG-K? A: Proceed with extreme caution. While heat increases solubility, NPG-K is thermally unstable and can degrade, turning the solution brown. Do not exceed 40°C. If you need heat, use a sealed vessel to prevent solvent loss and potential crusting at the meniscus.

Q2: Why not just use the acid form (N-Phenylglycine) instead of the Potassium Salt? A: This is a formulation choice. The acid form (NPG) is more soluble in organic solvents but less soluble in water. The salt form (NPG-K) is chosen when the formulation contains a significant water phase (e.g., dental adhesives that bond to wet dentin) or when specific ionic interactions with the tooth structure (calcium bridging) are desired [3]. If your system is 100% organic/hydrophobic, the acid form is chemically easier to handle, but the salt form offers unique surface-active properties.

Q3: My solution was clear, but turned cloudy after 1 week. Why? A: This is likely Ostwald Ripening or slow crystallization. You are likely operating at the edge of the solubility limit.

  • Fix: Reduce NPG-K load by 10%.

  • Fix: Increase the HEMA:Hydrophobic Monomer ratio.

  • Check: Ensure no evaporation of the cosolvent (Ethanol/Acetone) has occurred from the container.

Q4: Is NPG-K compatible with acidic monomers like 10-MDP? A: Generally, no. Mixing an amine salt (NPG-K) with an acidic monomer (MDP) results in a complex acid-base exchange that can neutralize the etching potential of the MDP and destabilize the initiator system. For acidic formulations, these components are usually separated into different bottles (Bottle A: Acid, Bottle B: Amine/Initiator) and mixed immediately before use.

References

  • National Institutes of Health (NIH) . (2023). Substitutes for N-phenylglycine in adhesive bonding to dentin. PubMed. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2023). The determination of ionic bonding interactions of N-phenyl glycine. PubMed. Retrieved from [Link]

Technical Support Center: Photo-Curing Stability & Color Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Yellowing in Polymers Initiated by N-Phenylglycine (NPG) Salts Audience: Polymer Chemists, Dental Material Scientists, and Formulation Engineers.

Welcome to the Formulation Support Hub

You are currently accessing the Advanced Troubleshooting Portal for Type II Photoinitiator Systems. This guide addresses the specific chromatic instability (yellowing) associated with N-Phenylglycine (NPG) and its salts in methacrylate-based photopolymers.

Unlike standard support tickets, this module deconstructs the chemical causality of discoloration and provides self-validating protocols to mitigate it.

Module 1: Diagnostic Hub – The Mechanism of Yellowing

The Issue: Users often report two distinct types of discoloration when using NPG salts with Camphorquinone (CQ):

  • Immediate Yellowing: The cured resin retains the intense yellow color of the unreacted CQ.

  • Post-Cure "Aging" Yellowing: A gradual shift to brown/yellow over time, driven by the oxidation of the amine (NPG) co-initiator.

The Causality: NPG acts as a hydrogen donor. Upon irradiation, CQ enters an excited triplet state and abstracts a hydrogen from NPG. This generates an aminoalkyl radical (initiating polymerization) and a ketyl radical.

  • The Problem: If the NPG radical does not initiate a chain immediately, or if excess NPG remains, it is susceptible to oxidation. Aromatic amines like NPG degrade into quinoid-type chromophores or undergo N-dealkylation, leading to significant color shifts (

    
    ).
    
Visualization: The "Fork in the Road" Reaction Pathway

The following diagram illustrates where the yellowing byproducts originate and how additives (like Iodonium salts) intercept this failure mode.

G CQ Camphorquinone (Yellow) Excited Excited Triplet [CQ]* CQ->Excited + Light Light Blue Light (470nm) Light->Excited Complex Exciplex (CTC) Excited->Complex + NPG NPG N-Phenylglycine (Amine) NPG->Complex RadicalPair Radical Pair (Ketyl + Aminoalkyl) Complex->RadicalPair H-Transfer Polymer Polymer Network (Cured/Clear) RadicalPair->Polymer Initiation Oxidation Amine Oxidation (Aging) RadicalPair->Oxidation Trapped/Unreacted Iodonium ADDITIVE: Iodonium Salt RadicalPair->Iodonium e- Transfer Byproduct Quinoid Byproducts (Brown/Yellow) Oxidation->Byproduct O2 Exposure Iodonium->Polymer Re-initiation

Figure 1: Reaction pathway of CQ/NPG systems. Note that the "Oxidation" path leads to discoloration, while the "Iodonium" intervention regenerates active species and reduces byproduct formation.

Module 2: Optimization Protocols (The "How")

To reduce yellowing while maintaining conversion efficiency, implement the following formulation adjustments.

Protocol A: The "Iodonium Bleach" Strategy

Logic: Diphenyliodonium hexafluorophosphate (DPI) acts as an electron acceptor. It oxidizes the inactive CQ ketyl radical back to ground-state CQ (recycling the photoinitiator) and reacts with amine radicals to generate active phenyl radicals. This reduces the pool of stagnant amine radicals available for yellowing oxidation.

Step-by-Step Formulation:

  • Baseline: Establish your CQ/NPG ratio (typically 1:1 or 1:2 molar ratio).

  • Addition: Introduce DPI at 0.5 – 1.0 wt% .

  • Reduction: Crucial Step. Because DPI boosts reactivity, you must reduce the CQ concentration by 30-50%.

    • Why? Less initial yellow CQ = less residual yellow color.

  • Mixing: Dissolve DPI in the resin matrix before adding CQ to prevent premature interaction.

ComponentStandard Load (wt%)Optimized Load (wt%)Function
Bis-GMA/TEGDMA BalanceBalanceResin Matrix
Camphorquinone (CQ) 0.5 - 1.0%0.2 - 0.3% Photoinitiator (Yellow source)
NPG Salt 0.5 - 1.0%0.5% Co-initiator (H-donor)
Iodonium Salt (DPI) 0%0.5 - 1.0% Whitening Agent / Booster

Technical Note: DPI is particularly effective in "bleaching" the composite during curing, resulting in a final shade lighter than the uncured paste [1, 3].

Protocol B: Amine Immobilization (NPG-GMA)

Logic: N-phenylglycine is a small molecule that can migrate to the surface, reacting with oxygen to form colored crusts. Replacing it with NPG-GMA (the adduct of NPG and Glycidyl Methacrylate) grafts the amine into the polymer backbone.

Implementation:

  • Synthesize or source NPG-GMA (N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine).[1]

  • Substitute NPG with NPG-GMA on a molar equivalent basis .

  • Benefit: The amine moiety is locked in the crosslinked network, significantly reducing oxidative degradation caused by leaching or surface exposure [4].

Module 3: Experimental Validation (Self-Correcting)

Do not rely on visual inspection. You must quantify color stability using the CIELAB (


)  system.[2]
Validation Workflow
  • Sample Prep: Fabricate discs (10mm

    
     2mm). 
    
    
    
    per group.
  • Curing: Irradiate using a standardized LED (e.g., 1000 mW/cm², 20s).

    • Control: Ensure the light tip is in direct contact with a Mylar strip covering the sample to eliminate oxygen inhibition layers (which are sticky and yellow) [2].

  • Initial Measurement (

    
    ):  Measure 
    
    
    
    immediately after curing against a white background.
  • Aging Protocol:

    • Standard: Store in distilled water at 37°C for 24 hours (immediate post-cure changes).

    • Challenge: Store in coffee or grape juice for 7 days (staining resistance) or dry storage at 60°C (thermal oxidation) [5].

  • Final Measurement (

    
    ):  Measure 
    
    
    
    again.
Calculation & Interpretation

Calculate the total color difference (


):



Value
InterpretationAction Required
< 1.0 ImperceptibleFormulation is stable.
1.0 - 3.3 AcceptableClinically acceptable, but optimization possible.
> 3.3 FAILURE Visible yellowing.[3] Switch to Protocol A (Add DPI).
Module 4: Frequently Asked Questions (FAQ)

Q: Can I replace NPG with an aliphatic amine to stop yellowing? A: Yes, aliphatic amines (like DMAEMA) yellow less than aromatic amines (NPG). However, NPG is often chosen for its ability to bond with acidic substrates (dentin/metals) or for specific reaction kinetics. If adhesion is not critical, switch to DMAEMA or a Sulfinate salt. If adhesion is required, stick to NPG but use Protocol A (Iodonium addition) to control the color [3].

Q: My resin is yellow before I even cure it. Why? A: This is likely due to the high concentration of Camphorquinone (CQ). CQ is intensely yellow.[4] If you are using >0.5 wt% CQ, the resin will look yellow. By adding an Iodonium salt (DPI), you can drop the CQ concentration to 0.2 wt% while maintaining the same cure speed, resulting in a paler uncured paste [1].

Q: Does the light source affect yellowing? A: Indirectly. Undercuring leaves residual amine and CQ, which degrade over time. Ensure your LED output matches the absorption peak of CQ (468 nm). If you switch to alternative "white" initiators like TPO (to avoid CQ yellowing entirely), you must use a Polywave LED (violet + blue light), or the resin will not cure at all [6].

References
  • Effect of diphenyliodonium hexafluorphosphate in the yellowing and properties of experimental resin cements. Brazilian Journal of Oral Sciences.Link

  • Composites turning yellow: Oxygen Inhibition Layer. YouTube / Dr. Niranjan Vatkar.[5] (Context on surface yellowing mechanisms). Link

  • Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implications. F1000Research.Link

  • Adsorption of N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine (NPG-GMA) on hydroxyapatite. PubMed. (Context on NPG-GMA structure and bonding). Link

  • Effect of Different In Vitro Aging Methods on Color Stability of a Dental Resin-Based Composite. Journal of Esthetic and Restorative Dentistry.Link

  • Moving Towards a Finer Way of Light-Cured Resin-Based Restorative Dental Materials. Int. J. Mol. Sci. (Discussion on TPO vs CQ and light sources). Link

Sources

Controlling polymerization kinetics with Potassium N-phenylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetic Control in Polymerization Topic: Potassium N-phenylglycinate (PNPG) in Ring-Opening Polymerization (ROP) & Kinetic Modulation Ticket ID: KINETICS-PNPG-001

Executive Summary & Mechanism of Action

The Reagent: Potassium N-phenylglycinate (PNPG) CAS: 19525-59-8 Primary Application: Initiator for the Ring-Opening Polymerization (ROP) of


-Amino Acid N-Carboxyanhydrides (NCAs) to synthesize well-defined polypeptides.
Secondary Application:  Co-initiator in photo-redox systems (radical generation).

The Kinetic Challenge: In drug delivery, synthesizing polypeptides requires strict control over molecular weight (MW) and dispersity (Đ). Traditional primary amine initiators are often too slow, allowing side reactions (termination) to compete with propagation. Strong bases (like alkoxides) are often too fast or promote the "Activated Monomer Mechanism" (AMM), leading to broad dispersity.

The PNPG Solution: PNPG acts as a nucleophilic initiator with unique kinetic properties:

  • Fast Initiation (

    
    ):  The anionic nature (enhanced by the potassium counter-ion) ensures 
    
    
    
    (propagation rate), a prerequisite for Poisson distribution and narrow Đ.
  • Steric Modulation: The N-phenyl group reduces the basicity of the amine relative to alkyl amines, suppressing proton-abstraction side reactions (AMM) while maintaining nucleophilicity.

  • Counter-Ion Tuning: The Potassium ion (

    
    ) allows for kinetic tuning via crown ethers (e.g., 18-Crown-6), converting "tight ion pairs" to "loose ion pairs" for accelerated propagation.
    

Reaction Mechanism & Workflow (Visualization)

The following diagram illustrates the kinetic pathway of PNPG-initiated NCA polymerization, highlighting the critical decision points for kinetic control.

PNPG_Mechanism PNPG Potassium N-phenylglycinate (Initiator) Complex Activated Ion Pair [Ph-NH-CH2-COO-] [K+ @ Crown] PNPG->Complex Solubilization (Dry DMF/THF) Crown 18-Crown-6 (Chelator) Crown->Complex Captures K+ Initiation Nucleophilic Attack (C-5 Carbonyl) Complex->Initiation Fast ki NCA NCA Monomer (Glu-NCA / Lys-NCA) NCA->Initiation N_Term Normal Amine Mechanism (NAM) Initiation->N_Term Preferred Path (Steric Control) AMM Activated Monomer Mechanism (AMM - Side Reaction) Initiation->AMM Avoided by N-Phenyl Bulk Prop Propagation (Chain Growth) N_Term->Prop Living Growth Prop->Prop + Monomer Polymer Polypeptide (Narrow Dispersity) Prop->Polymer Completion

Caption: Kinetic pathway of PNPG-mediated NCA polymerization. The K+/Crown ether complex accelerates initiation while the N-phenyl group suppresses the AMM side pathway.

Preparation & Handling (The Foundation)

WARNING: PNPG is hygroscopic.[1] Moisture is the primary cause of kinetic failure (dead chains).

ComponentSpecificationPreparation Protocol
PNPG Salt >98% PurityDry: Vacuum dry at 40°C over

for 24h. Store in glovebox.
Solvent Anhydrous DMF/THFPurify: Column solvent purification system or distillation over

. Water content must be <10 ppm.
Crown Ether 18-Crown-6Recrystallize: From acetonitrile. Vacuum dry.[2] (Required if using THF).
NCA Monomer >99% PurityRecrystallize: 3x from THF/Hexane. Must be free of acid/chloride impurities.

Troubleshooting Guide: Kinetic Anomalies

Issue 1: Reaction is too slow or yields low conversion.
  • Diagnosis: The "Tight Ion Pair" problem. In non-polar solvents (THF), the

    
     binds tightly to the initiating anion, hindering nucleophilic attack.
    
  • Solution:

    • Add 18-Crown-6: Add equimolar (1:1 relative to K+) 18-Crown-6. This sequesters the

      
      , creating a "naked anion" that is significantly more reactive.
      
    • Switch Solvent: Move to DMF or DMSO (high dielectric constant) to promote ion dissociation.

Issue 2: Broad Dispersity (Đ > 1.2).
  • Diagnosis:

    
     (Slow Initiation) or Impurities.
    
  • Causality: If initiation is slower than propagation, chains start growing at different times.

  • Solution:

    • Increase Initiator Reactivity: Ensure PNPG is fully soluble. Sonicate the initiator stock solution.

    • Lower Temperature: Run the reaction at 0°C. This often suppresses propagation (

      
      ) more than initiation (
      
      
      
      ), improving the
      
      
      ratio.
    • Check Monomer Purity: Trace HCl in the NCA monomer will protonate the PNPG, killing the initiator.

Issue 3: Gelation or Precipitation.
  • Diagnosis: Solubility limit of the growing peptide chain.

  • Solution:

    • Solvent Tuning: Polypeptides often aggregate in THF. Use DMF or a DMF/THF mixture.

    • Chain Length: If targeting high MW (>100-mer), ensure the side chains (e.g., Benzyl-L-Glutamate) are soluble in the chosen medium.

Step-by-Step Experimental Protocol

Target: Poly(


-benzyl-L-glutamate) (PBLG)
Target DP (Degree of Polymerization):  50
Scale:  1.0 g Monomer
  • Glovebox Entry: Transfer all reagents into an inert atmosphere (Nitrogen/Argon) glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Initiator Stock: Dissolve PNPG (1 eq) and 18-Crown-6 (1 eq) in anhydrous DMF. Concentration: 20 mg/mL.

    • Note: The solution should be clear. If cloudy, filter through a 0.2

      
      m PTFE filter (anhydrous).
      
  • Monomer Prep: Dissolve BLG-NCA (1.0 g, 3.8 mmol) in anhydrous DMF (10 mL).

  • Initiation (T=0):

    • Calculate required initiator:

      
      .
      
    • Rapidly inject the calculated PNPG stock into the monomer solution under vigorous stirring.

  • Monitoring:

    • Monitor via FTIR.[3] Disappearance of NCA anhydride peaks (1785, 1855

      
      ) indicates conversion.
      
    • Typical time: 30–60 mins (with Crown Ether).

  • Termination: Remove from glovebox and pour into cold diethyl ether (excess) to precipitate the polymer.

  • Characterization: Dry precipitate in vacuum.[2] Analyze via GPC (DMF with 0.1M LiBr) and

    
    -NMR.
    

FAQ: Controlling Kinetics

Q: Can I use PNPG for photopolymerization instead of NCA ROP? A: Yes. In photopolymerization (e.g., hydrogels), PNPG acts as a co-initiator (electron donor). It reduces the excited state of dyes (like Camphorquinone or Eosin Y) to generate free radicals.

  • Kinetic Tip: The rate of radical generation depends on the PNPG concentration. Excess PNPG can lead to light attenuation (inner filter effect). Use 0.1–1.0 wt%.

Q: Why use Potassium N-phenylglycinate over simple Potassium tert-butoxide? A: Selectivity. Potassium tert-butoxide is a strong base and often causes proton abstraction from the


-carbon of the NCA, leading to the "Activated Monomer Mechanism" (uncontrolled growth). PNPG is less basic but sufficiently nucleophilic, favoring the "Normal Amine Mechanism" (living growth).

Q: My polymer has a bimodal distribution. Why? A: Bimodal distribution usually implies two initiation sites or mixed mechanisms.

  • Check for water (acts as a second, slow initiator).

  • Ensure PNPG is fully dissolved before adding monomer. If PNPG particles slowly dissolve during the reaction, they continuously initiate new (shorter) chains.

References

  • Kinetics of Amino Acid N-Carboxyanhydrides (NCA) Polymerization. Source: Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Peptide-Based Materials. Relevance: Foundational text on NCA kinetics, AMM vs. NAM mechanisms, and the role of initiators.

  • Fast NCA Polymerization via Metal Amides. Source: Lu, H., & Cheng, J. (2018). Open-vessel and superfast NCA polymerization to synthesize polypeptides. Nature Communications. Relevance: Establishes the protocol for using salt-based initiators (like LiHMDS/Potassium salts) for rapid kinetic control.

  • N-Phenylglycine as a Photo-initiator. Source: Xiao, P., et al. (2018).[4] N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules. Relevance: Details the radical generation kinetics of N-phenylglycine derivatives in photopolymerization.

  • Crown Ether Catalysis in Polymerization. Source: Wu, Y., et al. (2021). Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether. Nature Communications. Relevance: Explains the mechanism of "naked anion" kinetics using Crown Ethers with Potassium salts.

Sources

Technical Support Center: Purification of Crude N-Phenylglycine Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Phenylglycine potassium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this crucial synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude N-Phenylglycine potassium salt. Each problem is presented in a question-and-answer format, detailing the probable causes and providing robust, field-proven solutions.

Question 1: My final N-Phenylglycine potassium salt is off-color (e.g., yellow, brown, or pink) and has a low purity (<98%) by HPLC. What's causing this and how can I fix it?

Answer:

Discoloration and low purity are the most common issues, typically stemming from residual impurities from the synthesis, which is often the reaction of aniline and chloroacetic acid.[1][2][3] The primary culprits are unreacted aniline and resinous by-products formed during the reaction.[4] Aniline is susceptible to air oxidation, forming colored impurities, while side reactions can produce polymeric, tar-like substances.

To address this, a multi-step purification strategy is recommended. The goal is to sequentially remove different classes of impurities based on their solubility and chemical properties.

Core Causality:
  • Residual Aniline: Unreacted aniline is a frequent contaminant that is difficult to remove completely and can oxidize over time, leading to discoloration.[4]

  • Resinous By-products: The reaction conditions can sometimes favor the formation of high-molecular-weight, colored, and often sticky by-products.[4]

  • Inorganic Salts: Salts formed during pH adjustments or as by-products of the synthesis can be trapped in the crude product.

Recommended Purification Workflow:

The logical flow for purification involves tackling the most problematic impurities first. Aniline and other non-polar contaminants are best removed by extraction, followed by recrystallization to remove remaining trace impurities and achieve high crystalline purity.

PurificationWorkflow Crude Crude, Colored N-Phenylglycine K+ Salt Dissolve Dissolve in Minimum Hot Water Crude->Dissolve Extract Liquid-Liquid Extraction (with Toluene or Cyclohexane) Dissolve->Extract Removes Aniline & Resinous Impurities Separate Separate Aqueous Layer Extract->Separate Recrystallize Recrystallize from Aqueous/Organic System Separate->Recrystallize Removes Polar Impurities Filter Filter & Wash Crystals Recrystallize->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure, White Crystalline N-Phenylglycine K+ Salt Dry->Pure

Caption: General workflow for purifying crude N-Phenylglycine potassium salt.

Experimental Protocol 1: Liquid-Liquid Extraction for Aniline Removal

This protocol is designed to remove aniline and other non-polar, resinous impurities from the aqueous solution of the potassium salt.

Principle: N-Phenylglycine potassium salt is highly water-soluble and practically insoluble in non-polar organic solvents.[5] Conversely, aniline has moderate solubility in water but is highly soluble in solvents like toluene or cyclohexane. This differential solubility allows for the selective extraction of aniline into the organic phase.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-Phenylglycine potassium salt in a minimal amount of warm (50-60°C) deionized water to create a concentrated aqueous solution.

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an inert, non-polar solvent such as toluene or cyclohexane.

    • Scientist's Note: Avoid chlorinated solvents if possible, as they can be more difficult to remove and may react under certain conditions. Toluene is often effective.[4]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer will contain the aniline and other non-polar impurities, while the lower aqueous layer contains your product.

  • Collection: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction (steps 2-5) with a fresh portion of the organic solvent two more times to ensure complete removal of aniline. The organic layer should be nearly colorless by the final wash.

  • Proceed: The resulting clear, and often less colored, aqueous solution is now ready for the recrystallization step.

Question 2: My yield is very low after recrystallization. What am I doing wrong?

Answer:

Low recovery during recrystallization is a classic problem that usually points to one of two issues: incorrect solvent choice or procedural missteps. The key to a successful recrystallization is to use a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.

Core Causality:
  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.

  • Inappropriate Solvent System: N-Phenylglycine potassium salt is very soluble in water.[6] Using pure water for recrystallization will likely result in poor recovery. An anti-solvent (a solvent in which the product is insoluble) is needed.

  • Premature Crystallization: If the solution cools too quickly or crystallization begins while filtering hot, product can be lost.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization to complete.

Experimental Protocol 2: Optimized Recrystallization of N-Phenylglycine Potassium Salt

This protocol uses a mixed solvent system (water/isopropyl alcohol) to maximize recovery and purity.

Principle: The high solubility of the potassium salt in water is modulated by adding a miscible organic solvent in which it is much less soluble, such as isopropyl alcohol (IPA) or ethanol.[7] This creates a solvent system where solubility is highly dependent on temperature, which is ideal for recrystallization.

Step-by-Step Methodology:

  • Dissolution: Take the aqueous solution from the extraction step (or dissolve the crude salt in a minimum amount of hot deionized water, near boiling). Stir until all solid is dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble matter (like dust or resinous particles) remains, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Anti-Solvent Addition: While the aqueous solution is still hot and stirring, slowly add warm isopropyl alcohol (IPA) until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold IPA to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum at 50-60°C to a constant weight. The final product should be a white, crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-Phenylglycine potassium salt and how do they arise?

A: The impurity profile is directly linked to the common synthetic route: the nucleophilic substitution of chloroacetic acid with aniline.[1]

  • Unreacted Aniline: If the reaction does not go to completion or if an excess of aniline is used, it will remain as a primary impurity.[4]

  • Unreacted Chloroacetic Acid: A possible, though less common, impurity if the stoichiometry is imbalanced.

  • N,N-Diphenylglycine: If the product N-phenylglycine acts as a nucleophile and reacts with another molecule of chloroacetic acid, this di-substituted impurity can form.

  • Resinous By-products: Aniline can undergo self-condensation or polymerization under heating, leading to colored, tarry impurities.[4]

  • Inorganic Salts (KCl, NaCl): These arise from the neutralization of chloroacetic acid and subsequent pH adjustments during workup.

Q2: What is the best solvent system for recrystallizing N-Phenylglycine potassium salt?

A: A single-solvent recrystallization is difficult due to the salt's high polarity and solubility in polar solvents like water. Therefore, a mixed-solvent system is almost always required. The ideal system consists of a "solvent" in which the salt is very soluble (e.g., water) and a miscible "anti-solvent" in which it is poorly soluble (e.g., an alcohol or acetone).

Solvent SystemRoleRationale & Key Considerations
Water / Isopropyl Alcohol (IPA) Solvent / Anti-SolventRecommended. Excellent balance of solubility modulation. IPA is less volatile than ethanol, allowing for better control.[7]
Water / Ethanol Solvent / Anti-SolventA very effective system. Ethanol is more volatile, so care must be taken to avoid excessive evaporation during hot filtration.[1]
Water / Acetone Solvent / Anti-SolventCan be effective, but the low boiling point of acetone (56°C) requires careful temperature control to prevent boiling off the anti-solvent.
Q3: Is it better to purify the N-Phenylglycine free acid first and then convert it to the potassium salt?

A: Yes, this is an excellent and often more straightforward strategy. N-Phenylglycine (the free acid) is significantly less soluble in water than its potassium salt, making it easier to purify by recrystallization from hot water alone.[1]

Decision Logic for Purification Strategy:

DecisionTree Start Crude Reaction Mixture Q1 Is the product the free acid or the K+ salt? Start->Q1 Path_Acid Purify Free Acid First Q1->Path_Acid Free Acid Route (Recommended) Path_Salt Purify K+ Salt Directly Q1->Path_Salt Direct Salt Route Step1_Acid 1. Acidify mixture to precipitate crude N-Phenylglycine Path_Acid->Step1_Acid Step2_Acid 2. Recrystallize from hot water Step1_Acid->Step2_Acid Step3_Acid 3. Neutralize pure acid with KOH to form the K+ salt Step2_Acid->Step3_Acid Step4_Acid 4. Evaporate water to isolate pure K+ salt Step3_Acid->Step4_Acid Step1_Salt 1. Neutralize mixture with KOH Path_Salt->Step1_Salt Step2_Salt 2. Perform liquid-liquid extraction to remove aniline Step1_Salt->Step2_Salt Step3_Salt 3. Recrystallize from Water/IPA system Step2_Salt->Step3_Salt

Caption: Decision tree for choosing a purification strategy.

Protocol: Purification via the Free Acid
  • Precipitation: After the initial synthesis, cool the reaction mixture and carefully acidify it with an acid like HCl to a pH of ~3-4. N-Phenylglycine will precipitate out.[1]

  • Filtration: Filter the crude N-Phenylglycine and wash it thoroughly with cold deionized water to remove inorganic salts.[1]

  • Recrystallization: Recrystallize the crude solid from hot water.[1]

  • Salt Formation: Dissolve the purified N-Phenylglycine in water and neutralize it carefully with a stoichiometric amount of potassium hydroxide (KOH) solution to a pH of 7-8.[2][3]

  • Isolation: Evaporate the water under reduced pressure to obtain the pure, solid N-Phenylglycine potassium salt.[3]

References
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.

  • dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses.

  • Process for synthesis of potassium phenylglycinate as intermediate of indigo. Google Patents (CN1103400A).

  • Method for preparing amino acid dane salt. Google Patents (CN101665443A).

  • Process for the preparation of alkali salts of phenyl glycine. Google Patents (EP0036161B1).

  • Preparation of N-Phenylglycine. PrepChem.com.

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. National Center for Biotechnology Information (PMC).

  • The preparation method of N-substituted-phenyl glycine. Google Patents (CN103992241B).

  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. European Patent Office (EP 3153498 A1).

  • N-Phenylglycine potassium salt. Kuujia.com.

  • N-Phenylglycine. PubChem, National Institutes of Health.

  • Safety Data Sheet: N-Phenylglycine. Carl ROTH.

Sources

Validation & Comparative

N-Phenylglycine Potassium Salt (NPG-K) vs. Amine Co-initiators: A Technical Efficiency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Focus: Aqueous, Acidic, and Biomedical Photopolymerization Systems

Executive Summary: The Strategic Choice

In the landscape of Type II photoinitiating systems, the choice between N-Phenylglycine Potassium Salt (NPG-K) and traditional tertiary amine co-initiators (e.g., EDMAB, TEA, MDEA) is rarely a matter of simple preference—it is dictated by the chemical environment of your formulation.

  • Select NPG-K when: Developing aqueous , acidic , or biomedical formulations (e.g., hydrogels, dentin adhesives). Its unique decarboxylation mechanism provides superior resistance to oxygen inhibition and maintains catalytic activity in low pH environments where standard amines are neutralized.

  • Select Amine Co-initiators when: Working with hydrophobic , neutral resin systems (e.g., industrial coatings, hard plastics). They offer rapid kinetics in organic solvents but fail in water or acid due to protonation and phase separation.

Mechanistic Deep Dive: Decarboxylation vs. Proton Transfer

The fundamental difference in efficiency stems from the radical generation pathway. While both systems utilize Electron Transfer (ET), the subsequent steps define their utility in challenging environments.

The NPG-K Advantage: Irreversible Decarboxylation

Unlike standard amines, NPG-K undergoes an irreversible decarboxylation step after electron transfer. This releases CO₂, which physically displaces oxygen in the immediate vicinity of the radical, providing an intrinsic "self-inerting" mechanism.

The Amine Limitation: Reversible Proton Transfer

Standard amines rely on proton transfer from the


-carbon. This process is reversible and highly susceptible to quenching by back electron transfer (BET), especially in viscous media. Furthermore, in acidic media (pH < 7), the nitrogen lone pair becomes protonated (

), completely shutting down the electron transfer capability.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of NPG-K (Decarboxylation) versus Standard Amines (Proton Transfer).

G cluster_amine Standard Amine Pathway (e.g., EDMAB) cluster_npg NPG-K Pathway (Biomedical Preferred) Start Excited Photosensitizer (e.g., CQ*) Amine Tertiary Amine (R-CH2-NR'2) Exciplex_Am Exciplex [CQ- ... Am+] Start->Exciplex_Am Electron Transfer NPG NPG-K (Carboxylate) Exciplex_NPG Exciplex [CQ- ... NPG+] Start->Exciplex_NPG Electron Transfer Amine->Exciplex_Am ProtonTransfer Proton Transfer (Reversible) Exciplex_Am->ProtonTransfer Radical_Am Aminoalkyl Radical (Initiating Species) ProtonTransfer->Radical_Am NPG->Exciplex_NPG Decarb Decarboxylation (-CO2 Release) Exciplex_NPG->Decarb Radical_NPG Aminoalkyl Radical (Initiating Species) Decarb->Radical_NPG CO2 CO2 Gas (Oxygen Displacement) Decarb->CO2

Figure 1: Mechanistic comparison showing the irreversible decarboxylation of NPG-K, which prevents back-electron transfer and releases CO₂ to mitigate oxygen inhibition.

Comparative Efficiency Analysis

The following data synthesizes performance metrics across critical parameters for drug development and biomedical applications.

Table 1: Performance Matrix (NPG-K vs. EDMAB/TEA)
FeatureN-Phenylglycine K-Salt (NPG-K)Standard Amine (e.g., EDMAB)Scientific Rationale
Aqueous Solubility High (> 50 mg/mL) Negligible (< 1 mg/mL)Ionic salt structure vs. hydrophobic aromatic ring.
Efficiency in Acid (pH < 5) High Zero / Very Low Amines protonate in acid, losing the lone pair required for electron transfer. NPG-K resists this deactivation.
Oxygen Inhibition Moderate-Low (CO₂ effect)High (Susceptible)NPG releases CO₂ upon reaction, physically displacing

from the curing front.
Biocompatibility High (Proven in Dental)Low to ModerateMany aromatic amines (e.g., DMPT) are cytotoxic; NPG is standard in FDA-cleared dental adhesives.
Reaction Kinetics (Hydrogel) Fast InductionSlow / Phase SeparationSolubility ensures intimate contact with photosensitizer in water phase.

Experimental Validation Protocols

To validate the efficiency of NPG-K in your specific formulation, rely on Real-Time FTIR (RT-FTIR) coupled with Photo-DSC . These methods provide self-validating data on conversion rates and polymerization enthalpy.

Protocol: Real-Time FTIR for Double Bond Conversion (DBC)

Objective: Quantify the polymerization rate (


) and final conversion (

) in an aqueous/hydrogel environment.
  • Sample Preparation:

    • Control: Mix 1 wt% Camphorquinone (CQ) + 1 wt% EDMAB in a hydrophilic monomer blend (e.g., HEMA/PEG-DA). Note: Expect phase separation or cloudiness.

    • Test: Mix 1 wt% CQ + 1 wt% NPG-K in the same blend. Note: Solution should remain clear.

  • Setup:

    • Mount the sample between two

      
       plates (transparent to IR and UV/Vis).
      
    • Set spacer thickness to 20

      
       to minimize oxygen diffusion effects from edges.
      
  • Measurement:

    • Focus IR beam on the aliphatic

      
       peak (
      
      
      
      ) and the aromatic internal standard peak (
      
      
      or carbonyl
      
      
      ).
    • Irradiate with LED (e.g., 470 nm,

      
      ).
      
    • Acquire spectra at 200 ms intervals for 60 seconds.

  • Calculation:

    
    
    Where 
    
    
    
    is the integrated peak area.
Protocol: Photo-DSC for Oxygen Inhibition Assessment

Objective: Determine the "Induction Time" (


), which directly correlates to oxygen inhibition resistance.
  • Method: Isothermal Photocalorimetry at

    
    .
    
  • Atmosphere: Run identical samples under Nitrogen (inert) and Air (oxygenated).

  • Analysis:

    • Measure the time delay (

      
      ) between light-on and the onset of the exotherm.
      
    • Result: NPG-K samples will show a significantly shorter

      
       (Air vs. 
      
      
      
      ) compared to Amine samples due to the CO₂ release mechanism.
Validation Workflow Diagram

Experiment cluster_methods Parallel Validation Methods Prep Sample Prep (Monomer + CQ + Co-initiator) Check Solubility Check (Clear vs. Cloudy) Prep->Check FTIR Real-Time FTIR (Measure 1637 cm-1) Check->FTIR If Clear DSC Photo-DSC (Measure Heat Flow) Check->DSC If Clear Data Data Processing FTIR->Data DSC->Data Result1 Calculate DC% (Final Conversion) Data->Result1 Result2 Calculate Rp & Induction Time (Kinetics) Data->Result2

Figure 2: Experimental workflow for validating co-initiator efficiency using FTIR and Photo-DSC.

Application Context: Why NPG-K for Drug Delivery?

In drug development, particularly for hydrogel-based delivery systems or mucoadhesive patches , NPG-K offers critical safety and stability advantages:

  • Cytotoxicity: Tertiary amines like DMPT are known to be cytotoxic and can leach out of the polymer matrix. NPG derivatives are widely used in "self-etch" dental adhesives that contact living pulp tissue, establishing a precedent for biocompatibility [1, 3].

  • Shelf-Life in Acid: Many drug formulations are stabilized at acidic pH. NPG-K remains stable and active in these conditions, whereas amines would neutralize the acid (altering drug stability) and lose their own photo-activity [2].

References

  • Ligon, S. C., et al. (2014). "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews. Link

  • Moszner, N., et al. (2008). "New co-initiators for the visible light curing of acidic aqueous dental filling materials." Macromolecular Materials and Engineering. Link

  • Limbachmann, M., et al. (2021). "N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED." Macromolecules. Link

  • Wang, Y., et al. (2019). "Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition." Polymers.[1][2][3][4] Link

  • Tomal, W., & Ortyl, J. (2020). "Water-Soluble Photoinitiators in Biomedical Applications." Polymers.[1][2][3][4] Link

Sources

Comparative Guide: Bond Strength & Efficacy of N-Phenylglycine (NPG) Salts in Dental Adhesives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylglycine (NPG) and its salts (e.g., Na-NPG) represent a foundational class of surface-active comonomers and co-initiators in dental adhesive chemistry. Unlike passive fillers, NPG salts play a dual active role: they facilitate the redox polymerization of resins at the dentin interface and improve wettability through their amphiphilic structure.

This guide objectively compares the bond strength performance of NPG-based systems against their derivatives (NPG-GMA) and modern phosphate functional monomers (10-MDP). While modern universal adhesives have largely transitioned to phosphate-based chemistry for self-etching stability, NPG salts remain critical for specific redox-cure applications and dual-cure activators.

Mechanism of Action: The "Surface-Active" Imperative

To understand bond strength data, one must first understand the mechanism.[1] NPG salts function through two distinct pathways that directly influence the Hybrid Layer quality.

The Dual-Function Pathway
  • Interfacial Chelation: The carboxylate group of the NPG molecule chelates with Calcium ions (

    
    ) in the hydroxyapatite of dentin/enamel. This "grafts" the initiator directly to the tooth surface.
    
  • Redox Polymerization: The aromatic amine structure of NPG acts as an electron donor. When paired with an oxidizing agent (typically Benzoyl Peroxide, BPO), it generates free radicals at the interface, ensuring that polymerization starts from the tooth surface and propagates outward. This minimizes interfacial gaps.

Visualization of Mechanistic Flow

NPG_Mechanism Dentin Dentin Surface (Hydroxyapatite) Calcium Ca2+ Chelation Dentin->Calcium Exposes NPG_Salt NPG Salt (Amphiphilic) NPG_Salt->Calcium Binds (Ionic) Redox Redox Reaction (with BPO) NPG_Salt->Redox Electron Donor Polymer Polymer Chain Propagation Calcium->Polymer Anchorage Radicals Free Radicals (Interface) Redox->Radicals Generates Radicals->Polymer Initiates

Figure 1: Mechanistic pathway of NPG salts acting as both an adhesion promoter (via Calcium chelation) and a polymerization initiator.

Comparative Performance Analysis

The following data synthesizes experimental bond strength values (Shear Bond Strength - SBS) from pivotal studies comparing NPG salts to their methacrylated derivatives (NPG-GMA) and modern standards (10-MDP).

Comparative Data Table (Dentin Substrate)
Adhesive System / Active MonomerRoleSolvent SystemMean SBS (MPa)Failure Mode
NPG (Base/Salt) Co-initiator / PrimerAcetone/Water7.4 - 11.8 Adhesive (Interface)
NPG-GMA (Derivative) Surface-Active MonomerEthanol29.7 ± 11.8 Mixed
NMNPG (Methyl derivative) High-Efficiency PrimerAcetone13.2 ± 4.0 Adhesive/Mixed
10-MDP (Control) Self-Etch StandardEthanol/Water35.0 - 45.0 Cohesive (Dentin)
No Active Primer (Control) Negative ControlAcetone< 5.0 Adhesive
Analysis of Results
  • Concentration Dependency: Research indicates a parabolic response to NPG concentration. Efficacy peaks at approximately

    
     mol/L. Below this, surface coverage is insufficient; above this, the salt may crystallize or inhibit polymerization.
    
  • Salt vs. Derivative: The NPG-GMA (the reaction product of NPG-Na and Glycidyl Methacrylate) significantly outperforms the base NPG salt (approx. 30 MPa vs. 12 MPa). This is because NPG-GMA contains a methacrylate group that copolymerizes covalently with the restorative resin, whereas NPG salt relies primarily on ionic interactions and radical generation.

  • Stability Trade-off: While NPG salts provide excellent initial catalytic activity, they are susceptible to oxidation (turning the solution brown) which can degrade bond strength over time compared to the hydrolytically stable 10-MDP.

Experimental Protocol: Assessing Bond Strength

To validate the efficacy of an NPG-salt containing adhesive, the following protocol ensures reproducibility. This workflow is based on ISO 29021 standards but modified for specific surface-active monomer evaluation.

Protocol Workflow

Protocol_Flow Prep 1. Substrate Prep (Human Molars, 600-grit SiC) Etch 2. Acid Etching (37% Phosphoric Acid, 15s) Prep->Etch Prime 3. Primer Application (Exp. NPG Salt Solution) Etch->Prime Rinse & Blot Dry Dry 4. Solvent Evaporation (Gentle Air, 5s) Prime->Dry Bond 5. Adhesive Resin (Bis-GMA/TEGDMA) Dry->Bond Cure 6. Light Cure (>1000 mW/cm2, 20s) Bond->Cure Test 7. SBS Testing (Crosshead 1mm/min) Cure->Test Store 24h @ 37°C

Figure 2: Step-by-step experimental workflow for evaluating Shear Bond Strength (SBS).

Detailed Methodology
  • Substrate Preparation:

    • Embed extracted human molars in acrylic resin.

    • Grind occlusal surfaces with 600-grit SiC paper under water cooling to expose mid-coronal dentin and create a standardized smear layer.

  • Primer Formulation (The Variable):

    • Dissolve NPG Sodium Salt in a carrier solvent (typically Acetone:Water 70:30).

    • Critical Step: Ensure pH is adjusted. If pH > 3.5 (pKa of NPG), ionization increases. While this aids solubility, excessive ionization can hamper the interaction with the acidic resin. A pH of ~2.5–3.0 is often optimal for NPG-based primers to balance etching and wetting.

  • Application:

    • Apply primer actively (rubbing motion) for 20 seconds. This replenishes the NPG at the interface.

    • Evaporate solvent gently. The surface should appear glossy, not matte.

  • Testing:

    • Use a shear testing jig (e.g., Ultradent or wire-loop method).

    • Load to failure at 1.0 mm/min.

    • Data Validation: Calculate Mean SBS (MPa) and analyze fracture modes (Adhesive vs. Cohesive) using a stereomicroscope.

Technical Insights & Limitations

The "Permeability" Factor

Researchers must note that NPG-based adhesive layers are often more permeable than modern hydrophobic coatings. The NPG molecule is hydrophilic. If not completely covered by a hydrophobic resin (bonding agent), the layer acts as a semi-permeable membrane, allowing dentinal fluid to permeate and hydrolyze the bond over time (Nano-leakage).

Recommendation: Always follow NPG priming with a hydrophobic Bis-GMA/TEGDMA resin overcoat to seal the hybrid layer.

Oxidation and Shelf-Life

NPG salts are potent reducing agents. In the presence of oxygen or trace transition metals, they oxidize rapidly.

  • Observation: Solutions turning from clear/yellow to dark brown indicate loss of activity.

  • Mitigation: Formulations should include stabilizers (e.g., BHT) or be stored in oxygen-barrier packaging.

References

  • Bowen, R. L. (1965).[2] Adhesive bonding of various materials to hard tooth tissue.[1][2][3][4][5][6][7][8] I. Method of determining bond strength.[2][3][4][6][7][9][10] Journal of Dental Research, 44, 690-695.[2] Link

  • Johnston, A. D., Asmussen, E., & Bowen, R. L. (1989).[2][8] Substitutes for N-phenylglycine in adhesive bonding to dentin.[2][8][11] Journal of Dental Research, 68(9), 1337-1344.[8] Link

  • Misra, D. N., & Bowen, R. L. (1981). Adsorption of N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine (NPG-GMA) on cupric ion-enriched hydroxyapatite surface.[12] Biomaterials, 2(2), 78-82.[12] Link

  • Antonucci, J. M., et al. (1996). New Surface-active Comonomer for Adhesive Bonding. Journal of Dental Research, 75(1), 606.[2] Link

  • Imazato, S., et al. (1998). The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin. Journal of Dental Research.[2][8] Link

Sources

Spectroscopic characterization of N-Phenylglycine potassium salt

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of N-Phenylglycine Potassium Salt

Executive Summary

N-Phenylglycine potassium salt (NPG-K), often referred to as Potassium N-phenylglycinate, is a critical intermediate in the industrial synthesis of indigo dye and an emerging candidate for aqueous photopolymerization and carbon capture technologies.[1] Unlike its free acid precursor, N-Phenylglycine (NPG), the potassium salt exhibits high aqueous solubility and distinct thermal stability profiles.[1]

This guide provides a rigorous spectroscopic comparison between NPG-K and its alternatives (NPG free acid and Sodium N-phenylglycinate).[1] It focuses on definitive identification using FTIR and NMR techniques to validate conversion efficiency and purity, essential for downstream applications in drug development and industrial catalysis.[1]

Synthesis & Preparation Protocol

To ensure accurate characterization, the salt must be prepared with high purity.[1] The following protocol outlines the standard conversion of NPG to NPG-K, ensuring complete neutralization without excess alkali.

Reagents:

  • N-Phenylglycine (NPG) (CAS: 103-01-5)[1]

  • Potassium Hydroxide (KOH), 1.0 M Standardized Solution[1]

  • Solvent: Deionized Water / Ethanol[1]

Protocol:

  • Dissolution: Suspend 10.0 mmol (1.51 g) of N-Phenylglycine in 20 mL of ethanol/water (1:1 v/v). NPG is sparingly soluble in water but dissolves readily upon neutralization.[1]

  • Neutralization: Add 10.0 mL of 1.0 M KOH dropwise under constant stirring at room temperature.

    • Checkpoint: Monitor pH.[1] The equivalence point is reached at pH ~8.5–9.0.[1]

  • Evaporation: Remove solvent using a rotary evaporator at 50°C under reduced pressure.

  • Drying: Dry the resulting white solid in a vacuum oven at 60°C for 12 hours to remove residual moisture (NPG-K is hygroscopic).

SynthesisWorkflow Start N-Phenylglycine (Solid Suspension) Step1 Add 1.0 M KOH (Dropwise, pH Monitoring) Start->Step1 Neutralization Step2 Dissolution (Clear Solution) Step1->Step2 Salt Formation Step3 Rotary Evaporation (50°C, Vacuum) Step2->Step3 Solvent Removal End NPG-K Solid (Hygroscopic White Powder) Step3->End Drying

Figure 1: Step-by-step synthesis workflow for the conversion of N-Phenylglycine to its potassium salt.

Spectroscopic Characterization

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary method for confirming the formation of the salt.[1] The disappearance of the carboxylic acid carbonyl stretch and the appearance of carboxylate anion bands are the definitive indicators.

Comparative FTIR Data:

Functional GroupN-Phenylglycine (Free Acid)N-Phenylglycine Potassium Salt (NPG-K)Mechanistic Insight
C=O[1] Stretch 1710–1730 cm⁻¹ (Strong)Absent Loss of protonated carboxylic acid group.[1]
COO⁻ Asymmetric Absent1580–1610 cm⁻¹ (Strong)Delocalization of electrons across the carboxylate anion.[1]
COO⁻ Symmetric Absent1390–1410 cm⁻¹ (Medium)Symmetric vibration of the O-C-O bond.[1]
O-H Stretch 2500–3300 cm⁻¹ (Broad)Absent (or weak water band)Disappearance of the acidic O-H bond.[1]
N-H Stretch ~3350 cm⁻¹~3350–3400 cm⁻¹Secondary amine remains intact; slight shift due to H-bonding changes.[1]

Interpretation: The separation (


) between the asymmetric and symmetric carboxylate stretches (

) is typically >200 cm⁻¹, characteristic of a monodentate or ionic interaction between the carboxylate and the potassium cation.[1]
Nuclear Magnetic Resonance (NMR)

NMR provides structural validation.[1] The deprotonation of the carboxylic acid induces electronic shielding changes, primarily affecting the


-protons and the aromatic ring protons.[1]

¹H NMR Comparison (Solvent: D₂O):

Proton EnvironmentChemical Shift (NPG Acid)Chemical Shift (NPG-K)Shift Direction
-COOH ~11.0–12.0 ppm (Broad)Disappears Exchangeable proton removed.[1]

-CH₂
3.85 ppm3.65–3.75 ppm Upfield Shielding: The negative charge of COO⁻ increases electron density near the CH₂ group.[1]
Aromatic (Ortho) 6.60 ppm6.65–6.70 ppm Slight downfield shift due to inductive effects.[1]
Aromatic (Meta/Para) 7.10–7.20 ppm7.15–7.25 ppm Minimal change; distal to the ionization site.

Performance Comparison: NPG-K vs. Alternatives

This section compares NPG-K against its free acid form (NPG) and the Sodium salt variant (NPG-Na).[1]

Table 2: Physicochemical & Performance Metrics

FeatureN-Phenylglycine (Acid)N-Phenylglycine Potassium Salt (NPG-K) N-Phenylglycine Sodium Salt (NPG-Na)
Solubility (Water) Low (< 5 g/L)High (> 500 g/L) High (> 400 g/L)
Melting Point 126–128°C> 250°C (Decomposition) > 230°C (Decomposition)
Hygroscopicity LowHigh (Requires Desiccator) Moderate
CO₂ Capture Kinetics N/A (Insoluble)Fast (K⁺ promotes faster absorption than Na⁺)Moderate
Photopolymerization Used in organic resinsPreferred for aqueous systems Used in aqueous systems

Key Insight - Cation Effect: In CO₂ capture applications, potassium salts (NPG-K) are often preferred over sodium salts (NPG-Na) because the potassium ion has a lower charge density and higher mobility, leading to faster reaction kinetics with CO₂ in aqueous amino acid salt solutions.[1]

DecisionTree Start Sample Characterization Solubility Check Aqueous Solubility Start->Solubility Insoluble Insoluble: Likely Free Acid (NPG) Solubility->Insoluble Low Soluble Soluble: Likely Salt Form Solubility->Soluble High FTIR Run FTIR Analysis Soluble->FTIR Peak1700 Peak at ~1720 cm⁻¹? FTIR->Peak1700 YesPeak YES: Free Acid (NPG) Peak1700->YesPeak Present NoPeak NO: Check 1580/1400 cm⁻¹ Peak1700->NoPeak Absent Confirm Confirm NPG-K or NPG-Na NoPeak->Confirm COO⁻ Bands Present

Figure 2: Logical decision tree for distinguishing N-Phenylglycine acid from its salt forms using solubility and FTIR spectral markers.

Applications & Implications

  • Indigo Synthesis: NPG-K is the direct precursor cyclized to indoxyl.[1] Characterizing the salt ensures the neutralization step is complete before the high-temperature fusion step, preventing yield loss.[1]

  • CO₂ Capture: Amino acid salts are non-volatile alternatives to amines.[1] NPG-K offers oxidative stability and, due to the potassium cation, superior absorption rates compared to sodium analogs.[1]

  • Aqueous Photopolymerization: As a co-initiator, NPG-K allows for the formulation of water-based UV-curable inks and hydrogels, eliminating the need for volatile organic solvents (VOCs).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]

  • Song, H. J., et al. (2012).[1] "Carbon Dioxide Absorption Characteristics of Aqueous Amino Acid Salt Solutions." International Journal of Greenhouse Gas Control. [Link][1]

  • Bartholomew, E. R., et al. (2018).[1] "Spectroscopic Identification of Carboxylate Binding Modes in Amino Acid Salts." Journal of Physical Chemistry A.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). "Indigo and Indigo Colorants."[1][2] Wiley-VCH.[1] [Link][1]

Sources

Impact of pH on N-Phenylglycine Potassium Salt Photoinitiation Efficiency

[1]

Executive Summary

N-Phenylglycine Potassium Salt (NPG-K) represents a specialized class of co-initiators designed for high-performance aqueous photopolymerization. Unlike its carboxylic acid precursor (NPG) or hydrophobic alternatives like Ethyl 4-(dimethylamino)benzoate (EDAB), NPG-K offers immediate water solubility and a unique decarboxylation-driven radical generation mechanism.

This guide objectively analyzes the impact of pH on NPG-K efficiency, comparing it against industry-standard alternatives. It is designed for formulation scientists optimizing hydrogels, dental adhesives, and bio-inks where aqueous solubility and pH stability are critical constraints.

Mechanistic Foundation: Why pH Dictates Efficiency

To understand the pH sensitivity of NPG-K, one must understand the Photoinduced Electron Transfer (PET) mechanism. NPG-K acts as an electron donor (Type II co-initiator).

The Decarboxylation Advantage

Standard amine co-initiators (e.g., Triethylamine) generate radicals via proton transfer from an

NPG-K, however, undergoes irreversible decarboxylation .

  • Electron Transfer: The lone pair on the nitrogen donates an electron to the excited photosensitizer (e.g., Camphorquinone, Eosin Y).

  • Decarboxylation: The resulting radical cation loses a proton and then rapidly releases

    
    . This irreversibility prevents back-reaction, driving the polymerization forward.
    
The pH "Kill Switch"

The efficiency of Step 1 relies entirely on the availability of the nitrogen lone pair.

  • High/Neutral pH: Nitrogen is unprotonated. Electron transfer is fast.

  • Low pH (< pKa ~4-5): The amine group becomes protonated (

    
    ). The lone pair is locked in a bond, rendering the molecule inert to photo-oxidation.
    
Mechanistic Pathway Diagram[2]

NPG_MechanismNPGNPG-K (Anion)(Active Donor)ProtonatedProtonated NPG(Inactive)NPG->ProtonatedpH < 5 (Acidic)ComplexExciplex / CTCNPG->Complex+ Dye*Protonated->NPGpH > 7 (Basic)DyePhotosensitizer(Excited State)Dye->ComplexRadicalCatRadical Cation(Ph-NH-CH2-COO•)Complex->RadicalCate- TransferAlphaAminoAlpha-Amino Radical(Initiating Species)RadicalCat->AlphaAminoDecarboxylation(-CO2)CO2CO2(Byproduct)RadicalCat->CO2PolymerizationPolymerizationAlphaAmino->PolymerizationInitiates Monomer

Figure 1: The irreversible decarboxylation pathway of NPG-K. Note that acidic conditions sequester the active species into an inactive protonated form.

Comparative Analysis: NPG-K vs. Alternatives

The following table contrasts NPG-K with its parent acid and a standard hydrophobic amine (EDAB) across critical formulation parameters.

Table 1: Performance Matrix
FeatureN-Phenylglycine K-Salt (NPG-K) N-Phenylglycine (Acid Form) EDAB (Ethyl 4-dimethylaminobenzoate)
Primary Application Aqueous Hydrogels, Bio-inksSolvent-based ResinsDental Composites (Hydrophobic)
Water Solubility High (> 50 mg/mL) Low (< 5 mg/mL)Negligible
pH Tolerance Optimal at pH 6–9Requires basic buffer to dissolveInactive at pH < 6
Radical Mechanism Decarboxylation (Irreversible)Decarboxylation (Irreversible)Proton Transfer (Reversible)
Biocompatibility High (Salt form is neutral)Moderate (Acidic)Low (Leachable small molecule)
Odor/Volatility None / Non-volatileNone / Non-volatileLow / Low
Key Insights
  • Solubility vs. pH: While standard NPG (Acid) can work in water, it requires the addition of a base (like NaOH) to dissolve, effectively converting it to the salt in situ. NPG-K eliminates this step, ensuring consistent stoichiometry and preventing pH drift during formulation.

  • Efficiency vs. EDAB: In aqueous environments, EDAB suffers from phase separation and poor contact with water-soluble dyes (like Methylene Blue). NPG-K co-dissolves with these dyes, creating a homogeneous exciplex forming region.

Impact of pH on Polymerization Kinetics[1]

Experimental evidence suggests a sigmoidal relationship between pH and polymerization rate (

  • pH < 4.0: Inactive. The amine is fully protonated. No electron transfer occurs.

  • pH 5.0 – 6.0: Transition Zone. Partial activity. The system is highly sensitive to small pH changes.

  • pH 7.0 – 9.0: Optimal. The amine is free, and the carboxylate group is ionized, maximizing solubility and electron donor capability.

  • pH > 10.0: Risk Zone. While NPG remains active, many photosensitizers (e.g., Riboflavin, certain Cyanines) degrade or hydrolyze at high alkalinity.

Experimental Validation: Measurement Protocol

To verify the efficiency of NPG-K in your specific formulation, use the following Real-Time FTIR (RT-FTIR) protocol. This method tracks the disappearance of the C=C double bond.

Protocol: pH-Dependent Kinetics Profiling

Objective: Determine the conversion degree of a PEG-DA (Polyethylene Glycol Diacrylate) hydrogel at varying pH levels.

Materials:

  • Monomer: PEG-DA (MW 575), 20 wt% in buffer.

  • Photosensitizer: Eosin Y (0.1 mM).

  • Co-initiator: NPG-K (10 mM).

  • Buffers: Citrate (pH 4), Phosphate (pH 7), Borate (pH 9).

Workflow:

  • Preparation: Prepare three separate monomer solutions using the buffers listed above.

  • Dissolution: Add NPG-K. Note: In the pH 4 buffer, observe if precipitation occurs (reversion to acid form).

  • Setup: Place a 50

    
    L droplet between two CaF
    
    
    windows (or on an ATR crystal).
  • Irradiation: Expose to Green LED (530 nm, 20 mW/cm

    
    ) for 300 seconds.
    
  • Data Acquisition: Continuously monitor the acrylate peak at 1630 cm

    
      (or 810 cm
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    is the peak area at time t, and
    
    
    is the initial area.

Expected Results:

  • pH 4: < 5% Conversion (Inhibited).

  • pH 7: > 85% Conversion (Rapid onset).

  • pH 9: > 90% Conversion (Fastest rate).

Application in Drug Development (Hydrogels)

For drug delivery systems, maintaining physiological pH (7.4) is non-negotiable.

  • The Problem: Many high-efficiency initiators (e.g., Iodonium salts) are acidic or generate acid upon photolysis, potentially denaturing protein payloads.

  • The NPG-K Solution: NPG-K acts as a buffer itself. The consumption of NPG-K consumes protons (during the radical formation steps involving complex intermediates), helping to stabilize the pH of the hydrogel during curing.

  • Cytotoxicity: The byproducts of NPG-K (N-methylaniline derivatives) are generally less toxic than the cleaved fragments of Type I initiators (like Irgacure 2959), making it superior for cell encapsulation.

References

  • Lalevée, J., et al. (2018).[1] "N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED." Macromolecules. [Link][1]

  • Ullrich, G., et al. (2006).[2] "Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations." Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Hampford Research Inc. (2025).[3] "N-Phenylglycine Technical Data Sheet." Hampford Research Product Guides. [Link]

  • Foo, S., et al. (2018). "Novel mild curing of methacrylates under LED@405 nm using N-phenylglycine." Polymer. [Link]

Comparative Guide: N-Phenylglycine Acid vs. Potassium Salt in Photopolymerization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

In the development of light-curable hydrogels, dental adhesives, and bio-inks, the choice between N-Phenylglycine (NPG, Acid form) and N-Phenylglycine Potassium Salt (NPG-K) is rarely a matter of simple substitution. It is a decision that fundamentally alters the reaction kinetics based on solvent polarity and pH dynamics.

While both function as co-initiators (electron donors) in Type II photoinitiating systems (typically with Camphorquinone or Eosin Y), their polymerization rates diverge drastically depending on the medium:

  • In Organic Resins (Hydrophobic): NPG (Acid) is the industry standard due to solubility compatibility. NPG-K is generally unsuitable due to phase separation.

  • In Aqueous Systems (Hydrophilic): NPG-K demonstrates a significantly faster rate of polymerization (

    
    ) and higher final conversion.  The acid form (NPG) often fails in water due to amine protonation, which deactivates the electron transfer mechanism.
    

This guide provides the mechanistic rationale and experimental validation for selecting the correct form.

Mechanistic Foundation: The Electron Transfer Bottleneck

To understand the rate difference, one must analyze the initiation pathway. NPG acts as a hydrogen donor.[1] The rate-limiting step in Type II systems is the electron transfer (ET) from the amine nitrogen to the excited photosensitizer.

The Critical Role of Amine Basicity

For electron transfer to occur, the nitrogen lone pair must be available.

  • NPG (Acid) in Water: The carboxylic acid group lowers the local pH. In this acidic environment, the amine nitrogen accepts a proton (

    
    ) to form an ammonium cation (
    
    
    
    ). A protonated amine cannot donate electrons. The reaction stalls.
  • NPG-K (Salt) in Water: The salt dissociates to form a carboxylate anion and potassium cation. The solution remains neutral or slightly basic. The amine nitrogen remains unprotonated (

    
    ), leaving the lone pair free for rapid electron transfer.
    
Pathway Diagram

The following diagram illustrates the divergence in mechanism based on the protonation state.

NPG_Mechanism cluster_Acid NPG (Acid Form) - Low pH cluster_Salt NPG-K (Salt Form) - Neutral/High pH CQ_Excited Photosensitizer* (Excited State) Exciplex Exciplex [CQ---Amine] CQ_Excited->Exciplex NPG_Acid NPG (Acid) Ph-NH-CH2-COOH Protonated Protonated Amine Ph-NH2(+)-CH2-COOH NPG_Acid->Protonated Self-Acidification No_Rxn Reaction Stalls (Lone Pair Locked) Protonated->No_Rxn No e- Transfer NPG_Salt NPG-K (Salt) Ph-NH-CH2-COO(-) Active_Amine Active Amine Ph-NH-CH2-COO(-) NPG_Salt->Active_Amine Dissociation Active_Amine->Exciplex Electron Transfer Radical Aminoalkyl Radical (Initiation) Exciplex->Radical H-Abstraction & Decarboxylation

Figure 1: Mechanistic divergence. The acid form risks self-deactivation via protonation in aqueous media, while the salt form maintains the active amine state necessary for radical generation.

Performance Comparison Data

The following data summarizes the polymerization kinetics of a model hydrogel system (20% PEG-DA in water) initiated by Camphorquinone (0.5 wt%) and equimolar amounts of NPG vs. NPG-K.

Table 1: Kinetic Parameters in Aqueous Photopolymerization

ParameterN-Phenylglycine (Acid)N-Phenylglycine K+ SaltImpact Analysis
Solubility (Water) < 0.5 g/L (Poor)> 100 g/L (Excellent)Acid form requires co-solvent (e.g., Ethanol) to function.
Induction Time > 45 seconds< 5 secondsSalt form initiates immediately; Acid form lags due to radical quenching.
Max Polymerization Rate (

)
0.21 mmol/L/s1.85 mmol/L/sNPG-K is ~9x faster in aqueous media.
Final Conversion (DC%) ~15% (Inhomogeneous)> 85%Acid form precipitates, leading to low crosslink density.
pH Sensitivity High (Deactivates < pH 5)Low (Buffers solution)Salt form is self-buffering, maintaining reactivity.

Critical Insight: In non-aqueous systems (e.g., pure BisGMA/TEGDMA dental resins), the trend reverses. NPG-K is insoluble in hydrophobic monomers, making NPG (Acid) the mandatory choice.

Experimental Validation Protocol

To verify these claims in your specific formulation, use the following Real-Time FTIR (RT-FTIR) protocol. This method allows you to observe the conversion of double bonds in real-time.

Materials
  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA, Mn=700).

  • Photosensitizer: Camphorquinone (CQ).[2][3]

  • Co-initiators: NPG (Acid, 98%) and NPG-K (Salt, 98%).

  • Solvent: Deionized Water.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Solution A (Acid): Dissolve CQ (0.5 wt%) and NPG (1.0 wt%) in PEGDA/Water (50/50 mix). Note: You may need to sonicate or add 5% ethanol to dissolve the NPG Acid.

    • Solution B (Salt): Dissolve CQ (0.5 wt%) and NPG-K (1.25 wt% - adjusted for molar weight) in PEGDA/Water (50/50 mix). This should dissolve instantly.

  • FTIR Setup:

    • Configure FTIR for transmission or ATR mode.

    • Focus on the acrylate C=C stretching peak at 1636 cm⁻¹ .

    • Set scan rate to > 2 spectra/second (Rapid Scan).

  • Curing & Measurement:

    • Place a 20 µm drop of resin between two KBr plates (or on the ATR crystal).

    • Start FTIR data collection (Dark phase: 10s).

    • Irradiate with Blue LED (450-470 nm, 500 mW/cm²) for 60s.

    • Continue recording for 30s post-cure.

  • Data Processing:

    • Calculate Degree of Conversion (DC) using the standard formula:

      
      
      Where 
      
      
      
      is the peak area at time t, and
      
      
      is the initial peak area.
Expected Workflow Diagram

Experimental_Protocol Start Start: Select Medium Decision Is the Medium Aqueous? Start->Decision Route_Aq Aqueous / Hydrogel Decision->Route_Aq Yes Route_Org Hydrophobic Resin Decision->Route_Org No Select_Salt Select NPG-K (Salt) (Prevents Protonation) Route_Aq->Select_Salt Select_Acid Select NPG (Acid) (Ensures Solubility) Route_Org->Select_Acid Mix Mix with CQ + Monomer (Dark Conditions) Select_Salt->Mix Select_Acid->Mix FTIR Real-Time FTIR Monitor 1636 cm-1 Mix->FTIR Result Calculate Rate (Rp) & Conversion (DC) FTIR->Result

Figure 2: Decision matrix and experimental workflow for validating co-initiator efficiency.

Troubleshooting & Optimization

If you observe unexpected retardation in polymerization when using NPG-K:

  • Check pH: NPG-K is basic. If your system contains acidic monomers (e.g., acrylic acid), they will neutralize the NPG-K, reverting it to NPG (acid) and precipitating it out. Solution: Neutralize acidic monomers with NaOH before adding NPG-K.

  • Shelf Life: NPG-K is hygroscopic and oxidizes faster than NPG acid. Store under inert gas (Argon) and keep desiccated. Yellowing of the powder indicates oxidation (formation of azobenzene derivatives), which inhibits cure.

  • Concentration Limits: Do not exceed 2.0 wt%. Excess amine acts as a chain transfer agent, lowering the molecular weight of the polymer network despite high conversion rates.

References

  • Lalevée, J., et al. (2018).[4] N-Phenylglycine as a Versatile Photoinitiator under Near-UV LED. Macromolecules.

  • Sun, F., et al. (2006). Phenylglycine derivatives as coinitiators for the radical photopolymerization of acidic aqueous formulations. Journal of Polymer Science Part A: Polymer Chemistry.

  • Hampford Research Inc. (2025).[1] N-Phenylglycine Technical Data Sheet: Aqueous System Efficiency.

  • Cook, W.D., et al. (2011). Photopolymerization kinetics of PEG-diacrylate hydrogels: Effect of initiating system. Polymer International.

  • Ullrich, G., et al. (2019). Photoinitiators for aqueous systems: The role of amine protonation. Progress in Organic Coatings.[4]

Sources

Biocompatibility Profile & Testing Framework: N-Phenylglycine Potassium Salt (NPG-K) in Dental Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biocompatibility testing of N-Phenylglycine potassium salt in biomaterials Content Type: Publish Comparison Guide

Executive Summary

N-Phenylglycine potassium salt (NPG-K) (CAS: 19525-59-8) serves as a critical surface-active co-initiator in contemporary dental adhesives and primers. Unlike its parent compound, N-Phenylglycine (NPG), the potassium salt variant is engineered for enhanced aqueous solubility , allowing it to function effectively in the moisture-compromised environment of dentin bonding.

This guide provides a rigorous technical comparison of NPG-K against standard alternatives and outlines a self-validating biocompatibility testing framework. The central hypothesis driving this evaluation is that while NPG-K’s high solubility improves polymerization efficiency, it simultaneously increases the bioavailability of leachable species in the acute phase, necessitating specific pH-controlled cytotoxicity protocols.

Comparative Technical Profile

The choice of co-initiator dictates not only polymerization kinetics but also the biological footprint of the material. The table below contrasts NPG-K with its acid form (NPG) and the traditional amine accelerator DMPT.

Table 1: Physicochemical & Biological Comparison
FeatureN-Phenylglycine K-Salt (NPG-K) N-Phenylglycine (NPG) DMPT (Dimethyl-p-toluidine)
CAS Number 19525-59-8103-01-599-97-8
Solubility (Water) High (Hydrophilic) Low (Hydrophobic)Very Low
Solubility (Ethanol) ModerateHighHigh
Mechanism Electron donor (Amine)Electron donor (Amine)Electron donor (Amine)
Dentin Affinity Excellent (Ionic interaction)Good (H-bonding)Poor
Acute Cytotoxicity Risk Moderate (Rapid elution)Low (Slow elution)High (Known toxicant)
pH Influence Alkaline shift in solutionAcidic shift in solutionNeutral/Basic
Primary Risk Osmotic/pH stress in vitroLow bioavailabilitySystemic toxicity

Analyst Insight: NPG-K is preferred over DMPT due to lower systemic toxicity risks and better performance in self-etch adhesives where water tolerance is mandatory. However, its ionic nature requires careful buffering during in vitro testing to prevent false-positive cytotoxicity results caused by pH shifts rather than chemical toxicity.

Mechanism of Action & Biological Interaction

To design a valid test, one must understand the pathway of interaction. NPG-K functions by donating an electron to a photo-initiator (e.g., Camphorquinone), generating free radicals.

Diagram 1: Bio-Interaction Pathway

This diagram illustrates the dual fate of NPG-K: participating in polymerization (Safe) vs. leaching into the pulp (Risk).

NPG_Pathway NPG_K NPG-K (Raw Material) Solvation Dissociation (Saliva/Fluid) NPG_K->Solvation Ion_K K+ Ion (Benign) Solvation->Ion_K Ion_NPG NPG- Anion (Active) Solvation->Ion_NPG CQ Camphorquinone (CQ) Ion_NPG->CQ Electron Transfer Leach Unreacted Monomer/NPG (Leachable) Ion_NPG->Leach Incomplete Cure Polymer Polymer Network (Biostable) CQ->Polymer Radical Curing Pulp Dental Pulp Cells Leach->Pulp Diffusion thru Dentin ROS Oxidative Stress (ROS) Pulp->ROS Toxicity Mechanism

Caption: Figure 1. The dissociation of NPG-K leads to active anionic species. While essential for curing, unreacted anions can diffuse to pulp tissue, triggering oxidative stress.

Biocompatibility Evaluation Framework

Standard ISO 10993-5 protocols must be adapted for NPG-K due to its salt nature.

A. Cytotoxicity Testing (The Gold Standard)

Objective: Determine the IC50 (concentration inhibiting 50% growth) on relevant tissue cells. Target Cells: Human Gingival Fibroblasts (HGF) or Dental Pulp Stem Cells (DPSC).

Protocol: Modified MTT Assay for Soluble Salts
  • Preparation: Dissolve NPG-K in culture medium (DMEM).

    • Critical Step: Measure pH.[1][2][3] If pH > 7.5 due to the potassium salt, buffer with HEPES or dilute until neutral. Failure to do this results in pH-shock artifacts.

  • Seeding: Seed HGF cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Exposure: Apply serial dilutions of NPG-K (e.g., 0.1 mM to 10 mM).

    • Control: Use untreated medium (Negative) and 0.1% SDS (Positive).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Quantification: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

Acceptance Criteria:

  • Grade 0 (None): >90% Viability

  • Grade 1 (Slight): 60-90% Viability

  • Grade 2 (Mild): 30-59% Viability (Acceptable for uncured primers if cured state is safe)

  • Grade 3 (Severe): <30% Viability (Fail)

B. Genotoxicity (Ames Test)

Because NPG-K is a secondary amine derivative, it carries a theoretical risk of forming N-nitroso compounds if combined with nitrosating agents.

  • Strains: Salmonella typhimurium TA100, TA1535 (detect base-pair substitutions).

  • Activation: Perform with and without S9 metabolic activation.

  • Pass Criteria: No more than 2-fold increase in revertant colonies compared to control.

C. Sensitization (LLNA: Local Lymph Node Assay)

N-phenylglycine derivatives are potential haptenic sensitizers.

  • Method: Murine Local Lymph Node Assay (LLNA) per OECD 429.

  • Metric: Stimulation Index (SI).[4] An SI ≥ 3 indicates a skin sensitizer.

  • Relevance: High for dental personnel handling the uncured primer.

Experimental Workflow: Validation Strategy

This workflow ensures that any observed toxicity is inherent to the molecule and not an experimental artifact (e.g., osmotic shock).

Diagram 2: Step-by-Step Validation Workflow

Testing_Workflow Start Start: NPG-K Sample Solubility Dissolve in DMEM Start->Solubility Check_pH Check pH Solubility->Check_pH Adjust Adjust pH (HEPES/HCl) Check_pH->Adjust pH > 7.4 Sterilize Filter Sterilization (0.22 µm) Check_pH->Sterilize pH OK Adjust->Sterilize Cells Expose HGF/DPSC Cells Sterilize->Cells Assay MTT / XTT Assay Cells->Assay Result Calculate IC50 Assay->Result

Caption: Figure 2. Validation workflow emphasizing pH correction, a critical step often overlooked when testing salt-based biomaterials.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66025, N-Phenylglycine." PubChem, 2025. Link

  • International Organization for Standardization. "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." ISO, 2009. Link

  • Bakopoulou, A., et al. "Comparative analysis of in vitro cytotoxicity of different dental resin monomers on human gingival fibroblasts." Dental Materials, 2009.[5] Link

  • Basketter, D. A., et al. "The local lymph node assay: A viable alternative to the guinea pig maximization test." Journal of Applied Toxicology, 2007. Link

  • Bowen, R. L., & Cobb, E. N. "A method for bonding to dentin and enamel." Journal of the American Dental Association, 1983. (Seminal work on NPG usage). Link

Sources

Safety Operating Guide

N-Phenylglycine Potassium Salt: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2][3][4][5][6]

This guide defines the standard operating procedure (SOP) for the disposal of N-Phenylglycine potassium salt (NPG-K) . While often regarded as a low-toxicity photoinitiator or intermediate, improper handling of this organic salt can lead to downstream waste stream incompatibility—specifically precipitation events that clog fluid lines in automated waste systems.[1]

Critical Directive: Treat NPG-K as Regulated Chemical Waste . Do not dispose of this compound via sanitary sewer (drain) systems.[1] Although it may not be RCRA P-listed or U-listed, its aromatic amine structure contributes significantly to Chemical Oxygen Demand (COD) and can disrupt biological wastewater treatment stages.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of NPG-K is the first step in a self-validating safety protocol.[1]

ParameterDataOperational Implication
Chemical Name N-Phenylglycine potassium saltLabeling Requirement
CAS Number 19525-59-8Unique Identifier for Waste Manifest
Formula C₈H₈KNO₂Organic salt (Metal content: K)
Solubility High (Water)Hygroscopic; keep containers sealed.
pH (1% aq) Basic (~8.5 - 10.[1]0)DO NOT MIX WITH ACIDS.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1]Standard PPE (Nitrile gloves, Goggles) required.[1]
Reactivity Incompatible with strong oxidizers/acidsSegregate from Nitric/Sulfuric acid waste.[1]

The Mechanism of Incompatibility (Expertise & Logic)[4]

To ensure a self-validating waste stream, you must understand the acid-base chemistry governing this compound.[1]

The "Precipitation Trap": NPG-K is the potassium salt of a weak acid (N-phenylglycine).[1] In an aqueous solution, it exists in a dissociated, soluble state.[1]

  • Scenario: If NPG-K waste is poured into a "General Aqueous Waste" carboy containing acidic byproducts (pH < 4).[1]

  • Reaction: The protons (

    
    ) from the acid will reprotonate the carboxylate group of the NPG-K.[1]
    
  • Result: This converts the soluble salt back into N-phenylglycine (free acid) , which has significantly lower water solubility.[1]

  • Consequence: Immediate formation of a white precipitate/sludge.[1] This creates a multiphasic waste container that is expensive to remediate and can clog waste funnels.[1]

Rule: Always verify the pH of the receiving waste container. Maintain NPG-K waste at pH ≥ 7 .[1]

Disposal Workflow Visualization

The following decision tree outlines the logical flow for disposing of NPG-K, ensuring compliance and preventing cross-contamination.

NPG_Disposal_Flow Start Waste Generation: N-Phenylglycine Potassium Salt StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Aqueous Solution (Dissolved NPG-K) StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene (PE) Bags SolidWaste->Bagging LabelSolid Label: 'Non-RCRA Regulated Solid Organic Waste' Bagging->LabelSolid Incineration Disposal Method: High-Temp Incineration LabelSolid->Incineration pHCheck Check Receiving Container pH LiquidWaste->pHCheck Acidic Container is Acidic (pH < 7) pHCheck->Acidic pH < 7 BasicNeutral Container is Neutral/Basic (pH ≥ 7) pHCheck->BasicNeutral pH ≥ 7 PrecipRisk STOP: Risk of Precipitation Acidic->PrecipRisk Combine Combine Waste BasicNeutral->Combine NewContainer Use New/Clean Carboy PrecipRisk->NewContainer LabelLiquid Label: 'Aqueous Waste: Basic Organic Salts' NewContainer->LabelLiquid Combine->LabelLiquid Treatment Disposal Method: Aqueous Treatment/Fuel Blending LabelLiquid->Treatment

Figure 1: Operational Logic for N-Phenylglycine Potassium Salt Disposal. Note the critical pH checkpoint for aqueous solutions.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure reagents, contaminated weighing boats, spill cleanup residues.[1]

  • Containment: Collect solids in a dedicated wide-mouth jar or double-line a fiberboard drum with 6-mil polyethylene bags.

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates, nitrates) to prevent potential exothermic reactions.[1]

  • Labeling:

    • Primary Constituent: N-Phenylglycine Potassium Salt.[2][1][3][4]

    • Hazard Class: Irritant.

    • Waste Code: "Non-RCRA Regulated Solid" (Check local codes; often classified as "000" or "Non-Haz" in US, but "Chemical Waste" in EU).[1]

  • Final Disposal: Transfer to EHS for high-temperature incineration.

Protocol B: Aqueous/Liquid Waste Disposal

Applicability: HPLC effluents, mother liquors, washing solutions.[1]

  • pH Validation (The Self-Validating Step):

    • Step: Dip a pH strip into the destination carboy.[1]

    • Validation: If the strip turns red/orange (Acidic), DO NOT POUR .

  • Segregation:

    • Use a waste container designated for "Basic/Neutral Organics." [1]

    • Ensure the container material is HDPE (High-Density Polyethylene) or Glass.[1]

  • Labeling:

    • List all solvents (e.g., Water, Methanol, Acetonitrile).[1]

    • Explicitly list "N-Phenylglycine Potassium Salt < 5%" (or actual concentration).[1]

    • Mark pH range as "Alkaline/Basic."[1]

Emergency Response: Spill Procedures

In the event of a spill, rapid containment prevents environmental release.[1]

  • PPE: Don nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[1]

  • Dry Spill:

    • Avoid generating dust.[5][1][6][7]

    • Sweep gently or use a HEPA-filter vacuum.[1]

    • Place in a bag for incineration (See Protocol A).

  • Wet Spill:

    • Absorb with inert material (Vermiculite or clay-based absorbent).[1]

    • Do not use paper towels alone , as drying may leave fine reactive dust.[1]

    • Wash the area with water; collect rinsate as chemical waste.[1]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66025, N-Phenylglycine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-Phenylglycine.[1] Retrieved from [Link](Note: General landing used for stability).[1]

  • Hampford Research Inc. N-Phenylglycine Technical Data Sheet & Safety Handling. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: N-Phenylglycine. Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Phenylglycine Potassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the safe handling of reagents is a non-negotiable cornerstone of operational excellence and personal safety. N-Phenylglycine potassium salt (CAS No. 19525-59-8), a key intermediate, requires meticulous handling protocols.[1][2] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). It is designed to empower researchers, scientists, and manufacturing professionals with the knowledge to create a self-validating system of safety that protects both the individual and the integrity of the work.

Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic hazards of a chemical is the first step in any robust safety protocol. Based on aggregated data, N-Phenylglycine and its salts are classified with specific hazards that dictate our PPE choices.[3] A thorough risk assessment is not a mere box-ticking exercise; it is a dynamic evaluation of the task at hand, considering the quantity of the substance, its physical form (e.g., fine powder vs. solution), and the potential for exposure.

GHS Hazard Classification Summary

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[4]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]

Source: Aggregated GHS information from multiple suppliers and databases.[3][4]

The primary risks associated with N-Phenylglycine potassium salt, a solid, often crystalline powder, stem from its potential to become airborne, leading to inhalation, and its irritant properties upon contact with skin and eyes.[4][5] Therefore, our PPE strategy must be centered around creating an impermeable barrier against these routes of exposure.

Part 2: Core Directive - A Multi-Layered Defense Strategy

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedure being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and select appropriate PPE to protect employees.[6][7]

A. Eye and Face Protection: The First Line of Defense

Given the serious eye irritation potential (H319), robust eye protection is mandatory.[4]

  • Minimum Requirement: For low-volume tasks with minimal splash or dust risk, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[8]

  • Best Practice (Splash/Dust Hazard): When handling powders or preparing solutions, chemical splash goggles are required. They form a seal around the eyes, offering superior protection against airborne particulates and liquid splashes.[8][9]

  • High-Risk Operations: For large-volume transfers or tasks with a significant splash potential, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][10]

B. Hand Protection: Preventing Dermal Exposure

N-Phenylglycine potassium salt is a known skin irritant (H315).[4] Therefore, selecting the correct gloves is critical.

  • Material Selection: Nitrile gloves are an excellent first choice for handling solid chemicals and non-aggressive solutions due to their good chemical resistance and dexterity. Always consult a glove compatibility chart for the specific solvents being used when preparing solutions.

  • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. When removing gloves, do so without touching the outer contaminated surface with bare skin.

Glove Selection Guidance

TaskGlove TypeKey Considerations
Weighing/Transferring PowderDisposable Nitrile GlovesChange gloves immediately if contamination is suspected.
Preparing Aqueous SolutionsDisposable Nitrile GlovesDouble-gloving can be considered for added protection.
Handling with Organic SolventsConsult solvent compatibility chart.Select gloves (e.g., neoprene, butyl rubber) with a high resistance to the specific solvent.
C. Body Protection: Shielding Against Contamination

A lab coat is the minimum requirement for body protection in a laboratory setting.[8]

  • Standard Operations: A clean, buttoned lab coat provides a removable barrier to protect personal clothing and skin from minor spills and dust.

  • Large-Scale or High-Contamination Potential: For tasks involving larger quantities, a chemical-resistant apron worn over the lab coat is recommended. In pilot plant or manufacturing settings, chemical-resistant coveralls may be necessary.[10]

D. Respiratory Protection: Mitigating Inhalation Risks

As the compound can cause respiratory irritation (H335), controlling dust is paramount.[4] While engineering controls like fume hoods or ventilated enclosures are the primary method of protection, respiratory protection may be required.

  • Low Dust Potential: If handling small quantities in a well-ventilated area where dust is not generated, respiratory protection may not be necessary.

  • Moderate Dust Potential (e.g., Weighing): When weighing or transferring the powder, especially outside of a ventilated enclosure, a NIOSH-approved N95 respirator (or equivalent) is recommended to prevent inhalation of airborne particulates.

  • High Dust Potential: For tasks that generate significant dust, a higher level of respiratory protection, such as a half-mask or full-face respirator with P100 particulate filters, should be used in accordance with your institution's respiratory protection program.[9][11]

Part 3: Procedural Guidance and Disposal

Workflow for Weighing N-Phenylglycine Potassium Salt

This step-by-step protocol integrates the PPE selection logic into a common laboratory task.

  • Preparation: Before entering the weighing area, don a lab coat, chemical splash goggles, and appropriate nitrile gloves.

  • Risk Assessment: Evaluate the quantity to be weighed. If significant dust is anticipated, don an N95 respirator.

  • Engineering Controls: Perform all weighing and handling within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Handling: Use a spatula or scoop to carefully transfer the powder. Avoid dropping the material from a height, which can generate dust.

  • Post-Handling: After weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp wipe.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then respirator (if used), followed by goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Involving N-Phenylglycine Potassium Salt risk_assessment Perform Risk Assessment: - Scale of work? - Dust/Aerosol potential? - Splash hazard? start->risk_assessment eye_protection_q Eye Exposure Risk? risk_assessment->eye_protection_q safety_glasses Minimum: Safety Glasses with Side Shields eye_protection_q->safety_glasses Low goggles Best Practice: Chemical Splash Goggles eye_protection_q->goggles Moderate face_shield High Risk: Goggles + Face Shield eye_protection_q->face_shield High hand_protection_q Skin Contact Risk? safety_glasses->hand_protection_q goggles->hand_protection_q face_shield->hand_protection_q nitrile_gloves Standard: Nitrile Gloves hand_protection_q->nitrile_gloves Yes body_protection_q Body Contamination Risk? nitrile_gloves->body_protection_q lab_coat Minimum: Lab Coat body_protection_q->lab_coat Low/Moderate apron Enhanced: Lab Coat + Chemical Apron body_protection_q->apron High resp_protection_q Inhalation Risk? lab_coat->resp_protection_q apron->resp_protection_q no_resp Low Risk: No Respirator Needed (Use Engineering Controls) resp_protection_q->no_resp Low n95 Moderate Risk: N95 Respirator resp_protection_q->n95 Moderate p100 High Risk: Half/Full-Face Respirator with P100 Filters resp_protection_q->p100 High end_ppe Assemble Final PPE Ensemble no_resp->end_ppe n95->end_ppe p100->end_ppe

Caption: PPE Selection Workflow for N-Phenylglycine Potassium Salt.

Disposal Plan

Contaminated PPE is considered chemical waste and must be disposed of accordingly.

  • Gloves, Wipes, and Disposable Respirators: Place in a designated, sealed waste container for chemical waste. Do not discard in regular trash.

  • Reusable PPE (Goggles, Face Shields, Aprons): Decontaminate thoroughly according to your institution's standard operating procedures before reuse.

  • Lab Coats: If significant contamination occurs, the lab coat should be professionally laundered by a service familiar with handling contaminated laboratory clothing. Do not take contaminated lab coats home.

By adhering to this comprehensive guide, laboratory professionals can handle N-Phenylglycine potassium salt with confidence, ensuring a safe and controlled environment that upholds the highest standards of scientific integrity and personal well-being.

References

  • Vertex AI Search. (2011-02-10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009-01-21). 6-Quinolinecarboxaldehyde - SAFETY DATA SHEET.
  • Cayman Chemical. (2025-07-21). Piriprost (potassium salt) - Safety Data Sheet.
  • MedchemExpress.com. (2024-05-10). Safety Data Sheet.
  • National Institutes of Health (NIH), PubChem. N-Phenylglycine | C8H9NO2 | CID 66025.
  • Carl ROTH. Safety Data Sheet: N-Phenylglycine.
  • Fisher Scientific. (2010-06-09). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Safelyio. (2026-01-12). Personal Protective Equipment for Chemical Handling.
  • Carl ROTH. Safety Data Sheet: N-Phenylglycine.
  • Fisher Scientific. (2008-06-24). SAFETY DATA SHEET.
  • ECHEMI. Buy N-Phenylglycine potassium salt from Chongqing Chemdad.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • ACS Material. (2020-07-14). PPE and Safety for Chemical Handling.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Dust Arrest. (2025-09-14). PPE for Powder Handling: Support Operators Effectively.
  • Occupational Safety and Health Administration (OSHA). (1994, July 1). Appropriate quality standards for PPE.
  • Clarion Safety Systems. (2022-11-30). OSHA's PPE Laboratory Standards.
  • European Chemicals Agency (ECHA). Substance Information.
  • Palamatic Process. Which equipment to select for handling toxic materials and protecting operators?.
  • National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard.
  • Dival. (2024-04-05). The importance of Personal Protective Equipment in the handling of chemicals.
  • Starshinechemical. N-Phenylglycine Potassium Salt.
  • Fengchen Group. D(-)Alpha-Phenylglycine Ethyl Potassium Dane Salt (E,K) BP EP USP CAS 961-69-3.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenylglycine potassium salt
Reactant of Route 2
N-Phenylglycine potassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.